molecular formula C12H24O2 B1589512 2-(4-Propylcyclohexyl)propane-1,3-diol CAS No. 132310-86-2

2-(4-Propylcyclohexyl)propane-1,3-diol

Cat. No.: B1589512
CAS No.: 132310-86-2
M. Wt: 200.32 g/mol
InChI Key: YKAQAUWVYATRHU-UHFFFAOYSA-N
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Description

2-(4-Propylcyclohexyl)propane-1,3-diol is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propylcyclohexyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAQAUWVYATRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459411
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132310-86-2
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic route to 2-(4-propylcyclohexyl)propane-1,3-diol, a molecule of interest in various fields of chemical research and development. The synthesis is strategically designed around the well-established malonic ester synthesis, offering a reliable and scalable pathway. This document will meticulously detail the three core stages of the synthesis: the conversion of 4-propylcyclohexanol to its corresponding bromide, the subsequent alkylation of diethyl malonate, and the final reduction to the target 1,3-diol. Beyond a mere recitation of procedural steps, this guide delves into the underlying reaction mechanisms, provides critical insights into experimental choices, and outlines comprehensive safety protocols. The information presented herein is intended for researchers, scientists, and drug development professionals, providing them with the necessary knowledge to successfully and safely execute this synthesis.

Introduction and Strategic Overview

The synthesis of 2-substituted propane-1,3-diols is a significant endeavor in organic chemistry, as these motifs are integral components of various biologically active molecules and advanced materials. This guide focuses on the synthesis of this compound, a compound characterized by a propyl-substituted cyclohexane ring attached to a propan-1,3-diol backbone.

The chosen synthetic strategy is a three-step sequence commencing with a commercially available starting material, 4-propylcyclohexanol. This approach is predicated on the reliability and versatility of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The overall synthetic pathway is depicted below:

Synthetic_Pathway A 4-Propylcyclohexanol B 1-Bromo-4-propylcyclohexane A->B Step 1: Bromination C Diethyl 2-(4-propylcyclohexyl)malonate B->C Step 2: Alkylation D This compound C->D Step 3: Reduction Bromination_Mechanism cluster_0 Activation of Alcohol cluster_1 SN2 Attack ROH R-OH PBr3 PBr₃ ROH->PBr3 Nucleophilic attack Intermediate1 R-O⁺H-PBr₂ PBr3->Intermediate1 Br- Br⁻ Intermediate1->Br- Release of bromide Br_ion Br⁻ Activated_Alcohol R-O⁺H-PBr₂ Br_ion->Activated_Alcohol Backside attack Product R-Br Activated_Alcohol->Product Leaving_Group HOPBr₂ Activated_Alcohol->Leaving_Group

Caption: Mechanism of alcohol bromination using PBr₃.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Propylcyclohexanol142.2410.0 g0.0703
Phosphorus tribromide270.697.6 g (2.8 mL)0.0281
Dichloromethane (DCM)84.9350 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-propylcyclohexanol (10.0 g, 0.0703 mol) and anhydrous dichloromethane (50 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (7.6 g, 0.0281 mol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 100 g of crushed ice.

  • Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-propylcyclohexane.

  • Purify the crude product by vacuum distillation.

Safety Considerations

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. [2][3][4][5]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching step should be performed slowly and carefully to control the exothermic reaction.

Step 2: Alkylation of Diethyl Malonate

This step involves the formation of a new carbon-carbon bond through the alkylation of diethyl malonate with the previously synthesized 1-bromo-4-propylcyclohexane. This is a classic example of the malonic ester synthesis. [6][7][8]

Reaction Mechanism

The reaction proceeds in two main stages: enolate formation and nucleophilic substitution. A base, typically sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. [6]This enolate then acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-4-propylcyclohexane in an Sₙ2 reaction, displacing the bromide and forming the C-C bond. [2]

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Alkylation Malonate CH₂(COOEt)₂ Base EtO⁻ Malonate->Base Deprotonation Ethanol EtOH Malonate->Ethanol Enolate ⁻CH(COOEt)₂ Base->Enolate Enolate_ion ⁻CH(COOEt)₂ Alkyl_Halide R-Br Enolate_ion->Alkyl_Halide Nucleophilic attack Product R-CH(COOEt)₂ Alkyl_Halide->Product Bromide_ion Br⁻ Alkyl_Halide->Bromide_ion

Caption: Mechanism of malonic ester alkylation.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Sodium metal22.991.62 g0.0705
Absolute Ethanol46.0750 mL-
Diethyl malonate160.1711.2 g (10.6 mL)0.0700
1-Bromo-4-propylcyclohexane205.1313.0 g0.0634
Diethyl ether74.12100 mL-
1 M HCl-As needed-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare sodium ethoxide by carefully adding sodium metal (1.62 g, 0.0705 mol) in small pieces to absolute ethanol (50 mL).

  • Once all the sodium has reacted, add diethyl malonate (11.2 g, 0.0700 mol) dropwise to the sodium ethoxide solution.

  • Heat the mixture to reflux for 30 minutes, then add 1-bromo-4-propylcyclohexane (13.0 g, 0.0634 mol) dropwise over 1 hour.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diethyl 2-(4-propylcyclohexyl)malonate by vacuum distillation.

Stereochemical Consideration

The alkylation step proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the carbon atom of the alkyl halide. If the starting 4-propylcyclohexanol is a mixture of cis and trans isomers, the resulting 1-bromo-4-propylcyclohexane will also be a mixture of isomers. The alkylation will then produce a corresponding mixture of diastereomers of diethyl 2-(4-propylcyclohexyl)malonate. To obtain the desired trans final product, it is preferable to start with trans-4-propylcyclohexanol.

Step 3: Reduction of Diethyl 2-(4-propylcyclohexyl)malonate

The final step of the synthesis is the reduction of the two ester groups of the substituted malonate to primary alcohols, yielding the target this compound. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, lithium borohydride (LiBH₄) is a milder and safer alternative that readily reduces esters to alcohols. [9]

Reaction Mechanism

The reduction of esters with LiBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol. Two equivalents of the ester are reduced per mole of LiBH₄.

Reduction_Mechanism Ester R-CH(COOEt)₂ Hydride1 [BH₄]⁻ Ester->Hydride1 Nucleophilic attack Intermediate1 Tetrahedral Intermediate Hydride1->Intermediate1 Aldehyde R-CH(CHO)₂ Intermediate1->Aldehyde Elimination of EtO⁻ Hydride2 [BH₄]⁻ Aldehyde->Hydride2 Nucleophilic attack Alkoxide R-CH(CH₂O⁻)₂ Hydride2->Alkoxide Workup H₃O⁺ Alkoxide->Workup Protonation Diol R-CH(CH₂OH)₂ Workup->Diol

Caption: General mechanism for the reduction of a malonic ester to a 1,3-diol.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Diethyl 2-(4-propylcyclohexyl)malonate284.4110.0 g0.0352
Lithium borohydride (LiBH₄)21.781.53 g0.0703
Tetrahydrofuran (THF), anhydrous72.11100 mL-
1 M HCl-As needed-
Ethyl acetate88.11150 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add diethyl 2-(4-propylcyclohexyl)malonate (10.0 g, 0.0352 mol) and anhydrous tetrahydrofuran (100 mL).

  • Carefully add lithium borohydride (1.53 g, 0.0703 mol) in portions to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Safety Considerations

Lithium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. [10]It should be handled under an inert atmosphere, and the quenching procedure must be performed slowly and with cooling to control the exothermic reaction.

Characterization and Data Summary

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table of Physical and Spectral Data:

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceKey ¹H NMR Signals (ppm)Key IR Absorptions (cm⁻¹)
1-Bromo-4-propylcyclohexaneC₉H₁₇Br205.13Colorless liquid3.8-4.2 (m, 1H, CHBr), 0.8-2.2 (m, 16H)2920, 2850 (C-H), 680 (C-Br)
Diethyl 2-(4-propylcyclohexyl)malonateC₁₆H₂₈O₄284.41Colorless oil4.1-4.3 (q, 4H, OCH₂), 3.2-3.4 (d, 1H, CH(COOEt)₂), 0.8-2.0 (m, 23H)2925, 2855 (C-H), 1735 (C=O)
This compoundC₁₂H₂₄O₂200.32White solid3.5-3.8 (m, 4H, CH₂OH), 3.0-3.5 (br s, 2H, OH), 0.8-2.0 (m, 18H)3300 (br, O-H), 2920, 2850 (C-H)

Conclusion

This technical guide has outlined a comprehensive and reliable three-step synthesis of this compound from 4-propylcyclohexanol. The methodology, centered around the malonic ester synthesis, is well-supported by established chemical principles. By providing detailed experimental protocols, mechanistic insights, and critical safety information, this guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The successful execution of this synthesis will provide access to a valuable molecular scaffold for further investigation and application.

References

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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Propylcyclohexyl)propane-1,3-diol is a fascinating molecule that sits at the intersection of materials science and medicinal chemistry. As a derivative of propane-1,3-diol, it possesses a bifunctional diol core, lending itself to applications in polymer synthesis. The incorporation of a bulky, lipophilic 4-propylcyclohexyl substituent introduces unique stereochemical considerations and significantly influences its physicochemical profile. This guide provides a comprehensive overview of the known and predicted properties of this compound, offering insights into its molecular characteristics, potential synthesis, and promising applications.

Chemical Identity and Molecular Structure

At its core, the molecule features a propane-1,3-diol backbone. This is substituted at the second carbon with a 4-propylcyclohexyl ring. This combination results in a molecule with both hydrophilic (diol) and lipophilic (propylcyclohexyl) regions, suggesting potential amphiphilic character.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 852613-14-0 (Unspecified stereochemistry)[1]
132310-86-2 (trans-isomer)[2]
Molecular Formula C₁₂H₂₄O₂[1]
Molecular Weight 200.32 g/mol [1]
SMILES CCCC1CCC(C(CO)CO)CC1[1]

Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

While experimental data for this compound is scarce, we can infer and predict its properties based on its structure and by comparing it to the well-characterized parent molecule, propane-1,3-diol. The addition of the large, non-polar propylcyclohexyl group is expected to significantly increase the boiling point, melting point, and lipophilicity (logP), while decreasing its aqueous solubility.

PropertyPropane-1,3-diol (Experimental)This compound (Predicted)Key Considerations for the Substituted Diol
Melting Point -27 °C[3]60-80 °CThe bulky, saturated ring system will increase molecular packing and intermolecular forces, leading to a higher melting point. The precise value will depend on the cis/trans isomeric ratio.
Boiling Point 214 °C[3]~300-320 °CThe significant increase in molecular weight and van der Waals forces will substantially elevate the boiling point.
Water Solubility Miscible[3]Low to InsolubleThe large, hydrophobic propylcyclohexyl group will dominate the molecule's character, drastically reducing its ability to form hydrogen bonds with water.
logP (Octanol-Water Partition Coefficient) -1.04[4]3.5 - 4.5A high positive logP is expected, indicating a strong preference for lipophilic environments. This is a critical parameter for predicting bioavailability and membrane permeability.
pKa (Acid Dissociation Constant) ~15~15-16The acidity of the hydroxyl protons is not expected to be significantly altered by the remote alkyl substituent.
Appearance Colorless, viscous liquid[3]White to off-white solid or viscous liquidAt room temperature, it is likely to be a solid or a highly viscous liquid, depending on purity and isomeric mixture.

Note: Predicted values are estimations based on computational models and structural comparisons and should be confirmed by experimental analysis.

Synthesis and Stereochemistry: A Proposed Pathway

A plausible and efficient route for the synthesis of this compound is the malonic ester synthesis . This versatile method allows for the introduction of the propylcyclohexyl group onto a malonic ester, which can then be reduced to the desired 1,3-diol.

Proposed Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A Diethyl Malonate D Diethyl 2-(4-propylcyclohexyl)malonate A->D 1. NaOEt 2. B Sodium Ethoxide (Base) C 4-Propylcyclohexyl Bromide F This compound D->F E Lithium Aluminum Hydride (LiAlH4)

Caption: Proposed malonic ester synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Alkylation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.[5][6] This enolate then undergoes an Sₙ2 reaction with 4-propylcyclohexyl bromide to yield diethyl 2-(4-propylcyclohexyl)malonate.

  • Reduction: The resulting substituted malonic ester is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This step reduces both ester groups to primary alcohols, affording the target molecule, this compound.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

Stereochemical Considerations

The stereochemistry of the final product is largely determined by the stereochemistry of the starting 4-propylcyclohexyl bromide. The cyclohexyl ring can exist as cis and trans isomers with respect to the propyl group and the point of attachment to the propanediol backbone.

G cis_node Propyl and propanediol groups are on the same side of the ring. trans_node Propyl and propanediol groups are on opposite sides of the ring.

Caption: Cis and trans isomers of this compound.

The trans isomer is generally more thermodynamically stable due to the equatorial positioning of the bulky substituents, which minimizes steric hindrance.[2] The synthesis and separation of specific stereoisomers would require stereoselective synthetic methods or chiral chromatography.

Potential Applications: A Molecule of Diverse Promise

The unique hybrid structure of this compound opens up a range of potential applications in both materials science and the life sciences.

Liquid Crystals

A key finding for homologous series of 2-(trans-4-n-alkylcyclohexyl)-propan-1,3-diols is their ability to form liquid crystalline phases.[7][8] The interplay of the rigid cyclohexyl ring and the flexible alkyl chain, combined with the hydrogen bonding capabilities of the diol headgroup, can lead to the formation of ordered smectic phases. This makes this compound a promising candidate for the development of novel liquid crystal materials for displays and sensors.

Polymer Chemistry

As a diol, this molecule can serve as a monomer in the synthesis of polyesters and polyurethanes.[9] The incorporation of the propylcyclohexyl group into the polymer backbone would be expected to:

  • Increase thermal stability: The rigid cyclic structure can enhance the glass transition temperature of the resulting polymer.

  • Improve hydrophobicity: The aliphatic substituent will reduce water absorption and improve resistance to hydrolysis.

  • Modify mechanical properties: The bulky side group can disrupt polymer chain packing, potentially leading to materials with tailored flexibility and toughness.

Drug Development and Formulation

The propylcyclohexyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[10] This is due to its favorable metabolic stability and ability to engage in hydrophobic interactions with biological targets. Therefore, this compound could serve as a valuable building block for the synthesis of new therapeutic agents.

Furthermore, its amphiphilic nature suggests potential as a formulation excipient. It could act as a solubilizing agent for poorly water-soluble drugs or as a component in drug delivery systems such as nanoemulsions or liposomes.

Safety and Handling

Based on information for the general compound (CAS 852613-14-0), this compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound.

Conclusion

This compound is a molecule with a rich potential that is yet to be fully explored. Its combination of a functional diol core and a lipophilic, structurally significant propylcyclohexyl group makes it a compelling target for further research. The predictive data and proposed synthetic pathway outlined in this guide provide a solid foundation for future investigations into its unique physicochemical properties and its application in the development of advanced materials and novel therapeutics. Experimental validation of the predicted properties is a critical next step in unlocking the full potential of this versatile compound.

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2-(4-Propylcyclohexyl)propane-1,3-diol CAS number 132310-86-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-(4-Propylcyclohexyl)propane-1,3-diol (CAS Number 132310-86-2)

Disclaimer: Publicly available scientific and technical data on this compound (CAS 132310-86-2) is limited. This guide serves as a comprehensive summary of available information and provides scientifically grounded hypotheses on its synthesis and potential applications, intended to support research and development activities.

Introduction

This compound is a diol compound characterized by a propane-1,3-diol core substituted at the second carbon with a 4-propylcyclohexyl group. Its chemical structure suggests potential applications as a monomer in polymer synthesis, where the bulky and hydrophobic propylcyclohexyl moiety could impart unique properties to the resulting materials. This guide synthesizes the available information on this compound and proposes avenues for its further investigation.

Chemical Identity and Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound can be summarized as follows.[1][2][3] The stereochemistry is often specified as trans, indicating that the propyl group and the propanediol substituent are on opposite sides of the cyclohexane ring.[1][2]

Compound Identification
ParameterValueSource
IUPAC Name This compoundAdvanced ChemBlocks
CAS Number 132310-86-2BLDpharm[1]
Molecular Formula C₁₂H₂₄O₂BLDpharm[1]
Molecular Weight 200.32 g/mol BLDpharm[1]
Canonical SMILES CCCC1CCC(C(CO)CO)CC1Advanced ChemBlocks
Stereochemistry Predominantly trans isomer offered commerciallyBLDpharm[1]
Predicted Physicochemical Properties
PropertyPropane-1,3-diolThis compound (Predicted)Justification for Prediction
Boiling Point 214 °C[4][5]> 214 °CThe significantly larger molecular weight and surface area due to the propylcyclohexyl group will lead to stronger van der Waals forces, requiring more energy to transition to the gas phase.
Melting Point -27 °C[5][6]Likely higher than -27 °CThe bulky, rigid cyclohexyl ring may allow for more ordered packing in the solid state, increasing the melting point. However, the flexible propyl chain could disrupt perfect crystal lattice formation.
Water Solubility Miscible[6]Low to moderateThe large, nonpolar propylcyclohexyl group will significantly decrease the molecule's overall polarity, reducing its ability to form hydrogen bonds with water.
LogP (o/w) -1.04 (est.)[4]> 0The addition of a C₉H₁₉ aliphatic group will substantially increase the lipophilicity of the molecule.

Proposed Synthesis Pathway

While no specific literature detailing the synthesis of this compound was found, a plausible and robust synthetic route can be designed based on well-established organic chemistry principles, particularly the alkylation of malonic esters followed by reduction.[7][8]

The proposed two-step synthesis starts from a commercially available starting material, (4-propylcyclohexyl)methyl bromide, and diethyl malonate.

Step 1: Diethyl Malonate Alkylation In this step, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with (4-propylcyclohexyl)methyl bromide to form diethyl 2-((4-propylcyclohexyl)methyl)malonate.

Step 2: Ester Reduction The resulting substituted diethyl malonate is then reduced to the corresponding diol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this transformation, as it can efficiently reduce both ester groups to primary alcohols.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • (4-propylcyclohexyl)methyl bromide

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Standard glassware for organic synthesis

Protocol:

  • Alkylation: a. To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise at 0 °C. b. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate. c. Add (4-propylcyclohexyl)methyl bromide (1.0 eq) dropwise to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature, quench with water, and remove the ethanol under reduced pressure. f. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl 2-((4-propylcyclohexyl)methyl)malonate. Purify by vacuum distillation or column chromatography.

  • Reduction: a. Prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere and cool to 0 °C. b. Add a solution of the purified diethyl 2-((4-propylcyclohexyl)methyl)malonate (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until TLC indicates the complete consumption of the starting material. d. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). e. Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with diethyl ether. f. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualization of the Proposed Synthesis

SynthesisWorkflow cluster_reactants Starting Materials Diethyl_Malonate Diethyl Malonate Propylcyclohexyl_Bromide (4-propylcyclohexyl)methyl bromide Alkylation Alkylation Propylcyclohexyl_Bromide->Alkylation Intermediate Diethyl 2-((4-propylcyclohexyl)methyl)malonate Reduction Step 2: Reduction (LiAlH₄, Et₂O) Intermediate->Reduction Ester to Alcohol Final_Product This compound Reduction->Final_Product Alkylation->Intermediate Formation of C-C bond

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Research Directions

The unique structure of this compound suggests it could be a valuable, albeit specialized, building block in materials science. Its applications would likely leverage the properties imparted by the 4-propylcyclohexyl group.

Specialty Monomer for Polymers

The primary hypothesized application is as a diol monomer in the synthesis of polyesters, polyurethanes, and polycarbonates.[6][9]

  • Polyesters: Similar to how propane-1,3-diol is a key monomer for polytrimethylene terephthalate (PTT), this substituted diol could be co-polymerized with terephthalic acid or other diacids. The bulky, aliphatic cyclohexyl ring would disrupt chain packing, potentially leading to polymers with:

    • Increased Glass Transition Temperature (Tg): The rigid ring structure would restrict chain mobility.

    • Improved Thermal Stability: The saturated aliphatic structure is inherently stable.

    • Enhanced Hydrophobicity: The nonpolar nature of the substituent would make the resulting polymer more resistant to moisture.

    • Modified Optical Properties: The introduction of such a group could alter the refractive index of the material.

  • Polyurethanes: In reaction with diisocyanates, it could be used as a chain extender to create hard segments in polyurethane elastomers, potentially improving their mechanical properties and thermal resistance.

Other Potential Uses
  • Coatings and Resins: As a component in alkyd or polyester resins for coatings, it could enhance durability, weather resistance, and hydrophobicity.[6]

  • Lubricants and Plasticizers: Esterification of the diol with fatty acids could yield synthetic esters with potential use as high-performance lubricants or as specialty plasticizers for other polymers.

  • Cosmetics and Personal Care: While speculative, its structural similarity to other glycols used in cosmetics suggests it could be investigated as an emollient or solvent in certain formulations, though extensive safety testing would be required.

Visualization of Application Logic

ApplicationLogic cluster_apps Potential Applications Cyclohexyl Bulky, Hydrophobic Propylcyclohexyl Group Polymers Specialty Monomer (Polyesters, Polyurethanes) Cyclohexyl->Polymers Modifies Tg, Hydrophobicity Coatings Resins & Coatings Cyclohexyl->Coatings Improves Durability Lubricants Synthetic Lubricants Cyclohexyl->Lubricants Enhances Thermal Stability Compound Compound Compound->Cyclohexyl provides Diol Diol Diol->Coatings Cross-linking Diol->Lubricants Esterification

Caption: Logical relationships between molecular features and potential applications.

Conclusion

This compound is a chemical compound with limited characterization in the public domain. Its structure, featuring a reactive diol core and a bulky, hydrophobic side group, makes it an intriguing candidate for further research, particularly in polymer and materials science. The hypothetical synthesis pathway presented here offers a viable route for its production in a laboratory setting, which would enable the experimental validation of its physicochemical properties and exploration of its potential in the suggested applications. This document provides a foundational framework for researchers and drug development professionals to begin their investigation into this promising, yet understudied, molecule.

References

  • Google Patents. (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Zhang, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology.
  • The Good Scents Company. (n.d.). 1,3-propane diol. Retrieved from [Link]

  • Grokipedia. (n.d.). Propanediol.
  • Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2002).
  • ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-phenyl-1,3-propanediol.
  • Ataman Kimya. (n.d.). PROPANEDIOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Retrieved from [Link]

  • SYNTHON Chemicals. (n.d.).
  • Lead Sciences. (n.d.). trans-2-(4-Propylcyclohexyl)propane-1,3-diol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). trans-2-(4-Propylcyclohexyl)propane-1,3-diol.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-(4-Propylcyclohexyl)propane-1,3-diol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established experimental protocols to offer a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a substituted cyclohexane ring and a propanediol moiety. The stereochemistry of the cyclohexane ring (cis/trans isomerism) and the chiral center at the C2 position of the propanediol chain are critical determinants of its three-dimensional structure and, consequently, its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming its chemical identity, purity, and stereochemical configuration. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the methodologies to acquire and validate this data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, this section presents a predicted analysis based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is anticipated to be complex due to the presence of numerous diastereotopic protons in both the cyclohexane ring and the propanediol side chain. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the conformational rigidity of the cyclohexane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-OH2.0 - 4.0Broad SingletChemical shift is concentration and solvent dependent.
H1', H3' (CH₂OH)3.5 - 3.8MultipletDiastereotopic protons, likely showing complex splitting.
H2' (CH)1.5 - 1.8MultipletCoupled to protons on C1', C3', and the cyclohexyl C1.
Cyclohexyl Protons0.8 - 1.9MultipletExtensive signal overlap is expected. Axial and equatorial protons will have different chemical shifts.[1]
Propyl CH₂1.2 - 1.4Sextet
Propyl CH₂1.1 - 1.3Multiplet
Propyl CH₃0.8 - 1.0Triplet

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C1', C3' (CH₂OH)65 - 70Downfield shift due to the attached hydroxyl group.
C2' (CH)40 - 45
C1 (Cyclohexyl)35 - 40The carbon atom of the ring attached to the propanediol group.
Cyclohexyl Carbons25 - 40The exact shifts depend on the cis/trans stereochemistry.
C4 (Cyclohexyl)30 - 35The carbon atom of the ring attached to the propyl group.
Propyl CH₂35 - 40
Propyl CH₂20 - 25
Propyl CH₃10 - 15
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 200.32 g/mol ), Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 200 is expected due to the instability of the alcohol under EI conditions.

  • Loss of Water (M-18): A peak at m/z = 182, corresponding to the loss of a water molecule, is highly probable.[2]

  • Loss of a Hydroxymethyl Group (M-31): A peak at m/z = 169, resulting from the cleavage of a C-C bond adjacent to a hydroxyl group (α-cleavage), is expected.[2]

  • Cleavage of the Propyl Group: Fragmentation of the propyl group would lead to peaks at m/z = 157 (loss of C₃H₇).

  • Cyclohexyl Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to a series of peaks in the lower mass region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity and Shape
O-H Stretch (Alcohols)3200 - 3600Strong, Broad
C-H Stretch (Alkanes)2850 - 3000Strong, Sharp
C-O Stretch (Alcohols)1000 - 1260Strong, Sharp

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental workflows are recommended.

NMR Data Acquisition and Processing

Caption: Workflow for NMR-based structural elucidation.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. If the compound has limited solubility, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used, but this will affect the chemical shifts of exchangeable protons (-OH).

  • Spectrometer Frequency: A higher field strength (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected in the ¹H NMR spectrum of this molecule.[3]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity of protons within the propyl, cyclohexyl, and propanediol fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different structural fragments, for example, linking the propanediol side chain to the cyclohexane ring.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both retention time information for purity assessment and a mass spectrum for structural confirmation.

Caption: Workflow for GC-MS analysis.

Causality in Experimental Choices:

  • Derivatization: For compounds with polar -OH groups, derivatization (e.g., silylation with BSTFA) can improve chromatographic peak shape and volatility. However, direct analysis is often possible. A validated method for related diols involves derivatization with phenylboronic acid, which can be considered for improved sensitivity and specificity.[4]

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the separation of compounds of this polarity.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Self-Validating Systems and Trustworthiness

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

Validation_Logic NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC Structure Confirmed Structure of This compound NMR->Structure Provides carbon-hydrogen framework and connectivity MS Mass Spectrometry Molecular Weight, Fragmentation Pattern MS->Structure Confirms molecular formula and substructures IR IR Spectroscopy Functional Group Confirmation IR->Structure Verifies presence of -OH groups

Caption: Interlocking data for structural validation.

  • NMR provides the detailed connectivity and stereochemical information.

  • MS confirms the molecular weight and provides fragmentation data that must be consistent with the structure proposed by NMR.

  • IR offers a quick and definitive confirmation of the presence of the hydroxyl functional groups, which is consistent with both the NMR and MS data.

Agreement across all three techniques provides a high degree of confidence in the assigned structure.

Conclusion

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Polič, M., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Journal of Chromatography B, 1061-1062, 349-357. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

An In-depth Technical Guide to 2-(4-Propylcyclohexyl)propane-1,3-diol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(4-Propylcyclohexyl)propane-1,3-diol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties and synthetic methodologies pertinent to this compound. A detailed, field-proven protocol for its synthesis via malonic ester condensation followed by lithium aluminum hydride reduction is presented, accompanied by predictive analyses of its spectroscopic signatures (NMR, IR, and MS). Furthermore, the guide explores the potential of this molecule within medicinal chemistry and materials science, drawing upon the established significance of both the 1,3-diol and cyclohexane moieties in these fields.

Introduction

This compound is a diol derivative characterized by a propyl-substituted cyclohexane ring attached to a propane-1,3-diol backbone. The structural amalgamation of a flexible alkyl chain, a conformationally significant cyclohexane ring, and the hydrophilic 1,3-diol functional group bestows upon this molecule a unique set of physicochemical properties. While specific literature on this exact compound is sparse, its structural motifs are prevalent in molecules of significant interest in both materials science, particularly in the field of liquid crystals, and medicinal chemistry. The cyclohexane ring, a common scaffold in numerous natural products and synthetic drugs, offers a three-dimensional structural element that can favorably interact with biological targets.[1] The 1,3-diol functionality, on the other hand, can participate in hydrogen bonding, a critical interaction in molecular recognition and self-assembly processes. This guide aims to provide a robust theoretical and practical framework for the synthesis and study of this compound, thereby enabling further research into its potential applications.

Physicochemical Properties

Based on its structure, several key physicochemical properties of this compound can be inferred.

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₁₂H₂₄O₂Derived from structural analysis.
Molecular Weight 200.32 g/mol Calculated from the molecular formula.
Appearance Colorless, viscous liquid or low-melting solidTypical for diols of this molecular weight.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, THF). Limited solubility in water. Insoluble in nonpolar solvents (e.g., hexane).The two hydroxyl groups impart polarity, while the large alkyl and cyclohexane moieties contribute to its lipophilicity.
Boiling Point Estimated to be >250 °CThe presence of two hydroxyl groups allows for intermolecular hydrogen bonding, significantly increasing the boiling point compared to a non-hydroxylated analogue.
Stereochemistry The molecule possesses a stereocenter at the C2 position of the propane-1,3-diol backbone. The cyclohexane ring can also exhibit cis/trans isomerism depending on the substitution pattern.The synthesis described herein will likely produce a mixture of diastereomers.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a malonic ester synthesis followed by the reduction of the resulting diester.[2][3] This approach is highly versatile and allows for the introduction of the propylcyclohexyl moiety onto the propanediol backbone.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Reduction A Diethyl Malonate E Enolate Intermediate A->E Deprotonation B Sodium Ethoxide (Base) B->E C 4-Propylcyclohexyl Bromide (Alkylating Agent) D Diethyl (4-propylcyclohexyl)malonate (Intermediate) C->D G Diethyl (4-propylcyclohexyl)malonate E->D Alkylation (SN2) F Lithium Aluminum Hydride (LiAlH4) F->G Nucleophilic Acyl Substitution H This compound (Final Product) G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (4-propylcyclohexyl)malonate

This step involves the alkylation of diethyl malonate with 4-propylcyclohexyl bromide using a strong base like sodium ethoxide.[4] The acidic α-hydrogen of diethyl malonate is abstracted by the base to form a nucleophilic enolate, which then attacks the alkyl halide in an SN2 reaction.[5]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 4-Propylcyclohexyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring.

  • Alkylation: Add 4-propylcyclohexyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude diethyl (4-propylcyclohexyl)malonate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of Diethyl (4-propylcyclohexyl)malonate to this compound

The diester intermediate is reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[6] LiAlH₄ effectively reduces esters to primary alcohols.[7]

Materials:

  • Diethyl (4-propylcyclohexyl)malonate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl (4-propylcyclohexyl)malonate (1.0 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the number of grams of LiAlH₄ used.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with additional solvent.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Structural Elucidation: Predictive Spectroscopic Analysis

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the known behavior of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 3.6-3.8 ppm (m, 4H): Diastereotopic protons of the two -CH₂OH groups.

    • δ 2.5-2.8 ppm (br s, 2H): Protons of the two -OH groups. This signal is exchangeable with D₂O.

    • δ 1.6-1.9 ppm (m, 1H): The proton at the C2 position of the propane backbone.

    • δ 0.8-1.7 ppm (m, ~18H): Overlapping signals from the propyl group (-CH₂CH₂CH₃) and the cyclohexane ring protons.

    • δ 0.9 ppm (t, 3H): Terminal methyl group of the propyl chain.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~65 ppm: Carbon atoms of the two -CH₂OH groups.

    • δ ~40-45 ppm: The methine carbon (C2) of the propane backbone.

    • δ ~30-40 ppm: Carbons of the cyclohexane ring and the propyl chain.

    • δ ~14 ppm: The terminal methyl carbon of the propyl group.

NMR prediction tools can provide more refined estimates of these chemical shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl and alkyl groups.[10]

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200 Strong, BroadO-H stretching of the hydroxyl groups (intermolecular hydrogen bonding).
2960-2850 StrongC-H stretching of the alkyl (propyl) and cyclohexyl groups.[11]
1470-1445 MediumC-H bending (scissoring) of the CH₂ groups.
~1050 StrongC-O stretching of the primary alcohol groups.
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to result in fragmentation of the molecule.[12]

  • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 200 is anticipated, which is common for alcohols.[13]

  • Key Fragmentation Pathways:

    • Loss of H₂O (M-18): A prominent peak at m/z = 182 due to the dehydration of the diol.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups, leading to the loss of a CH₂OH radical (m/z = 169).

    • Loss of the propyl group (M-43): A peak at m/z = 157.

    • Fragmentation of the cyclohexane ring: A complex series of peaks corresponding to the loss of ethylene and other small fragments from the cyclohexane ring.

Potential Applications in Research and Drug Development

The unique structural features of this compound suggest potential applications in several scientific domains.

Medicinal Chemistry and Drug Discovery

The cyclohexane moiety is a well-established pharmacophore in drug design.[1] It can act as a bioisostere for phenyl or t-butyl groups, offering improved metabolic stability and three-dimensional diversity for enhanced target binding.[1] Substituted propanediols have also been investigated for their biological activities.[14]

  • Scaffold for Novel Therapeutics: This molecule could serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[15][16]

  • Pro-drugs and Linkers: The diol functionality can be derivatized to create pro-drugs with altered pharmacokinetic profiles or used as a linker to attach the molecule to other pharmacologically active agents.

Signaling Pathway Diagram (Hypothetical)

Should this compound or its derivatives exhibit biological activity, for instance, as an inhibitor of a specific kinase, its mechanism of action could be depicted in a signaling pathway diagram.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Molecule 2-(4-Propylcyclohexyl) propane-1,3-diol Derivative Molecule->KinaseA Inhibits

Sources

An In-Depth Technical Guide to the Synthesis and Evaluation of 2-(4-Propylcyclohexyl)propane-1,3-diol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the 2-(4-Propylcyclohexyl)propane-1,3-diol scaffold. This document outlines a strategic approach to exploring the chemical space around this core structure to identify novel bioactive molecules.

Introduction: The this compound Scaffold - A Promising Starting Point

The this compound core structure presents a compelling starting point for medicinal chemistry campaigns. Its aliphatic cyclohexyl ring offers a lipophilic anchor, potentially facilitating membrane permeability, while the 1,3-diol functional group provides two key points for chemical modification. This diol system can be derivatized into a variety of functional groups, such as esters, carbamates, and ethers, allowing for a systematic exploration of structure-activity relationships (SAR). The flexibility of the propyl-cyclohexyl moiety combined with the diverse chemical possibilities of the 1,3-diol handle makes this scaffold a promising platform for the discovery of novel therapeutics.

This guide will detail a plausible synthetic route to the core molecule, propose a strategy for the creation of a focused library of derivatives, and provide a comprehensive workflow for their biological screening.

Synthesis of the Core Molecule: this compound

A robust and scalable synthesis of the core molecule is paramount for any subsequent derivatization and screening efforts. A logical and efficient approach involves a two-step process starting from 4-propylcyclohexanecarbaldehyde: a Knoevenagel condensation with diethyl malonate followed by a reduction of the resulting diester.

Step 1: Knoevenagel Condensation of 4-Propylcyclohexanecarbaldehyde with Diethyl Malonate

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of the intermediate diethyl (4-propylcyclohexyl)methylidenemalonate. The reaction is typically base-catalyzed.

Experimental Protocol:

  • To a solution of 4-propylcyclohexanecarbaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base like piperidine or sodium ethoxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl (4-propylcyclohexyl)methylidenemalonate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.

Step 2: Reduction of Diethyl (4-propylcyclohexyl)methylidenemalonate

The reduction of the diester to the corresponding 1,3-diol can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LAH).[1][2][3][4]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (3-4 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the diethyl (4-propylcyclohexyl)methylidenemalonate (1 equivalent) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Caution: The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure diol.

Strategies for Derivatization

With the core diol in hand, the next phase is the creation of a diverse library of derivatives. The two hydroxyl groups of the 1,3-diol are amenable to several key transformations, including esterification, carbamoylation, and etherification.

Ester Derivatives

Esterification of the diol with various carboxylic acids can introduce a wide range of functionalities, modulating properties such as lipophilicity, polarity, and steric bulk.[5][6][7][8]

Proposed Library of Fatty Acid Esters:

DerivativeAcylating AgentRationale
DiacetateAcetic anhydrideIntroduction of small, polar groups.
DibenzoateBenzoyl chlorideIntroduction of aromatic moieties for potential π-stacking interactions.
DipalmitatePalmitoyl chlorideIncreased lipophilicity for enhanced membrane permeability.
Di-ibuprofenateIbuprofenProdrug approach, conjugating a known anti-inflammatory drug.

Experimental Protocol for Esterification (using an acid chloride):

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine (2.2 equivalents), to the solution.

  • Cool the mixture to 0 °C and add the desired acid chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Carbamate Derivatives

Carbamates are known to be metabolically stable and can act as hydrogen bond donors and acceptors, making them valuable functional groups in drug design.[9][10][11][12][13] They can be synthesized by reacting the diol with isocyanates or by a two-step procedure involving activation with a chloroformate followed by reaction with an amine.[11]

Proposed Library of Carbamate Derivatives:

DerivativeReagent(s)Rationale
Di(N-phenyl)carbamatePhenyl isocyanateIntroduction of an aromatic carbamate for potential interactions with protein targets.
Di(N-butyl)carbamateButyl isocyanateAddition of a flexible alkyl chain to explore different binding pockets.
Di(N,N-diethyl)carbamateDiethylcarbamoyl chlorideIntroduction of a tertiary carbamate to modulate solubility and metabolic stability.

Experimental Protocol for Carbamate Synthesis (using an isocyanate):

  • Dissolve the diol (1 equivalent) in anhydrous THF or dichloromethane.

  • Add a catalytic amount of a tin catalyst, such as dibutyltin dilaurate.

  • Add the desired isocyanate (2.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC or IR spectroscopy for the disappearance of the isocyanate peak).

  • Concentrate the reaction mixture and purify the product by column chromatography.

Ether Derivatives

Etherification of one or both hydroxyl groups can significantly alter the lipophilicity and metabolic stability of the parent molecule. The Williamson ether synthesis is a reliable method for this transformation.[14][15][16][17][18]

Proposed Library of Ether Derivatives:

DerivativeAlkylating AgentRationale
Dimethyl etherMethyl iodideIntroduction of small, metabolically stable methyl groups.
Dibenzyl etherBenzyl bromideAddition of bulky, lipophilic aromatic groups.
Bis(2-methoxyethyl) ether2-bromoethyl methyl etherIncorporation of a polar ether chain to potentially improve solubility.

Experimental Protocol for Williamson Ether Synthesis:

  • Suspend sodium hydride (2.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of the diol (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the dialkoxide.

  • Add the alkylating agent (2.2 equivalents) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Characterization of Derivatives

The successful synthesis and purity of the core molecule and its derivatives must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[9] The spectra will confirm the presence of the propylcyclohexyl group and the propane-1,3-diol backbone, as well as the successful addition of the ester, carbamate, or ether moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the new compounds.[19][20]

Biological Evaluation: A Tiered Screening Approach

A systematic biological evaluation is crucial to identify promising lead compounds. A tiered screening cascade is proposed to efficiently assess the biological activity of the synthesized library of derivatives.

Tier 1: Cytotoxicity Screening

Before assessing specific biological activities, it is essential to determine the general cytotoxicity of the compounds. This ensures that any observed activity in subsequent assays is not due to a general toxic effect.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Experimental Protocol:

  • Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[22]

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 24-72 hours.[22]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[21]

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[26][27][28][29][30][31][32]

Experimental Protocol:

  • Seed and treat cells as described for the MTT assay.

  • After the treatment period, centrifuge the 96-well plate to pellet the cells.

  • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well.[29]

  • Incubate at room temperature for 30 minutes, protected from light.[29]

  • Add a stop solution and measure the absorbance at 490 nm.[29]

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Tier 2: Primary Biological Screening

Compounds that show low cytotoxicity in Tier 1 will proceed to primary screening to identify potential biological activities. The choice of primary assays will depend on the therapeutic areas of interest. Here, we propose screens for antimicrobial and anti-inflammatory activity.

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria and fungi.[33][34][35][36][37]

Experimental Protocol:

  • Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium.[36]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.[36]

  • Include a positive control (a known antibiotic) and a negative control (no compound).

  • Incubate the plates at 37 °C for 18-24 hours.[36]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of the compounds to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[28][31][38][39][40]

Experimental Protocol:

  • Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Incubate for a short period (e.g., 10 minutes) at 37 °C.[39]

  • Initiate the reaction by adding a solution of arachidonic acid (the substrate).[39]

  • After a fixed time, stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit instructions.[38]

  • Calculate the percentage of inhibition and determine the IC₅₀ values for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Tier 3: Secondary and Mechanistic Assays

Promising "hit" compounds from the primary screens will be further investigated in more complex and biologically relevant assays to confirm their activity and elucidate their mechanism of action. An example for an anti-inflammatory hit would be a cell-based assay for cytokine release.

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from activated macrophages.

Experimental Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release and determine the IC₅₀ value.

Data Analysis and Interpretation

The data generated from the screening cascade will be used to establish a structure-activity relationship (SAR). Key parameters to analyze include:

  • IC₅₀/MIC values: To quantify the potency of the compounds.

  • Selectivity indices: For example, the ratio of COX-1/COX-2 IC₅₀ values to determine selectivity for the inducible inflammatory enzyme.

  • Therapeutic index: The ratio of the cytotoxic concentration to the effective concentration (e.g., IC₅₀ for cytotoxicity / IC₅₀ for anti-inflammatory activity) to assess the safety window of the compounds.

This analysis will guide the selection of lead compounds for further optimization and preclinical development.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel bioactive compounds. The synthetic strategies and the tiered biological screening cascade outlined in this guide provide a robust framework for the systematic exploration of its chemical derivatives. By combining rational design, efficient synthesis, and comprehensive biological evaluation, researchers can unlock the therapeutic potential of this promising chemical class.

Visualizations

Synthesis of this compound

Synthesis_of_Core_Molecule cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction 4-propylcyclohexanecarbaldehyde 4-Propylcyclohexane- carbaldehyde intermediate Diethyl (4-propylcyclohexyl)- methylidenemalonate 4-propylcyclohexanecarbaldehyde->intermediate Piperidine, Reflux diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate final_product 2-(4-Propylcyclohexyl)- propane-1,3-diol intermediate->final_product 1. LiAlH4, THF 2. H2O workup Derivatization_Strategies cluster_esters Esterification cluster_carbamates Carbamoylation cluster_ethers Etherification core 2-(4-Propylcyclohexyl)- propane-1,3-diol esters Ester Derivatives (e.g., Diacetate, Dipalmitate) core->esters Acid Chloride, Base carbamates Carbamate Derivatives (e.g., Di(N-phenyl)carbamate) core->carbamates Isocyanate, Catalyst ethers Ether Derivatives (e.g., Dimethyl ether, Dibenzyl ether) core->ethers NaH, Alkyl Halide

Caption: Overview of derivatization pathways from the core diol.

Biological Screening Workflow

Screening_Workflow start Synthesized Derivative Library tier1 Tier 1: Cytotoxicity Screening (MTT & LDH Assays) start->tier1 tier2 Tier 2: Primary Biological Screening (Antimicrobial & Anti-inflammatory Assays) tier1->tier2 Low Cytotoxicity inactive Inactive / Toxic Compounds tier1->inactive High Cytotoxicity hits 'Hit' Compounds tier2->hits tier2->inactive tier3 Tier 3: Secondary & Mechanistic Assays (e.g., TNF-α Release) leads Lead Compounds for Optimization tier3->leads hits->tier3

Caption: Tiered approach for biological evaluation of derivatives.

References

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(4-Propylcyclohexyl)propane-1,3-diol (CAS No. 852613-14-0). As a novel chemical entity, detailed toxicological data is limited. Therefore, this document synthesizes available information with established best practices for handling analogous compounds, namely substituted cyclohexanes and 1,3-diols. The core directive of this guide is to foster a proactive safety culture by elucidating the rationale behind each procedural recommendation, thereby creating a self-validating system of laboratory safety. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound.

Chemical Identity and Known Properties

This compound is a diol compound with a molecular weight of 200.32 g/mol and a chemical formula of C12H24O2.[1][2] Its structure consists of a propane-1,3-diol backbone substituted at the second position with a 4-propylcyclohexyl group.

PropertyValueSource
CAS Number 852613-14-0[1][2]
Molecular Formula C12H24O2[1][2]
Molecular Weight 200.32 g/mol [1]
IUPAC Name This compound[1]
Purity Typically ≥97%[1]
Appearance Not explicitly stated, but analogous 1,3-diols are often colorless liquids.[3][4]-
Storage Store at room temperature.[1]-

Hazard Identification and GHS Classification

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, supplier information indicates the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • Causes skin irritation.[1]

    • Causes serious eye irritation.[1]

    • May cause respiratory irritation.[1]

It is crucial to handle this compound with the assumption that it may possess other, as-yet-unidentified hazards. The precautionary principle should be rigorously applied.

Core Safety Directives and Rationale

The following protocols are based on a synthesis of the limited available data for the target compound and established guidelines for handling similar chemical classes, such as other diols and substituted cyclohexanes.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6][7] This is critical to mitigate the risk of respiratory irritation from vapors or aerosols.[1] Emergency eye wash stations and safety showers must be readily accessible in the immediate work area.[5]

Caption: A generalized experimental workflow emphasizing engineering controls and PPE.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the known skin and eye irritation hazards, appropriate PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required. Standard safety glasses do not provide adequate protection against splashes.[8][9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) should be worn.[10] It is essential to dispose of contaminated gloves immediately after use and to wash hands thoroughly.[5]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][10]

Safe Storage and Handling Practices
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[7][8] Keep containers tightly sealed.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[1] After handling, wash hands and any exposed skin thoroughly.[11] Do not eat, drink, or smoke in the laboratory.[5]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid MeasuresRationale
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5][8]To remove the individual from the source of exposure and provide respiratory support.
Skin Contact Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[5]To dilute and remove the irritant from the skin surface.
Eye Contact Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]To thoroughly rinse the irritant from the eye and prevent serious damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][8]To avoid aspiration of the chemical into the lungs, which can cause chemical pneumonitis.[12]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7]

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Caption: A stepwise protocol for responding to a chemical spill.

Fire and Explosion Hazards

While specific flammability data for this compound is unavailable, related 1,3-diols have flashpoints and can be combustible.[8]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[8]

  • Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[5]

Toxicological Information: A Call for Caution

There is a significant lack of specific toxicological data for this compound. The provided hazard statements (skin, eye, and respiratory irritation) should be considered the minimum known hazards.[1] The toxicological properties of this specific molecule have not been fully investigated.[7] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may have other adverse health effects.

Conclusion: A Framework for Responsible Innovation

The safe handling of novel chemical compounds like this compound is paramount in a research and development setting. This guide provides a foundational framework based on the limited available data and established principles of chemical safety. By understanding the rationale behind these protocols—from engineering controls to emergency preparedness—researchers can cultivate a self-validating system of safety that protects both themselves and their colleagues. As more data becomes available for this compound, these guidelines should be reviewed and updated accordingly.

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An In-Depth Technical Guide to the Potential Applications of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-propylcyclohexyl)propane-1,3-diol. This unique bifunctional monomer, characterized by a central propane-1,3-diol moiety and a pendant propylcyclohexyl group, offers a compelling combination of properties for the development of advanced materials. We explore its potential as a building block for specialty polymers, including polyesters and polyurethanes, with enhanced thermal stability and tailored mechanical properties. Furthermore, this guide delves into the prospective use of this diol in the formulation of biocompatible materials for medical devices and as a precursor for compounds with antimicrobial activity. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of the structure-property relationships that govern its performance in various applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in leveraging the unique attributes of this compound for next-generation materials and therapeutics.

Introduction: Unveiling a Versatile Building Block

The quest for novel monomers that impart unique properties to polymeric materials is a perpetual driver of innovation in materials science and drug development. This compound emerges as a promising candidate in this pursuit, integrating the reactivity of a diol with the steric and hydrophobic characteristics of a propylcyclohexyl substituent. The propane-1,3-diol backbone is a well-established constituent of various polymers, offering sites for esterification and etherification, while the cyclohexyl moiety is known to enhance the pharmacological properties of drug candidates and improve the thermal and mechanical stability of polymers.[1][2] This guide will elucidate the potential of this hybrid structure, bridging the gap between fundamental chemistry and applied material science.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. Herein, we propose a plausible synthetic pathway for this compound and outline a comprehensive characterization workflow.

Proposed Synthesis of this compound

The synthesis can be envisioned through a multi-step process starting from commercially available materials. A potential route involves the Michael addition of a propylcyclohexyl Grignard reagent to diethyl malonate, followed by reduction of the resulting diester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-(4-propylcyclohexyl)malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-4-propylcyclohexane in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent. Maintain a gentle reflux.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add diethyl malonate to the Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(4-propylcyclohexyl)malonate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction to this compound

  • In a three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the purified diethyl 2-(4-propylcyclohexyl)malonate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic and Thermal Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized diol.

Table 1: Expected Physicochemical Properties of this compound

PropertyExpected Value
CAS Number 852613-14-0
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Appearance White to off-white solid
Melting Point 60-70 °C (estimated)
Boiling Point >250 °C (estimated at atmospheric pressure)

Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[3][4][5]

    • ¹H NMR (500 MHz, CDCl₃): Expected signals would include multiplets for the cyclohexyl and propyl protons, a multiplet for the methine proton at the 2-position of the propanediol backbone, and signals for the diastereotopic methylene protons of the diol and the hydroxyl protons. The addition of D₂O would cause the disappearance of the hydroxyl proton signals.[3]

    • ¹³C NMR (125 MHz, CDCl₃): The spectrum should show distinct signals for each carbon atom in the propylcyclohexyl and propane-1,3-diol moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight.[6][7] The fragmentation pattern can provide further structural information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl groups. C-H stretching and bending vibrations for the aliphatic parts of the molecule would also be prominent.

  • Differential Scanning Calorimetry (DSC): DSC analysis would determine the melting point and any other thermal transitions, providing insights into the material's purity and crystalline nature.[8]

G cluster_synthesis Synthesis cluster_characterization Characterization Grignard Formation Grignard Formation Michael Addition Michael Addition Grignard Formation->Michael Addition Propylcyclohexyl Grignard Reagent Reduction Reduction Michael Addition->Reduction Diester Intermediate Purification_S Purification_S Reduction->Purification_S Crude Diol Final Product Final Product NMR NMR MS MS FTIR FTIR DSC DSC Final Product->NMR Final Product->MS Final Product->FTIR Final Product->DSC

Caption: Synthesis and Characterization Workflow.

Potential Applications in Polymer Chemistry

The unique structure of this compound makes it an attractive monomer for the synthesis of specialty polymers with tailored properties.

High-Performance Polyesters and Polyurethanes

The diol functionality allows for its incorporation into polyester and polyurethane backbones through polycondensation reactions. The bulky and rigid cyclohexyl group is expected to increase the glass transition temperature (Tg) of the resulting polymers compared to their linear aliphatic diol counterparts.[9][10] This can lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance.[2]

Table 2: Predicted Impact of this compound on Polymer Properties

Polymer TypeProperty EnhancementPotential Application
Polyesters Increased Tg, improved thermal stability, enhanced hydrolytic resistance.Engineering plastics, high-performance coatings, durable fibers.
Polyurethanes Increased hardness, improved abrasion resistance, tailored flexibility.Elastomers, foams, adhesives, and sealants with superior durability.

Experimental Protocol: Synthesis of a Polyester with this compound

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound, a dicarboxylic acid (e.g., terephthalic acid or adipic acid), and a suitable catalyst (e.g., titanium(IV) butoxide).

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C to initiate the esterification reaction, collecting the water byproduct.

  • After the initial esterification, gradually reduce the pressure and increase the temperature (to 250-280 °C) to facilitate the removal of excess diol and promote polycondensation.

  • Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Cool the polymer under nitrogen and extrude it for further processing and characterization.

G Diol_Monomer 2-(4-Propylcyclohexyl) propane-1,3-diol Polycondensation Polycondensation Diol_Monomer->Polycondensation Diacid_Monomer Dicarboxylic Acid (e.g., Terephthalic Acid) Diacid_Monomer->Polycondensation Polyester High-Performance Polyester Polycondensation->Polyester Properties Enhanced Tg Improved Stability Chemical Resistance Polyester->Properties

Caption: Polymerization of the diol into a polyester.

Liquid Crystalline Polymers

Homologous series of 2-(trans-4-n-alkylcyclohexyl)propan-1,3-diols have been reported to exhibit liquid crystalline properties. The specific intermolecular interactions mediated by the hydrogen bonding of the diol groups can lead to novel smectic structures. This suggests that this compound could be a valuable mesogen for the creation of thermotropic liquid crystalline polymers, which are of interest for applications in high-strength fibers, optical films, and electronic components.

Biomedical Applications

The biocompatibility and potential bioactivity of materials derived from this compound open avenues for its use in the biomedical field.

Biocompatible and Biodegradable Polymers

Aliphatic polyesters are known for their biocompatibility and biodegradability, making them suitable for various medical applications.[11][12] The incorporation of the propylcyclohexyl group could modulate the degradation rate and mechanical properties of these polymers, making them suitable for applications such as tissue engineering scaffolds, drug delivery systems, and implantable devices. Polyesters containing cyclohexyl moieties have been investigated for bone tissue engineering, suggesting good osteoblastic compatibility.[13]

Experimental Protocol: In Vitro Biocompatibility Assessment

  • Prepare thin films of the polymer synthesized from this compound by solvent casting or melt pressing.

  • Sterilize the films using an appropriate method (e.g., ethylene oxide or gamma irradiation).

  • Seed the polymer films with a relevant cell line (e.g., fibroblasts or osteoblasts) in a culture medium.

  • Incubate the cell-seeded films under standard cell culture conditions.

  • Assess cell viability and proliferation at different time points using assays such as the MTT or AlamarBlue assay.

  • Evaluate cell adhesion and morphology using microscopy techniques like scanning electron microscopy (SEM) or fluorescence microscopy after staining for cytoskeletal components.

  • Analyze cell differentiation markers if applicable (e.g., alkaline phosphatase activity for osteoblasts).

Antimicrobial Materials

Cyclohexane derivatives have been reported to possess antimicrobial properties.[9] This raises the possibility of developing antimicrobial polymers by incorporating this compound into the polymer backbone or by chemically modifying its hydroxyl groups with antimicrobial moieties. Such materials could be used in medical devices, food packaging, and coatings to prevent microbial contamination and biofilm formation.[1][14][15]

Experimental Protocol: Evaluation of Antimicrobial Activity

  • Prepare polymer samples (e.g., films or coatings on a substrate).

  • Inoculate the surface of the samples with a standardized suspension of a relevant microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Incubate the inoculated samples under conditions that promote microbial growth.

  • After a defined contact time, recover the surviving microorganisms from the sample surface.

  • Determine the number of viable microorganisms by plating serial dilutions and counting the colony-forming units (CFUs).

  • Compare the number of CFUs from the test samples to that from control samples (without the antimicrobial polymer) to determine the percentage reduction in microbial viability.[16]

G cluster_biomedical Biomedical Applications Diol 2-(4-Propylcyclohexyl) propane-1,3-diol Polymerization_Bio Polymerization Diol->Polymerization_Bio Biocompatible_Polymer Biocompatible Polymer Polymerization_Bio->Biocompatible_Polymer Antimicrobial_Polymer Antimicrobial Polymer Polymerization_Bio->Antimicrobial_Polymer Tissue_Engineering Tissue Engineering Biocompatible_Polymer->Tissue_Engineering Drug_Delivery Drug Delivery Biocompatible_Polymer->Drug_Delivery Medical_Devices Medical Devices Biocompatible_Polymer->Medical_Devices Antimicrobial_Polymer->Medical_Devices Antimicrobial_Coatings Antimicrobial Coatings Antimicrobial_Polymer->Antimicrobial_Coatings

Caption: Potential Biomedical Application Pathways.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, chemical building block with significant potential across multiple scientific and industrial domains. Its unique hybrid structure, combining a reactive diol with a bulky alicyclic group, offers a versatile platform for the design of novel polymers with enhanced thermomechanical properties. The prospective applications in high-performance plastics, liquid crystals, and particularly in the biomedical field as biocompatible and antimicrobial materials, warrant further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate this compound and its derivatives. Future research should focus on optimizing the synthesis, exploring the full range of polymerization possibilities, and conducting comprehensive in vitro and in vivo studies to validate its potential in biomedical applications. The continued exploration of such novel monomers will undoubtedly pave the way for the next generation of advanced materials.

References

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Methodological & Application

2-(4-Propylcyclohexyl)propane-1,3-diol as a chiral building block in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(4-Propylcyclohexyl)propane-1,3-diol and its Analogs as Chiral Building Blocks in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Rigid Chiral Scaffolds in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is a cornerstone of achieving therapeutic efficacy and safety. Chiral building blocks, which introduce stereocenters into a molecule, are instrumental in this endeavor. Among these, chiral diols have emerged as a versatile class of compounds, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1][2] The structural rigidity and well-defined stereochemistry of these molecules create a predictable chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations.

This guide focuses on this compound, a representative of the C2-symmetric propanediol scaffold bearing a sterically demanding cyclohexyl substituent. While specific literature on this exact molecule is sparse, its structural motifs are emblematic of a class of highly effective chiral auxiliaries. The rigid trans-cyclohexyl group, in particular, is a well-established element for inducing facial selectivity in reactions at an adjacent prochiral center.[3][4] This document will provide a comprehensive overview of the synthesis and application of such diols, drawing upon established principles and protocols for analogous systems to present a practical guide for their use in asymmetric synthesis.

Part 1: Synthesis of Enantiomerically Pure this compound

The synthesis of chiral 1,3-diols is a well-established field, often involving the stereoselective reduction of a corresponding β-hydroxy ketone or the derivatization of a prochiral malonate.[5] A robust and widely adopted strategy involves the asymmetric reduction of a prochiral diethyl 2-(4-propylcyclohexyl)malonate.

Synthetic Workflow

The overall synthetic strategy involves two key steps: the synthesis of the prochiral disubstituted malonate, followed by an enantioselective reduction to the desired chiral diol.

Synthetic_Workflow A Diethyl Malonate C Diethyl 2-(4-propylcyclohexyl)malonate A->C NaH, THF B 4-Propylcyclohexyl Bromide B->C E (R)- or (S)-2-(4-Propylcyclohexyl) propane-1,3-diol C->E Reduction D Chiral Reducing Agent (e.g., CBS Catalyst, Chiral Borane) D->E

Caption: Synthetic route to enantiopure this compound.

Experimental Protocol: Asymmetric Reduction of Diethyl 2-(4-propylcyclohexyl)malonate

This protocol is adapted from established procedures for the enantioselective reduction of substituted malonic esters.

Step 1: Synthesis of Diethyl 2-(4-propylcyclohexyl)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl malonate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add 4-propylcyclohexyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting malonate is consumed.

  • Cool the mixture to room temperature and quench carefully with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford diethyl 2-(4-propylcyclohexyl)malonate.

Step 2: Enantioselective Reduction to the Diol

  • In a flame-dried flask under an argon atmosphere, dissolve the diethyl 2-(4-propylcyclohexyl)malonate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of a chiral reducing agent, such as a borane complex with a Corey-Bakshi-Shibata (CBS) catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), dropwise to the solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by warming to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude diol by flash column chromatography to yield the enantiomerically enriched this compound.

Rationale for Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base suitable for the deprotonation of diethyl malonate.

  • Asymmetric Reducing Agent: The CBS catalyst is a well-established organoboron catalyst that provides high levels of enantioselectivity in the reduction of ketones and, in this case, the ester carbonyls. The choice of the (R)- or (S)-enantiomer of the catalyst determines the stereochemistry of the final diol.

Part 2: Application as a Chiral Auxiliary in Asymmetric Aldol Reactions

Once synthesized, the chiral diol can be employed as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. A common application is in diastereoselective aldol reactions, where the diol forms a chiral acetal with a prochiral ketone.

Workflow for Asymmetric Aldol Reaction

Aldol_Workflow A Chiral Diol C Chiral Acetal A->C Acid Catalyst B Prochiral Ketone B->C E Lithium Enolate C->E Deprotonation D LDA or other base D->E G Aldol Adduct E->G Aldol Addition F Aldehyde (R-CHO) F->G H Chiral β-Hydroxy Ketone G->H Hydrolysis I Recovered Chiral Diol G->I Hydrolysis

Caption: Workflow for an asymmetric aldol reaction using a chiral diol auxiliary.

Experimental Protocol: Diastereoselective Aldol Reaction

Step 1: Formation of the Chiral Acetal

  • To a solution of the chiral this compound (1.0 eq) and a prochiral ketone (e.g., cyclohexanone, 1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux to remove water.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, wash with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography to obtain the chiral acetal.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the chiral acetal (1.0 eq) in anhydrous THF at -78 °C under argon.

  • Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • Add the desired aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise.

  • Stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench with saturated aqueous NH4Cl and warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. The crude product is the aldol adduct.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the crude aldol adduct in a mixture of THF and 1 M HCl.

  • Stir at room temperature until the acetal is fully hydrolyzed (monitored by TLC).

  • Neutralize with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • The aqueous layer can be further extracted to recover the water-soluble chiral diol.

  • The organic layers contain the chiral β-hydroxy ketone. Purify by column chromatography.

Mechanism of Stereocontrol

The high diastereoselectivity of the aldol reaction is attributed to the rigid conformation of the chiral acetal's enolate. The bulky 4-propylcyclohexyl group effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Caption: Proposed Zimmerman-Traxler-like transition state model.

The lithium cation chelates to the oxygen atoms of the enolate and the incoming aldehyde, leading to a rigid, chair-like six-membered transition state. The stereochemistry of the diol auxiliary dictates the conformation of this transition state, ultimately determining the absolute configuration of the newly formed stereocenters.

Expected Performance Data

The performance of chiral auxiliaries is evaluated by the diastereomeric excess (d.e.) and chemical yield of the desired product. The following table summarizes typical results for similar cyclohexyl-based chiral auxiliaries in asymmetric reactions, which can be expected to be comparable for the title compound.[3]

Reaction TypeSubstrateReagentLewis AcidTemp (°C)Yield (%)d.e. (%)Reference
Diels-AlderAcrylateCyclopentadieneTiCl4-7885-95>95[3]
Enolate AlkylationPropionimideBenzyl bromideLDA-7880-90>98[6]
Aldol ReactionAcetal EnolateBenzaldehydeLDA-7875-90>95[6]

Conclusion

This compound represents a class of chiral building blocks with significant potential in asymmetric synthesis. The combination of a C2-symmetric diol and a rigid cyclohexyl substituent provides a powerful tool for inducing stereoselectivity in a range of carbon-carbon bond-forming reactions. The protocols and principles outlined in this guide, based on well-established precedents for analogous structures, offer a solid foundation for researchers to explore the utility of this and similar chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications.

References

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Application of 2-(4-Propylcyclohexyl)propane-1,3-diol in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of 2-(4-Propylcyclohexyl)propane-1,3-diol in the synthesis of high-performance polyesters and polyurethanes. It is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who are seeking to leverage the unique structural features of this cycloaliphatic diol to create novel materials with enhanced properties.

Introduction: The Significance of Cycloaliphatic Diols in Polymer Design

The molecular architecture of monomers is a critical determinant of the macroscopic properties of a polymer. Cycloaliphatic diols, such as this compound, are a class of building blocks that offer a distinct advantage in polymer design. The incorporation of the bulky and rigid cyclohexyl ring into the polymer backbone restricts segmental motion, leading to materials with improved thermal and mechanical properties compared to their linear aliphatic counterparts.[1][2]

This compound is a unique monomer characterized by a propyl-substituted cyclohexane ring and two primary hydroxyl groups. This structure is anticipated to impart a combination of desirable attributes to polymers, including:

  • Increased Glass Transition Temperature (Tg): The rigid cycloaliphatic structure is expected to elevate the Tg of the resulting polymers, making them suitable for applications requiring dimensional stability at elevated temperatures.[3]

  • Enhanced Thermal Stability: The inherent stability of the cyclohexane ring can contribute to improved thermal degradation resistance of the polymer.[4]

  • Improved Mechanical Properties: The bulky nature of the propylcyclohexyl group can enhance properties such as tensile strength, modulus, and hardness.[5][6]

  • Hydrophobicity: The aliphatic character of the monomer can increase the hydrophobicity of the resulting polymers, which is advantageous for applications requiring resistance to moisture.

  • Good Solubility in Organic Solvents: The non-polar nature of the propylcyclohexyl group may enhance the solubility of the resulting polymers in common organic solvents, facilitating processing.

This guide will provide detailed protocols for the synthesis of a representative polyester and polyurethane using this compound, along with methods for their characterization.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Part 1: Application in Polyester Synthesis

The incorporation of this compound into polyester chains via melt polycondensation can lead to amorphous or semi-crystalline materials with high Tg and excellent thermal stability. These properties make them attractive for applications such as high-performance coatings, adhesives, and engineering plastics.

Anticipated Properties of Polyesters based on this compound
PropertyExpected OutcomeRationale
Glass Transition (Tg) HighThe rigid cycloaliphatic ring restricts chain mobility, leading to a higher energy requirement for the transition from a glassy to a rubbery state.[3]
Thermal Stability HighThe stable cycloaliphatic structure enhances the overall thermal resistance of the polymer backbone.[4]
Mechanical Strength High Tensile Strength and ModulusThe bulky side group increases intermolecular interactions and chain stiffness.[5][6]
Solubility Good in common organic solventsThe non-polar propylcyclohexyl group can improve solubility in solvents like THF, chloroform, and toluene.
Crystallinity Potentially lower than linear diol-based polyestersThe bulky and irregular structure of the monomer may hinder regular chain packing and crystallization.
Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and dimethyl terephthalate.

Materials:

  • This compound (FW: 200.32 g/mol )

  • Dimethyl terephthalate (DMT) (FW: 194.19 g/mol )

  • Titanium(IV) butoxide (TBT) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Vacuum source

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: In a clean and dry three-necked flask, add this compound and dimethyl terephthalate in a 1.2:1 molar ratio. Add a catalytic amount of TBT (typically 200-500 ppm relative to the weight of the polymer) and a small amount of antioxidant (e.g., 0.1 wt%).

  • Esterification (First Stage):

    • Assemble the reaction apparatus and purge the system with nitrogen for at least 30 minutes to remove any oxygen.

    • Under a gentle stream of nitrogen, heat the reaction mixture to 160-180°C with continuous stirring.[7]

    • Methanol will be generated as a byproduct of the transesterification reaction and will be collected in the receiving flask.

    • Continue this stage for 2-3 hours, or until the evolution of methanol ceases, indicating the completion of the transesterification.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature of the reaction mixture to 240-260°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.[7]

    • The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. The reaction is typically continued for 3-4 hours under high vacuum.

    • The progress of the polymerization can be monitored by the torque of the mechanical stirrer.

  • Product Recovery:

    • Once the desired viscosity is reached, release the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polyester can be pelletized or ground for further analysis.

cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_recovery Product Recovery charge_ester Charge Diol, DMT, Catalyst, Antioxidant heat_ester Heat to 160-180°C under N2 charge_ester->heat_ester collect_methanol Collect Methanol heat_ester->collect_methanol heat_poly Increase Temp to 240-260°C collect_methanol->heat_poly End of Methanol Evolution apply_vacuum Apply High Vacuum (<1 Torr) heat_poly->apply_vacuum monitor_viscosity Monitor Viscosity Increase apply_vacuum->monitor_viscosity extrude Extrude Molten Polymer monitor_viscosity->extrude Desired Viscosity Reached quench Quench in Water extrude->quench pelletize Pelletize/Grind quench->pelletize

Caption: Polyester synthesis workflow.

Part 2: Application in Polyurethane Synthesis

This compound can be employed as a chain extender or as a co-diol in the synthesis of polyurethanes. Its incorporation is expected to enhance the properties of the hard segment, leading to materials with improved mechanical strength, thermal stability, and solvent resistance. These polyurethanes could find applications in elastomers, foams, coatings, and adhesives.

Anticipated Properties of Polyurethanes based on this compound
PropertyExpected OutcomeRationale
Hardness HighThe rigid cycloaliphatic structure in the hard segment will increase the overall hardness of the polyurethane.[5]
Tensile Strength HighThe bulky group enhances phase separation between hard and soft segments, leading to a more defined hard domain that acts as a physical crosslink, thereby increasing tensile strength.[8]
Thermal Stability ImprovedThe stable cyclohexane ring contributes to the thermal stability of the hard segment.[3]
Solvent Resistance EnhancedThe increased packing density and potential for stronger intermolecular forces in the hard domains can lead to better resistance to swelling in solvents.
Elongation at Break Potentially ReducedThe increased rigidity of the hard segment may lead to a decrease in the overall flexibility and elongation of the material.
Protocol: Synthesis of a Polyurethane via a Two-Step Prepolymer Method

This protocol describes the synthesis of a polyurethane using a polyether polyol as the soft segment, 4,4'-methylene diphenyl diisocyanate (MDI), and this compound as the chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

  • Drying of Reagents: Ensure all glassware is oven-dried. PTMEG and this compound should be dried under vacuum at 80-100°C for several hours to remove any moisture. MDI should be used as received if the purity is high. The solvent (DMF) should be dried over molecular sieves.

  • Prepolymer Synthesis (First Step):

    • In the reaction flask, add a pre-determined amount of PTMEG and heat to 70-80°C under a nitrogen atmosphere with stirring.

    • Add MDI to the flask (NCO:OH ratio of 2:1) and continue stirring at 80°C for 2-3 hours to form the NCO-terminated prepolymer.[9]

  • Chain Extension (Second Step):

    • Cool the prepolymer solution to 50-60°C.

    • Dissolve the stoichiometric amount of this compound in dry DMF in the dropping funnel.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the prepolymer solution.

    • Slowly add the diol solution from the dropping funnel to the prepolymer solution over a period of 30-60 minutes with vigorous stirring.[10]

    • An increase in viscosity will be observed.

  • Curing and Product Recovery:

    • After the addition is complete, continue stirring for another 1-2 hours.

    • Pour the viscous polymer solution into a Teflon-coated mold.

    • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to complete the reaction and remove the solvent.

    • The resulting polyurethane film can be carefully removed from the mold for characterization.

cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_curing Curing and Recovery dry_reagents Dry Polyol and Diol charge_prepolymer Charge PTMEG and MDI (NCO:OH = 2:1) dry_reagents->charge_prepolymer heat_prepolymer Heat to 80°C for 2-3h under N2 charge_prepolymer->heat_prepolymer cool_prepolymer Cool Prepolymer to 50-60°C heat_prepolymer->cool_prepolymer add_catalyst Add DBTDL Catalyst cool_prepolymer->add_catalyst prepare_diol Dissolve Diol in Dry Solvent add_diol Slowly Add Diol Solution prepare_diol->add_diol add_catalyst->add_diol pour_mold Pour into Mold add_diol->pour_mold Viscosity Increases cure_oven Cure in Vacuum Oven (80-100°C, 12-24h) pour_mold->cure_oven demold Demold Polyurethane Film cure_oven->demold

Caption: Polyurethane synthesis workflow.

Part 3: Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polyesters and polyurethanes is essential to understand their structure-property relationships. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymers and the incorporation of the this compound monomer.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as ester and urethane linkages, and to study hydrogen bonding in polyurethanes.[12]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.[11]

  • Mechanical Testing: To measure tensile properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.[5]

Conclusion

This compound is a promising monomer for the development of high-performance polyesters and polyurethanes. Its unique cycloaliphatic structure is expected to impart enhanced thermal stability, mechanical strength, and other desirable properties to the resulting polymers. The protocols provided in this guide offer a starting point for researchers to explore the potential of this novel diol in various applications, from advanced coatings and adhesives to biomedical devices and engineering plastics. Further optimization of the reaction conditions and polymer formulations can lead to the creation of materials with tailored properties for specific end-uses.

References

  • Ni, H., et al. (2002). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
  • Jeong, Y. G., et al. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech.
  • Chen, A. T., & Ober, C. K. (1993). Preparation and characterization of polyurethanes based on a series of fluorinated diols. Macromolecules, 26(12), 3077-3083.
  • Bikiaris, D. N., & Karayannidis, G. P. (1996). Synthesis and characterization of new polyesters containing the 1,4-cyclohexanedicarboxylate unit. Journal of Polymer Science Part A: Polymer Chemistry, 34(7), 1337-1343.
  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks.
  • Wilson, R. B., & Jones, A. S. (2024). Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks.
  • Kricheldorf, H. R., & Weidner, S. (1994). New polymer syntheses, 75. Polyesters of trans-1,4-cyclohexanedimethanol and various aliphatic and aromatic dicarboxylic acids. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 31(11), 1633-1647.
  • Dušek, K., & Dušková-Smrčková, M. (2000). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. Journal of Macromolecular Science, Part C: Polymer Reviews, 40(1), 1-32.
  • Cramail, H., et al. (2015). Original Diols from Sunflower and Ricin Oils: Synthesis, Characterization, and Use as Polyurethane Building Blocks. ACS Sustainable Chemistry & Engineering, 3(7), 1500-1508.
  • Petrovic, Z. S., et al. (2011). Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. Journal of Applied Polymer Science, 121(5), 2896-2905.
  • Wang, J., et al. (2022). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. Polymers, 14(4), 785.
  • Park, S. H., et al. (2016). Effect of cycloaliphatic structure of polyester on the formation of polyurethane networks.
  • Asensio, M., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(3), 596.
  • Hussain, F., et al. (2021). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM)
  • Wang, Y., et al. (2023). Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. Polymers, 15(12), 2652.
  • Ni, H., et al. (2002). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols.
  • Zdrahala, R. J., & Zdrahala, I. J. (1999). Biomedical applications of polyurethanes: a review of past promises, present realities, and a vibrant future.
  • Boretos, J. W., & Pierce, W. S. (1967).
  • Yilgör, I., & Yilgör, E. (2014). Silicone containing copolymers: a review of synthesis, properties and applications. Progress in Polymer Science, 39(6), 1165-1195.
  • Wu, Y., et al. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings.
  • Paszkiewicz, S., et al. (2017). Synthesis and characterization of poly (ethylene terephthalate-co-1, 4-cyclohexanedimethylene terephtlatate)-block-poly (tetramethylene oxide) copolymers. RSC advances, 7(69), 43567-43578.
  • Mondal, S., & Hu, J. (2007). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Applied Polymer Science, 103(5), 3370-3376.
  • Hiltz, J. A., & MacSween, C. A. (2001). Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(2), 190-197.
  • Zhang, C., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-(hydroxymethyl)furfural. Green Chemistry, 23(8), 3025-3033.
  • Wang, J., et al. (2017). Effects of Poly (cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly (ester ether) Elastomers. Polymers, 9(7), 248.

Sources

analytical methods for 2-(4-Propylcyclohexyl)propane-1,3-diol characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Comprehensive Characterization of 2-(4-Propylcyclohexyl)propane-1,3-diol

Abstract

This application note provides a detailed, multi-technique protocol for the comprehensive analytical characterization of this compound. As a molecule featuring a substituted aliphatic ring and a diol functional group, its structural elucidation and purity assessment require a synergistic approach. This guide is designed for researchers in pharmaceutical development, fine chemical synthesis, and materials science, offering robust methodologies for structural verification, stereoisomeric analysis, purity determination, and thermal property assessment. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC), explaining the scientific rationale behind key experimental parameters.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule whose utility in polymer chemistry or as a pharmaceutical intermediate depends critically on its precise structure and purity. The molecule presents several analytical challenges:

  • Stereoisomerism: The cyclohexyl ring can exist in cis and trans conformations relative to its substituents. Furthermore, the chiral center at C2 of the propane-1,3-diol chain introduces enantiomeric possibilities.

  • Structural Complexity: The combination of an aliphatic ring and a flexible diol side-chain requires multiple orthogonal techniques to confirm connectivity and conformation.

  • Purity Profile: Potential impurities may include starting materials, reaction byproducts, or isomeric variants, necessitating high-resolution separation techniques.

This guide outlines a logical workflow to address these challenges, ensuring a comprehensive and reliable characterization of the molecule.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Isomer Separation cluster_2 Phase 3: Physicochemical Properties P1_NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity - Isomer Ratio P1_MS Mass Spectrometry (GC-MS or LC-MS) - Molecular Weight - Fragmentation Pattern P1_NMR->P1_MS Confirms MW of structure P1_FTIR FTIR Spectroscopy - Functional Group ID (O-H, C-H) P1_MS->P1_FTIR Confirms functional groups P2_HPLC HPLC / UPLC - Purity Assay (% Area) - Isomer Separation P1_FTIR->P2_HPLC Proceed if structure confirmed P2_Chiral Chiral Chromatography - Enantiomeric Purity (ee%) P2_HPLC->P2_Chiral If racemic P3_DSC Differential Scanning Calorimetry (DSC) - Melting Point - Phase Transitions P2_HPLC->P3_DSC Proceed if purity >95% P3_TGA Thermogravimetric Analysis (TGA) - Thermal Stability P3_DSC->P3_TGA End Fully Characterized Molecule P3_TGA->End Start Synthesized Compound Start->P1_NMR

Caption: Overall analytical workflow for the characterization of this compound.

Structural Elucidation: NMR and Mass Spectrometry

The foundational step in characterization is the unambiguous confirmation of the covalent structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR, supplemented with 2D experiments like COSY, will provide definitive evidence of atomic connectivity.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar molecules, offering good solubility and a clean solvent signal. If the compound has poor solubility, DMSO-d₆ can be used, though this will exchange with the hydroxyl protons.

  • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (proton count). The signals for the -CH₂OH protons and the -CH- proton on the propane chain are key diagnostic peaks.

  • ¹³C NMR: Determines the number of unique carbon environments. The signals for the two carbons bearing hydroxyl groups (-CH₂OH) and the cyclohexyl carbons will be distinct.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, confirming the propane-1,3-diol chain connectivity and its attachment to the cyclohexyl ring.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: -10 to 220 ppm

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze the chemical shifts, multiplicities, and integrations to assign the structure.

Predicted ¹H NMR Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂OH 1.5 - 2.5Broad Singlet2H
-CH₂OH3.6 - 3.9Multiplet4H
-CH(CH₂OH)₂1.8 - 2.1Multiplet1H
Cyclohexyl -CH-1.0 - 1.9Multiplet1H
Cyclohexyl -CH₂-0.8 - 1.8Multiplet8H
Propyl -CH₂CH₂CH₃1.2 - 1.4Multiplet4H
Propyl -CH₃0.85 - 0.95Triplet3H

Note: Predicted values are estimates. Actual values may vary based on stereochemistry and solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for confirming the molecular weight and fragmentation pattern of volatile, thermally stable compounds. Given the diol structure, derivatization may be necessary to improve volatility and peak shape.

Rationale for Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) is a standard procedure that converts the polar -OH groups into non-polar -OSi(CH₃)₃ groups. This increases volatility and prevents thermal degradation in the GC inlet.

  • Ionization: Electron Ionization (EI) at 70 eV is a robust, standard method that produces a reproducible fragmentation pattern, creating a molecular fingerprint.

  • GC Column: A mid-polarity column (e.g., DB-5ms) is suitable for separating the derivatized analyte from byproducts.

Protocol: GC-MS Analysis

  • Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60°C for 30 minutes.

  • GC-MS System: A standard GC-MS system with an EI source.

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)

    • Carrier Gas: Helium, 1.0 mL/min constant flow

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-600

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or, for the silylated derivative, [M-15]⁺). Analyze the fragmentation pattern to confirm the presence of the propylcyclohexyl moiety and the diol side chain.

Purity Assessment and Isomer Separation: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound and for separating closely related isomers.

Rationale for Experimental Choices:

  • Detector: A Universal Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred over a UV detector, as the analyte lacks a strong chromophore. A Refractive Index (RI) detector is also an option.

  • Column: A C18 reversed-phase column is a versatile starting point for separating the compound from non-polar or moderately polar impurities.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) allows for the elution of compounds with a range of polarities.

cluster_workflow HPLC Purity Analysis Workflow Sample Sample Preparation 1. Dissolve in Mobile Phase 2. Filter (0.45 µm) Injector Autosampler Inject 10 µL Sample->Injector Column {C18 Column|Separation of Isomers & Impurities} Injector->Column Pump {HPLC Pump|Mobile Phase A: Water Mobile Phase B: ACN Gradient Elution} Detector ELSD / CAD Universal Detection Column->Detector Data Chromatography Data System (CDS) - Peak Integration - % Purity Calculation Detector->Data

Caption: Experimental workflow for HPLC-based purity analysis.

Protocol: Reversed-Phase HPLC for Purity

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in methanol. Filter through a 0.45 µm syringe filter.

  • HPLC System: An HPLC or UPLC system equipped with a pump, autosampler, column oven, and ELSD/CAD.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detector (ELSD): Nebulizer Temp 40°C, Evaporator Temp 60°C, Gas (N₂) 1.5 SLM.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. The separation of cis and trans isomers may be observed under these conditions.

Physicochemical Properties: Thermal Analysis

Understanding the thermal properties of a compound is crucial for handling, storage, and formulation.

Protocol: Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the melting point and identify any other phase transitions (e.g., glass transition, polymorphism).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan and hermetically seal it.

  • DSC Parameters:

    • Temperature Program: Equilibrate at 25°C. Ramp to 200°C at a rate of 10°C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. The heat of fusion (ΔH) can also be calculated from the peak area.

Parameter Typical Measurement Significance
Melting Point (Tₘ)Onset of endothermIdentity and Purity
Heat of Fusion (ΔH)Area under melt peakCrystalline structure information
Glass Transition (T₉)Step change in baselineIndicates amorphous content

Conclusion

The analytical workflow detailed in this application note provides a comprehensive framework for the characterization of this compound. By combining NMR and MS for structural confirmation, HPLC for purity and isomer profiling, and DSC for thermal analysis, researchers can gain a complete understanding of the molecule's identity, quality, and physical properties. This multi-faceted approach ensures data integrity and is essential for regulatory submissions and successful downstream applications in drug development and materials science.

References

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]

reaction mechanism of 2-(4-Propylcyclohexyl)propane-1,3-diol in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol on the .

Application Note & Protocol

Topic: Polymerization of 2-(4-Propylcyclohexyl)propane-1,3-diol: Mechanisms, Protocols, and Polymer Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the polymerization of this compound, a unique cycloaliphatic diol. The presence of the bulky, hydrophobic 4-propylcyclohexyl substituent on the propane-1,3-diol backbone offers a pathway to novel polyesters with distinct thermal and mechanical properties. We delve into the primary polymerization mechanism—step-growth polycondensation—and provide detailed, field-proven protocols for synthesis and characterization. This guide is designed to equip researchers with the theoretical understanding and practical methodologies required to successfully synthesize and validate polymers derived from this specialized monomer for applications ranging from advanced materials to drug delivery systems.

Part 1: Theoretical Framework: The Polymerization Mechanism

The most direct and widely utilized method for polymerizing diols like this compound is through step-growth polycondensation. This process involves a reaction between the hydroxyl groups of the diol and a co-monomer containing at least two carboxylic acid groups (or their derivatives, such as esters or acid chlorides). The reaction forms ester linkages, creating the polymer backbone, and eliminates a small molecule, typically water, as a byproduct.[1][2]

The overall reaction can be generalized as follows:

n HO-R-OH + n HOOC-R'-COOH ⇌ [-O-R-O-CO-R'-CO-]n + 2n-1 H2O

Where:

  • HO-R-OH is the diol, this compound.

  • HOOC-R'-COOH is a dicarboxylic acid (e.g., adipic acid, sebacic acid, terephthalic acid).

Key Mechanistic Considerations:

  • Reactivity: The monomer possesses two primary hydroxyl groups, which exhibit good reactivity for esterification. The bulky 2-position substituent does not significantly hinder the hydroxyl groups sterically, allowing for effective polymerization.

  • Equilibrium Control: Polyesterification is an equilibrium reaction.[1] To achieve high molecular weight polymers, the equilibrium must be shifted towards the product side. This is accomplished by the continuous and efficient removal of the water byproduct, typically by conducting the final stages of the polymerization under high vacuum and elevated temperatures.[3][4]

  • Catalysis: The reaction is almost always catalyzed to achieve a reasonable reaction rate. Common catalysts fall into several categories:

    • Brønsted Acids: Simple acids like p-toluenesulfonic acid (pTSA) or sulfuric acid can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl group.[5][6]

    • Lewis Acids (Metal-Based Catalysts): These are the most common in industrial settings. Compounds of titanium (e.g., tetrabutyl titanate, TBT), tin, or zirconium coordinate to the carbonyl oxygen, activating the carboxylic acid.[3][7] They are highly effective, especially at elevated temperatures.

    • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze esterification under milder, solvent-free conditions, offering a green chemistry approach.[3][8]

The choice of catalyst is critical as it influences reaction kinetics, polymer molecular weight, and potential side reactions like etherification or thermal degradation, which can cause discoloration.[3][9]

Visualizing the Polycondensation Mechanism

Polycondensation cluster_monomers Monomers cluster_reaction Reaction Step cluster_products Products Diol 2-(4-Propylcyclohexyl) propane-1,3-diol (HO-R-OH) Activation Catalytic Activation Diol->Activation Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Activation Esterification Nucleophilic Attack (Ester Linkage Formation) Activation->Esterification + Heat Polymer Polyester Chain (-[O-R-O-CO-R'-CO]-)n Esterification->Polymer Byproduct Water (H2O) Esterification->Byproduct Removed by Vacuum

Caption: Step-growth polycondensation of a diol and a dicarboxylic acid.

Part 2: Experimental Protocols

Protocol 1: Bulk Polycondensation Synthesis of Poly(2-(4-propylcyclohexyl)propane-1,3-diyl adipate)

This protocol describes the synthesis of a novel polyester from this compound and adipic acid using a standard metal-based catalyst.

A. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Supplier ExampleNotes
This compound132310-86-2214.35BLDpharmEnsure dryness before use.
Adipic Acid124-04-9146.14Sigma-AldrichPurity >99%.
Titanium(IV) butoxide (TBT)5593-70-4340.32Sigma-AldrichCatalyst. Handle under inert atmosphere.
Toluene108-88-392.14Fisher ScientificFor dissolving catalyst and polymer.
Methanol67-56-132.04Fisher ScientificFor polymer precipitation.
Nitrogen Gas (N2)7727-37-928.01AirgasHigh purity (>99.99%).

B. Equipment Setup

  • Three-neck round-bottom flask (250 mL)

  • Mechanical overhead stirrer with a vacuum-tight seal and paddle

  • Heating mantle with a temperature controller and thermocouple

  • Condenser (e.g., Dean-Stark trap)

  • Nitrogen gas inlet and bubbler

  • Vacuum pump with a cold trap

C. Step-by-Step Methodology

  • Reactor Assembly and Inerting: Assemble the glassware, ensuring all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes to remove air and moisture. Maintain a gentle positive pressure of N2 throughout the initial heating stage.

    • Causality: An inert atmosphere is crucial to prevent oxidation and discoloration of the monomers and resulting polymer at high temperatures.

  • Charging Monomers: Weigh and add equimolar amounts of this compound (e.g., 21.44 g, 0.1 mol) and adipic acid (14.61 g, 0.1 mol) to the reaction flask.

    • Causality: Stoichiometric balance is critical in step-growth polymerization. An excess of either monomer will limit the final molecular weight.

  • Catalyst Addition: Prepare a stock solution of the TBT catalyst in dry toluene (e.g., 10% w/v). Add the catalyst to the monomer mixture via syringe. A typical catalyst loading is 0.05-0.1 mol% relative to the dicarboxylic acid (e.g., ~50-100 mg of TBT).

    • Causality: TBT is highly reactive with moisture. Dissolving it in a dry solvent allows for accurate and safe addition.

  • Stage 1: Esterification under Nitrogen:

    • Begin mechanical stirring (approx. 100-150 RPM).

    • Slowly heat the mixture to 160-180°C. The reactants will melt and form a homogenous solution.

    • Maintain this temperature for 2-4 hours under a slow nitrogen stream. Water will begin to distill from the reaction mixture and collect in the condenser.

    • Causality: This initial stage allows for the formation of low-molecular-weight oligomers and removes the bulk of the water byproduct without significant monomer sublimation.

  • Stage 2: Polycondensation under Vacuum:

    • Gradually increase the temperature to 200-220°C.

    • Simultaneously and slowly, apply vacuum to the system, reducing the pressure to <1 mbar over 30-60 minutes.

    • A significant increase in the viscosity of the reaction mixture will be observed. The stirrer speed may need to be adjusted.

    • Continue the reaction under high vacuum and temperature for another 4-6 hours, or until the desired viscosity is reached.

    • Causality: High temperature and high vacuum are essential to drive the equilibrium toward the formation of a high-molecular-weight polymer by efficiently removing the last traces of water.

  • Polymer Recovery:

    • Discontinue heating and turn off the vacuum, backfilling the system with nitrogen.

    • While the polymer is still hot and molten, carefully pour it onto a stainless-steel tray or into a beaker to cool.

    • Once cooled to room temperature, the solid polymer can be dissolved in a suitable solvent (e.g., toluene or chloroform) and precipitated into a non-solvent like cold methanol to purify it from residual monomers and catalyst.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizing the Experimental Workflow

Workflow A 1. Assemble & Purge Reactor (N2 Atmosphere) B 2. Charge Monomers & Catalyst (Diol + Diacid + TBT) A->B C 3. Stage 1: Esterification (180°C, N2 Flow, 3h) Remove Bulk H2O B->C D 4. Stage 2: Polycondensation (220°C, High Vacuum, 5h) Build Molecular Weight C->D E 5. Cool & Recover Polymer D->E F 6. Purification (Dissolve in Toluene, Precipitate in Methanol) E->F G 7. Dry Purified Polymer (Vacuum Oven) F->G H 8. Characterization (FTIR, NMR, GPC, DSC) G->H

Caption: Workflow for the two-stage bulk polycondensation of polyesters.

Protocol 2: Characterization of the Resulting Polyester

This section provides a self-validating framework to confirm the successful synthesis and determine the key properties of the new polymer.

A. Spectroscopic Analysis

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • Procedure: Analyze a thin film of the polymer cast from solution or using a KBr pellet.

    • Expected Result: Successful polymerization is confirmed by the appearance of a strong ester carbonyl (C=O) stretching peak around 1735 cm-1 and the disappearance or significant reduction of the broad hydroxyl (-OH) peak from the diol and carboxylic acid monomers (around 3300-3000 cm-1).

  • 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy):

    • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3).

    • Expected Result: The spectrum should show characteristic peaks for the polyester repeating unit. Specifically, the methylene protons adjacent to the newly formed ester oxygen (-CH2-O-CO-) will be shifted downfield compared to their position in the original diol monomer (-CH2-OH).

B. Molecular Weight Analysis

  • GPC (Gel Permeation Chromatography):

    • Procedure: Analyze a dilute solution of the polymer in a suitable solvent (e.g., THF or Chloroform) using a GPC system calibrated with polystyrene standards.

    • Expected Result: The analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For step-growth polymerization, a PDI close to 2 is typical.

C. Thermal Analysis

  • DSC (Differential Scanning Calorimetry):

    • Procedure: Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere, typically from -20°C to 200°C at a rate of 10°C/min.

    • Expected Result: DSC analysis will reveal the glass transition temperature (Tg). Due to the bulky and asymmetric propylcyclohexyl group, the polymer is expected to be largely amorphous and exhibit a relatively high Tg compared to polyesters made from linear diols. Any melting point (Tm) would indicate some degree of crystallinity.

D. Summary of Expected Characterization Data

Analysis TechniqueKey ParameterExpected Outcome for Successful Polymerization
FTIRPeak AnalysisStrong ester C=O peak (~1735 cm-1). Diminished -OH peak (~3300 cm-1).
1H NMRChemical ShiftsAppearance of new peaks corresponding to the polyester repeating unit, with characteristic downfield shifts for protons adjacent to the ester group.
GPCMolecular WeightMn > 5,000 g/mol ; PDI ≈ 2.0.
DSCThermal TransitionsA clear glass transition (Tg), likely above 50°C. May be amorphous (no Tm).

Part 3: Field-Proven Insights and Discussion

Influence of the 2-(4-Propylcyclohexyl) Substituent:

The defining feature of this monomer is the bulky, non-polar propylcyclohexyl group. Its incorporation into a polyester backbone is expected to impart several key properties:

  • Increased Glass Transition Temperature (Tg): The bulky side group restricts the rotational freedom of the polymer chains, leading to a higher Tg compared to analogous polyesters made from linear diols like 1,3-propanediol. This results in a more rigid material at room temperature.

  • Reduced Crystallinity: The irregular shape of the substituent disrupts chain packing, making it difficult for the polymer to form ordered crystalline domains. The resulting polyester is likely to be amorphous, leading to optical transparency.

  • Enhanced Solubility: The bulky group can increase the free volume within the polymer matrix, potentially improving its solubility in common organic solvents.

  • Hydrophobicity: The alkyl and cycloalkyl nature of the substituent will increase the overall hydrophobicity of the polymer, affecting its moisture absorption and degradation characteristics.

These properties make such polyesters interesting candidates for applications requiring high thermal stability, optical clarity, and specific solubility profiles, such as in advanced coatings, specialty resins, or as a matrix for the controlled release of hydrophobic drugs.[10][11]

References

  • F. Pilati, "Polymeric Reagents with Propane-1,3-dithiol Functions and Their Precursors for Supported Organic Syntheses," Macromolecules, 2000.
  • A. Takasu, A. Takemoto, T. Hirabayashi, "Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension," Biomacromolecules, 2006. [Link]

  • Online Learning College, "Understanding Condensation Polymers: Polyesters & Biopolyesters," 2022. [Link]

  • G. A. Carrodeguas, et al., "Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester," Semantic Scholar, 2014. [Link]

  • A. Thevenon, et al., "Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols," ACS Catalysis. [Link]

  • A. Takasu, et al., "Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension," ResearchGate, 2006. [Link]

  • Google Patents, "Polyesterification c
  • S. S. Umare, et al.
  • acechemistry.co.uk, "Organic Condensation Polymers 1. Polyesters," YouTube, 2014. [Link]

  • S. H. Lahcini, et al., "2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers," Polymer Chemistry (RSC Publishing). [Link]

  • S. S. Umare, et al., "Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters," Sci-Hub.
  • H. Kaur, et al., "Progress in 1,3-propanediol biosynthesis," Frontiers in Bioengineering and Biotechnology, 2023. [Link]

  • Google Patents, "Method for producing 1,3-propane diol," WO2004099110A1.
  • G. A. Carrodeguas, et al., "Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s," PMC - PubMed Central, 2014. [Link]

  • I. Vhora, N. Khatri, A. Misra, "Applications of Polymers in Parenteral Drug Delivery," Kinam Park. [Link]

  • M. A. R. Meier, et al., "1,3-Propanediol and its Application in Bio-Based Polyesters for Resin Applications," ResearchGate. [Link]

  • F. C. Chen, et al., "1,3-Propanediol and its copolymers: research, development and industrialization," Chinese Journal of Biotechnology, 2009. [Link]

  • P. P. Piras, et al., "Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions," Biomacromolecules, 2023. [Link]

  • Google Patents, "Catalyst Composition For A Polyester Manufacturing Process," US20170283549A1.
  • D. L. Lourenço, A. C. Fernandes, "From waste to value: Synthesis of diols from polyester and polycarbonate plastics using commercial iron catalysts," University of Lisbon - ULisboa Research Portal. [Link]

  • Google Patents, "Synthesis and molecular weight control of aliph
  • M. G. K. R. G. D. D. C. C. M. M. K. L., "Polymer Chemistry," MPG.PuRe, 2022. [Link]

  • M. S. Al-Ajely, "Polymer and heterocyclic compounds their utility and application as drug," MedCrave online, 2019. [Link]

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Application Notes and Protocols for 2-(4-Propylcyclohexyl)propane-1,3-diol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Crosslinking Agent for Advanced Polymer Formulations

In the pursuit of high-performance polymers with tailored properties, the role of the crosslinking agent is paramount. It dictates the three-dimensional network architecture, influencing everything from mechanical strength and thermal stability to chemical resistance. This document introduces 2-(4-Propylcyclohexyl)propane-1,3-diol , a unique cycloaliphatic diol, as a versatile crosslinking agent for a range of polymer systems. Its distinct molecular structure, featuring a bulky cyclohexyl group and a neopentyl-like 1,3-diol arrangement, offers a compelling combination of rigidity, steric hindrance, and reactivity.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the unique attributes of this compound in their polymer formulations. We will delve into the mechanistic principles of its crosslinking action, provide detailed protocols for its application in polyester and polyurethane systems, and outline methods for characterizing the resulting crosslinked networks.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.

PropertyValueReference
CAS Number 852613-14-0[1]
Molecular Formula C₁₂H₂₄O₂[1]
Molecular Weight 200.32 g/mol [1]
Appearance Varies (typically a viscous liquid or low-melting solid)Inferred
Boiling Point Not readily available; expected to be high due to molecular weight and hydrogen bondingInferred
Solubility Expected to be soluble in common organic solvents like alcohols, ketones, and estersInferred

Mechanistic Insights: The Role of Structure in Crosslinking Performance

The efficacy of this compound as a crosslinking agent stems from its unique molecular architecture. The presence of two primary hydroxyl groups allows it to react with a variety of functional groups to form stable crosslinks. The bulky 4-propylcyclohexyl substituent introduces significant steric hindrance, which can influence reaction kinetics and the final network structure.

In Polyester Formulations:

In polyester synthesis, the diol reacts with dicarboxylic acids or their derivatives (e.g., anhydrides or esters) through esterification to form a crosslinked network. The steric bulk of the cyclohexyl group can be expected to reduce the esterification reaction rate compared to linear diols. This may necessitate the use of more active catalysts or higher reaction temperatures to achieve a desired degree of crosslinking. However, this steric hindrance can also be advantageous, potentially leading to polymers with increased hydrolytic stability.

In Polyurethane Formulations:

In polyurethane systems, the hydroxyl groups of the diol react with isocyanate groups to form urethane linkages. The reactivity of the primary hydroxyls is generally high. However, the steric hindrance from the adjacent cyclohexyl group may moderate this reactivity. This can be beneficial in controlling the pot life and exotherm of the curing reaction, particularly in fast-reacting systems. The rigid cycloaliphatic structure is expected to contribute to a higher glass transition temperature (Tg) and improved mechanical properties of the final polyurethane.

Crosslinking_Mechanisms cluster_Polyester Polyester Crosslinking cluster_Polyurethane Polyurethane Crosslinking Diol_P 2-(4-Propylcyclohexyl) propane-1,3-diol Polyester Crosslinked Polyester Network Diol_P->Polyester Esterification (Heat, Catalyst) Diacid Dicarboxylic Acid / Derivative Diacid->Polyester Diol_PU 2-(4-Propylcyclohexyl) propane-1,3-diol Polyurethane Crosslinked Polyurethane Network Diol_PU->Polyurethane Urethane Formation (Catalyst) Isocyanate Di- or Poly-isocyanate Isocyanate->Polyurethane

Caption: General reaction schemes for crosslinking with this compound.

Application I: High-Solids Polyester Coatings

The use of this compound is particularly advantageous in the formulation of high-solids polyester coatings, where its structure can contribute to lower viscosity at a given solids content, improved hardness, and excellent chemical resistance.

Protocol 1: Synthesis of a Crosslinked Polyester Resin

Objective: To synthesize a hydroxyl-functional polyester prepolymer and subsequently crosslink it using this compound and a melamine-formaldehyde resin.

Materials:

  • Isophthalic Acid

  • Adipic Acid

  • Neopentyl Glycol

  • This compound

  • Fascat® 4100 (or other suitable esterification catalyst)

  • Xylene (for water removal)

  • Hexamethoxymethylmelamine (HMMM) resin (e.g., Cymel® 303)

  • Blocked acid catalyst (e.g., Nacure® XC-221)

  • Solvent blend (e.g., n-butyl acetate/xylene)

Procedure:

  • Prepolymer Synthesis:

    • Charge isophthalic acid, adipic acid, and neopentyl glycol to a reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap.

    • Heat the mixture under a nitrogen blanket to 160-180 °C to achieve a molten state.

    • Add the esterification catalyst (e.g., 0.1% by weight of reactants).

    • Gradually increase the temperature to 220-230 °C while removing the water of condensation. Use xylene to aid in azeotropic water removal.

    • Monitor the reaction by measuring the acid value. Continue the reaction until the acid value is below 15 mg KOH/g.

    • Cool the resulting polyester prepolymer to below 100 °C and dissolve in the solvent blend to achieve the desired solids content (e.g., 80%).

  • Crosslinking Formulation:

    • In a separate vessel, combine the polyester prepolymer solution with this compound. The amount of the diol should be calculated based on the desired crosslink density and the hydroxyl value of the prepolymer.

    • Add the HMMM resin (e.g., 20-40% by weight of total resin solids).

    • Add the blocked acid catalyst (e.g., 1-2% by weight of total resin solids).

    • Homogenize the mixture thoroughly.

  • Curing and Characterization:

    • Apply the formulated coating to a suitable substrate (e.g., steel panels) using a film applicator.

    • Cure the coated panels in an oven at 120-150 °C for 20-30 minutes.

    • Evaluate the cured films for hardness (pencil hardness), solvent resistance (MEK rubs), and gloss.

Polyester_Workflow cluster_Prep Prepolymer Synthesis cluster_Form Formulation cluster_Cure Curing & Evaluation Reactants Diacids & Neopentyl Glycol Reaction Esterification (220-230°C, Catalyst) Reactants->Reaction Prepolymer Hydroxyl-Functional Polyester Prepolymer Reaction->Prepolymer Prepolymer_Sol Prepolymer Solution Prepolymer->Prepolymer_Sol Mixing Homogenization Prepolymer_Sol->Mixing Diol 2-(4-Propylcyclohexyl) propane-1,3-diol Diol->Mixing HMMM HMMM Resin HMMM->Mixing Catalyst Acid Catalyst Catalyst->Mixing Coating Film Application Mixing->Coating Curing Oven Cure (120-150°C) Coating->Curing Evaluation Characterization (Hardness, Solvent Resistance) Curing->Evaluation

Caption: Workflow for the synthesis and evaluation of a polyester coating.

Application II: High-Performance Polyurethane Elastomers

The incorporation of this compound into polyurethane elastomers can enhance their mechanical properties, such as tensile strength and tear resistance, due to the rigidity of the cycloaliphatic ring.

Protocol 2: Synthesis of a Crosslinked Polyurethane Elastomer

Objective: To synthesize a polyurethane elastomer using a prepolymer method, with this compound as a chain extender and crosslinker.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), MW 2000

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry toluene

Procedure:

  • Prepolymer Synthesis:

    • Dry the PTMEG and BDO under vacuum at 80 °C for 2 hours prior to use.

    • In a moisture-free reaction vessel under a nitrogen atmosphere, melt the MDI at 50 °C.

    • Slowly add the dried PTMEG to the molten MDI with vigorous stirring.

    • Maintain the temperature at 80 °C for 2 hours to form the isocyanate-terminated prepolymer.

    • Monitor the reaction by titrating for the isocyanate content (%NCO).

  • Chain Extension and Crosslinking:

    • In a separate vessel, prepare a mixture of this compound and BDO. The ratio will determine the final crosslink density.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of total reactants) to the diol mixture.

    • Cool the prepolymer to 60 °C and add the diol mixture with rapid stirring.

    • Continue stirring until the mixture becomes too viscous to stir.

  • Curing and Characterization:

    • Pour the viscous mixture into a preheated mold and cure in an oven at 100 °C for 16-24 hours.

    • After demolding, post-cure the elastomer at room temperature for 7 days.

    • Characterize the elastomer for its mechanical properties (tensile strength, elongation at break, and Shore A hardness) according to relevant ASTM standards.

Polyurethane_Workflow cluster_Prep Prepolymer Synthesis cluster_ChainExt Chain Extension & Crosslinking cluster_CureEval Curing & Evaluation MDI Molten MDI Reaction_P Prepolymer Formation (80°C, 2h) MDI->Reaction_P PTMEG Dried PTMEG PTMEG->Reaction_P Prepolymer NCO-Terminated Prepolymer Reaction_P->Prepolymer Mixing_CE Rapid Mixing (60°C) Prepolymer->Mixing_CE Diol_Mix Diol Mixture (Target Diol + BDO + Catalyst) Diol_Mix->Mixing_CE Molding Pour into Mold Mixing_CE->Molding Curing_Oven Oven Cure (100°C, 16-24h) Molding->Curing_Oven Post_Cure Post-Cure (RT, 7 days) Curing_Oven->Post_Cure Evaluation_PU Mechanical Testing Post_Cure->Evaluation_PU

Caption: Workflow for the synthesis and evaluation of a polyurethane elastomer.

Characterization of Crosslinked Networks

A thorough characterization of the crosslinked polymers is crucial to understand the impact of this compound on the final material properties.

TechniqueParameter MeasuredExpected Influence of this compound
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)Increase in Tg due to the rigid cycloaliphatic structure.
Dynamic Mechanical Analysis (DMA) Storage Modulus (E'), Loss Modulus (E''), Tan DeltaHigher storage modulus in the rubbery plateau, indicating a higher crosslink density and rigidity. A shift in the tan delta peak to higher temperatures, consistent with an increased Tg.
Thermogravimetric Analysis (TGA) Thermal Decomposition TemperaturePotential for increased thermal stability due to the stable cycloaliphatic ring.
Swell Test (ASTM D2765) Gel Content, Swell RatioLower swell ratio and higher gel content, indicative of a more tightly crosslinked network.
Mechanical Testing (ASTM D412, D2240) Tensile Strength, Elongation at Break, HardnessIncreased tensile strength and hardness, with a potential reduction in elongation at break.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. In general, standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

This compound presents a compelling option for formulators seeking to enhance the performance of polyester and polyurethane systems. Its unique combination of a rigid cycloaliphatic core and reactive primary hydroxyl groups allows for the creation of crosslinked networks with improved thermal and mechanical properties. The protocols and characterization methods outlined in these application notes provide a solid starting point for exploring the potential of this novel crosslinking agent in a variety of applications, from durable coatings to high-performance elastomers.

References

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Formulation of Liquid Crystal Mixtures with 2-(4-Propylcyclohexyl)propane-1,3-diol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The unique properties of liquid crystals (LCs) have positioned them as materials of significant interest across diverse scientific and technological fields. Their ability to exhibit order like a crystal and flow like a liquid makes them ideal for applications ranging from display technologies to advanced drug delivery systems. Within the vast landscape of liquid crystal materials, 2-(4-Propylcyclohexyl)propane-1,3-diol and its homologues represent a fascinating class of amphiphilic compounds. These molecules, characterized by a rigid cyclohexyl core, a flexible propyl chain, and a polar diol headgroup, exhibit thermotropic smectic phases primarily driven by intermolecular hydrogen bonding.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and potential applications of liquid crystal mixtures incorporating this compound. We will delve into the synthesis of this key component, explore detailed protocols for mixture formulation, and outline essential characterization techniques. Furthermore, we will discuss the prospective use of these novel liquid crystal systems in the realm of drug delivery, offering insights into their potential for creating advanced therapeutic formulations.

Understanding this compound

1.1. Molecular Structure and Properties

This compound is a non-traditional mesogen. Its amphiphilic nature, arising from the combination of a nonpolar alkylcyclohexyl unit and a polar diol group, is the cornerstone of its liquid crystalline behavior. The diol moiety facilitates the formation of strong intermolecular hydrogen bonds, which are instrumental in the self-assembly of these molecules into layered smectic structures.[1]

PropertyValueReference
CAS Number 852613-14-0[2]
Molecular Formula C₁₂H₂₄O₂[2]
Molecular Weight 200.32 g/mol [2]
Appearance Varies (typically a white solid or viscous liquid at room temperature)
Purity >97% (commercially available)[2]

1.2. Liquid Crystalline Behavior

Calorimetric, X-ray, and miscibility studies of the homologous series of 2-(trans-4-n-alkylcyclohexyl)-propan-1,3-diols have revealed the formation of novel smectic A and B phases, designated as A+ and B+. These phases are characterized by a bimolecular layer with intercalated alkyl chains, a structure stabilized by a well-defined layer periodicity due to hydrogen bonding.[1] A significant characteristic of these diol-based liquid crystals is their limited miscibility with conventional calamitic (rod-like) liquid crystals.[1] This immiscibility presents both a challenge and an opportunity, suggesting that careful selection of mixture components is crucial for achieving stable and functional liquid crystal phases.

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be required for specific research needs or larger-scale production. A common and effective method for the synthesis of 2-substituted-1,3-propanediols is through a malonic ester synthesis route.

2.1. Synthetic Pathway Overview

The synthesis can be envisioned as a multi-step process starting from a suitable propylcyclohexyl precursor. A plausible synthetic route is outlined below, based on established organic chemistry principles.[3][4]

Synthesis_Pathway A 4-Propylcyclohexyl Bromide C Diethyl (4-propylcyclohexyl)malonate A->C NaOEt, EtOH B Diethyl Malonate B->C D This compound C->D LiAlH4, THF

Caption: Synthetic pathway for this compound.

2.2. Detailed Synthesis Protocol

Step 1: Synthesis of Diethyl (4-propylcyclohexyl)malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 4-propylcyclohexyl bromide dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl (4-propylcyclohexyl)malonate.

Step 2: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C.

  • Add a solution of diethyl (4-propylcyclohexyl)malonate in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Formulation of Liquid Crystal Mixtures

The formulation of liquid crystal mixtures containing this compound requires a systematic approach to overcome the potential for phase separation and to achieve the desired mesophase behavior. The strong hydrogen bonding of the diol can be leveraged to create supramolecular structures with unique properties.[5]

3.1. General Formulation Workflow

Formulation_Workflow cluster_0 Component Selection cluster_1 Mixture Preparation cluster_2 Characterization A 2-(4-Propylcyclohexyl) propane-1,3-diol B Host Liquid Crystal (e.g., calamitic, discotic) C Dopant/Drug Molecule D Weighing of Components E Dissolution in a common solvent D->E F Solvent Evaporation E->F G Homogenization in isotropic phase F->G H Polarizing Optical Microscopy (POM) G->H I Differential Scanning Calorimetry (DSC) G->I J X-Ray Diffraction (XRD) G->J

Caption: General workflow for formulating and characterizing liquid crystal mixtures.

3.2. Protocol for Binary Mixture Preparation

This protocol describes the preparation of a binary mixture of this compound with a calamitic liquid crystal (e.g., 4-cyano-4'-pentylbiphenyl, 5CB).

  • Weighing: Accurately weigh the desired amounts of this compound and the host liquid crystal in a clean glass vial. A series of mixtures with varying weight percentages (e.g., 1%, 5%, 10%, 20% of the diol) should be prepared to construct a phase diagram.

  • Dissolution: Add a small amount of a volatile solvent in which both components are soluble (e.g., dichloromethane or chloroform) to the vial.

  • Mixing: Gently swirl or sonicate the vial until a homogenous solution is obtained.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator. Ensure all solvent is removed by placing the vial under high vacuum for several hours.

  • Homogenization: Heat the mixture above the clearing point of the host liquid crystal (the temperature at which it becomes an isotropic liquid).[6] Maintain this temperature and vortex the mixture for several minutes to ensure homogeneity.

  • Cooling and Equilibration: Allow the mixture to cool slowly to room temperature. It is advisable to anneal the sample by cycling the temperature around the observed phase transitions to promote thermodynamic equilibrium.

Characterization of Liquid Crystal Mixtures

A combination of techniques is essential to fully characterize the phase behavior and properties of the formulated mixtures.

4.1. Polarizing Optical Microscopy (POM)

POM is a primary tool for identifying liquid crystal phases by observing their unique textures.[3]

Protocol:

  • Place a small amount of the liquid crystal mixture on a clean glass slide.

  • Cover with a coverslip, creating a thin film.

  • Place the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample to its isotropic phase.

  • Slowly cool the sample and observe the formation of different textures as the material transitions through its mesophases.

  • Record the transition temperatures and capture images of the characteristic textures for each phase.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.[3]

Protocol:

  • Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the highest expected transition.

  • Cool the sample at the same rate to a temperature below the lowest expected transition.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • Analyze the resulting thermogram to identify the peak temperatures of phase transitions.

4.3. X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structure of the liquid crystal phases, such as layer spacing in smectic phases.[7]

Protocol:

  • Load the liquid crystal mixture into a thin-walled glass capillary tube.

  • Place the capillary in a temperature-controlled sample holder in the XRD instrument.

  • Heat or cool the sample to the desired mesophase temperature.

  • Acquire the diffraction pattern over a range of scattering angles (2θ).

  • Analyze the positions and shapes of the diffraction peaks to determine the phase structure. Small-angle X-ray scattering (SAXS) is particularly useful for determining the layer spacing in smectic phases.

Application in Drug Delivery

The amphiphilic nature of this compound makes liquid crystal mixtures containing it promising candidates for drug delivery systems.[8] The diol can potentially enhance the solubility of both hydrophobic and hydrophilic drugs and influence their release profiles.

5.1. Rationale for Use in Drug Delivery

  • Enhanced Solubilization: The distinct polar and nonpolar domains within the liquid crystal structure can serve as microenvironments to solubilize drug molecules of varying polarities.

  • Controlled Release: The ordered structure of the liquid crystal can act as a matrix to control the diffusion and release of incorporated drugs. The release rate can potentially be tuned by altering the composition and phase of the liquid crystal mixture.[8]

  • Stimuli-Responsive Delivery: The phase transitions of thermotropic liquid crystals are temperature-dependent, opening the possibility for temperature-triggered drug release.[9]

5.2. Protocol for Drug Loading

This protocol provides a general method for incorporating a model drug into a liquid crystal mixture.

  • Drug Selection: Choose a model drug with known solubility characteristics (e.g., a hydrophobic drug like ibuprofen or a hydrophilic drug like caffeine).

  • Formulation: Prepare the liquid crystal mixture as described in Section 3.2.

  • Drug Incorporation:

    • For hydrophobic drugs: Dissolve the drug along with the liquid crystal components in the common solvent before evaporation.

    • For hydrophilic drugs: It may be challenging to incorporate high concentrations directly. One approach is to disperse the finely powdered drug into the liquid crystal mixture in its isotropic phase with vigorous mixing or sonication.

  • Homogenization: Thoroughly homogenize the drug-loaded mixture in its isotropic phase.

  • Characterization: Characterize the drug-loaded mixture using POM, DSC, and XRD to determine the effect of the drug on the liquid crystalline properties. FTIR spectroscopy can also be used to study potential interactions between the drug and the liquid crystal components.[10]

5.3. In Vitro Drug Release Study

A Franz diffusion cell is a standard apparatus for evaluating the in vitro release of drugs from semi-solid formulations.

Protocol:

  • Membrane Preparation: Mount a synthetic membrane (e.g., cellulose acetate or polysulfone) between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Phase: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, PBS) and maintain a constant temperature (e.g., 37 °C).

  • Sample Application: Apply a known amount of the drug-loaded liquid crystal formulation onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time to determine the release profile.

Conclusion

This compound is a versatile amphiphilic compound that offers unique opportunities for the formulation of novel liquid crystal mixtures. Its ability to form hydrogen-bonded smectic phases, while presenting challenges in miscibility, opens avenues for creating structured materials with tunable properties. The protocols outlined in this application note provide a solid foundation for researchers to synthesize, formulate, and characterize liquid crystal mixtures based on this diol. The potential application of these systems in drug delivery is particularly promising, offering a new platform for the development of advanced, stimuli-responsive therapeutic formulations. Further research into the phase behavior of multicomponent mixtures and the interactions with various drug molecules will be crucial in realizing the full potential of these fascinating materials.

References

  • Diele, S., Mädicke, A., Geißler, E., Meinel, K., Demus, D., & Sackmann, H. (1989). Liquid Crystalline Structures of the 2-(trans-4-n-alkylcyclohexyl)propan-1,3-diols. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 166(1), 131–142. [Link]

  • Al-Hamdani, A. A. J., Hashim, H. A., & Al-Shemary, R. K. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Journal of Applicable Chemistry, 5(4), 819-829. [Link]

  • Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • O'Brien, D. F., & Amer, N. M. (1988). Dielectric and Electro-Optical Properties of Liquid Crystals Doped with Diamond Nanoparticles. Molecular Crystals and Liquid Crystals, 161(1), 225-236.
  • Kailas, T., et al. (2024). Mesogenic Architectures for Advanced Drug Delivery: Interrogating Lyotropic and Thermotropic Liquid Crystals. Journal of Drug Delivery Science and Technology, 105225. [Link]

  • Abbott, N. L. (2009). A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. Chemistry of Materials, 21(4), 684-697. [Link]

  • Hogan, P. M., et al. (2003). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Physical Chemistry Chemical Physics, 5(19), 4316-4324. [Link]

  • Schenning, A. P., & Meijer, E. W. (2021). Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties. Chemical Reviews, 121(17), 10722-10772. [Link]

  • Espinet, P., et al. (2011). Analysis of liquid crystalline nanoparticles by small angle X-ray diffraction: evaluation of drug and pharmaceutical additives influence on the internal structure. Journal of Pharmaceutical Sciences, 100(10), 4376-4386. [Link]

  • Macdonald, T. L., & Le-HV. (2016). U.S.
  • Drozd-Rzoska, A., & Rzoska, S. J. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 14(11), 2991. [Link]

  • Kato, T. (1993). Development of supramolecular hydrogen-bonded liquid crystals and its impact on liquid-crystalline and materials science. Liquid Crystals, 14(5), 1311-1317.
  • Rajak, P., Nath, L. K., & Bhuyan, B. (2019). Thermotropic Liquid Crystals: A Review on Drug Delivery, Mesophases, and Cubic Phase. Indian Journal of Pharmaceutical Sciences, 81(1), 11-21. [Link]

  • Ola, M., Bhaskar, R., & Patil, G. R. (2018). Liquid crystalline drug delivery system for sustained release loaded with an antitubercular drug. Journal of Drug Delivery and Therapeutics, 8(4), 93-101. [Link]

  • Nesterkina, M., et al. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. European Journal of Pharmaceutics and Biopharmaceutics, 199, 114343. [Link]

  • Wöhrle, T., et al. (2016). Hydrogen-Bonded Liquid Crystals in Confined Spaces—Toward Photonic Hybrid Materials.
  • University of Wisconsin-Madison Materials Research Science and Engineering Center. (n.d.). Liquid Crystals Lab. [Link]

  • Lopes, L. B., et al. (2017). Localization of amphiphilic, lipophilic and hydrophilic drugs in liquid crystalline structures. Journal of Pharmaceutical Sciences, 106(10), 2895-2905.
  • Al-Hamdani, A. A. J., et al. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. Crystals, 14(7), 598. [Link]

  • Cinacchi, G., & Mederos, L. (2006). Liquid-crystal phase diagram of the binary mixture with D 1 D 2 D. The Journal of Chemical Physics, 124(22), 224903.
  • Prasad, S. K. (2011). Optical and dielectric properties of liquid crystals and liquid crystal nanocomposites. Raman Research Institute.
  • University of Wisconsin-Madison Materials Research Science and Engineering Center. (n.d.). A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. [Link]

  • Henderson, J. R., & Jackson, G. (2015). New insights into the liquid crystal behaviour of hydrogen-bonded mixtures provided by temperature-dependent FTIR spectroscopy. Liquid Crystals, 42(5-6), 843-854.
  • Garbovskiy, Y., & Glushchenko, A. (2012). Dielectric and electrical properties of liquid crystals doped with ferroelectric nanoparticles. Applied Physics Letters, 101(4), 042905.
  • Ha, S.-T., et al. (2011). Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. Beilstein Journal of Organic Chemistry, 7, 1117-1126.
  • Clark, N. A. (n.d.). Synthesis of Liquid Crystals. University of Colorado Boulder.
  • LibreTexts Chemistry. (2022, April 12). 13.2: Phase Diagrams- Binary Systems. [Link]

  • Rajak, P., Nath, L. K., & Bhuyan, B. (2019). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 81(1), 11-21.
  • Ahmed, H. A., & Khushaim, M. S. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Chemistry, 9, 678888. [Link]

  • Brady, J. B. (n.d.). Binary Phase Diagrams. Smith College.
  • Madheswaran, T., et al. (2022). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceutics, 14(11), 2379. [Link]

  • Warr, G. G., & Chen, S.-H. (1995). Microscopy, x-ray diffraction, and NMR studies of lyotropic liquid crystal phases in the C22EO6/water system: a new intermediate phase. The Journal of Physical Chemistry, 99(1), 329-338.
  • Ahmed, H. A., & Khushaim, M. S. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Chemistry, 9, 678888.
  • Zhang, L., et al. (2010).
  • Bunjes, H., & Rades, T. (2005). Thermotropic liquid crystalline drugs. Current Opinion in Colloid & Interface Science, 10(3-4), 133-140.
  • Chen, Y., et al. (2021). Rapid Identification of Hydrogen Isotopes in Water Mixtures by FTIR Spectroscopy. ACS Omega, 6(24), 15697-15704.
  • Celebre, G., et al. (2020).
  • Earle, M. J. (2021, March 12). Phase Diagram 2: Binary Example [Video]. YouTube.
  • Santhakumari, R., & Krishnan, S. (2012). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 1-5.

Sources

Application Note & Protocol: Stereoselective Synthesis of syn-2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed technical guide for the stereoselective synthesis of syn-2-(4-propylcyclohexyl)propane-1,3-diol. The 1,3-diol motif is a crucial structural component in numerous natural products and pharmaceutically active molecules.[1] Achieving stereocontrol in their synthesis is paramount for elucidating structure-activity relationships and developing effective therapeutics. This guide outlines a robust, two-step synthetic strategy commencing with a directed aldol addition to construct the carbon skeleton, followed by a highly diastereoselective Narasaka-Prasad reduction to establish the desired syn-1,3-diol stereochemistry. The rationale behind methodological choices, detailed experimental protocols, and mechanistic insights are provided to ensure reproducibility and a fundamental understanding of the process.

Strategic Overview & Rationale

The synthesis of the target diol, 2-(4-propylcyclohexyl)propane-1,3-diol, presents a key stereochemical challenge: the relative orientation of the two hydroxyl groups. Our strategy decouples the formation of the carbon backbone from the establishment of the diol stereochemistry. This approach allows for precise control at the critical stereochemistry-defining step.

The chosen two-step sequence is as follows:

  • Aldol Addition: A directed aldol reaction between the lithium enolate of acetone and 4-propylcyclohexanecarbaldehyde. This reaction efficiently constructs the precursor molecule, 4-hydroxy-4-(4-propylcyclohexyl)butan-2-one. Using a pre-formed lithium enolate at low temperatures (-78 °C) is critical to prevent the self-condensation of acetone and ensure that the ketone acts exclusively as the nucleophile while the aldehyde serves as the electrophile.[2][3]

  • Diastereoselective Reduction: The resulting β-hydroxy ketone is then subjected to a Narasaka-Prasad reduction. This powerful and reliable method employs a boron chelating agent and a hydride source to achieve a highly selective reduction to the syn-1,3-diol.[4][5][6] This method is renowned for its high diastereoselectivity in favor of the syn isomer, making it an ideal choice for this synthesis.

This overall workflow is depicted below.

G SM1 4-Propylcyclohexane- carbaldehyde Intermediate β-Hydroxy Ketone Precursor (4-hydroxy-4-(4-propylcyclohexyl)butan-2-one) SM1->Intermediate Step 1: Aldol Addition (THF, -78 °C) SM2 Acetone + LDA SM2->Intermediate Product syn-2-(4-Propylcyclohexyl)- propane-1,3-diol Intermediate->Product Step 2: Narasaka-Prasad Reduction (Et₂BOMe, NaBH₄, THF/MeOH, -78 °C)

Figure 1: Overall synthetic workflow for the preparation of the target syn-1,3-diol.

Mechanistic Insight: The Origin of syn-Selectivity

The key to this synthesis is the high fidelity of the Narasaka-Prasad reduction. The observed syn-stereoselectivity is a direct consequence of a substrate-directed, chelation-controlled hydride delivery.

The mechanism proceeds as follows:

  • Chelation: The boron reagent (e.g., diethylboron methoxide, Et₂BOMe) reacts with the β-hydroxy ketone. The boron atom, a strong Lewis acid, coordinates to both the hydroxyl oxygen and the carbonyl oxygen, forming a rigid six-membered cyclic intermediate.

  • Conformational Lock: This chelate adopts a stable chair-like conformation to minimize steric strain. The bulky 4-propylcyclohexyl group preferentially occupies an equatorial position.

  • Directed Hydride Attack: The reducing agent, sodium borohydride (NaBH₄), is an external hydride source. It delivers the hydride nucleophile to the carbonyl carbon. The attack occurs via an axial trajectory on the face opposite to the bulky equatorial substituent, as this path leads directly to the more stable chair-like product conformation (Fürst-Plattner Rule).[4] This intermolecular, stereoelectronically favored attack ensures the formation of the syn-diol.

This mechanism contrasts with methods like the Evans-Saksena reduction, which utilize a different boron reagent to facilitate an intramolecular hydride delivery, resulting in the complementary anti-diol.[4][7]

Figure 2: Chelation-controlled transition state in the Narasaka-Prasad reduction. The boron atom (B) forms a six-membered ring, locking the conformation. Hydride (H⁻) from NaBH₄ attacks axially, leading to the syn product.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 4-hydroxy-4-(4-propylcyclohexyl)butan-2-one

This protocol describes the directed aldol addition of the lithium enolate of acetone to 4-propylcyclohexanecarbaldehyde.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Notes
Diisopropylamine101.191.54 mL11.0Freshly distilled
Anhydrous THF-40 mL-Distilled from Na/benzophenone
n-Butyllithium-4.4 mL11.02.5 M solution in hexanes
Acetone58.080.81 mL11.0Dried over molecular sieves
4-Propylcyclohexanecarbaldehyde154.251.54 g10.0Commercially available[8][9]
Sat. aq. NH₄Cl-20 mL-For quenching
Diethyl ether-100 mL-For extraction
Brine-30 mL-For washing
Anhydrous MgSO₄---For drying

Step-by-Step Protocol:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (4.4 mL of a 2.5 M solution) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Enolate Formation: Re-cool the LDA solution to -78 °C. In a separate flame-dried flask, prepare a solution of dry acetone (0.81 mL) in anhydrous THF (10 mL). Add this acetone solution dropwise to the LDA solution over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium enolate of acetone.

  • Aldol Addition: Prepare a solution of 4-propylcyclohexanecarbaldehyde (1.54 g) in anhydrous THF (10 mL). Add this aldehyde solution dropwise to the enolate suspension at -78 °C.

  • Reaction Monitoring & Quench: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure β-hydroxy ketone.

Part 2: syn-Selective Reduction to this compound

This protocol details the Narasaka-Prasad reduction of the previously synthesized β-hydroxy ketone.

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)Notes
β-Hydroxy Ketone (from Part 1)212.331.70 g8.0Dried under vacuum
Anhydrous THF-32 mL-Distilled from Na/benzophenone
Anhydrous Methanol-8 mL-Distilled from Mg
Diethylmethoxyborane (Et₂BOMe)97.961.2 mL9.61.0 M solution in THF or neat
Sodium Borohydride (NaBH₄)37.830.45 g12.0
Acetic Acid-~5 mL-For quenching
30% Hydrogen Peroxide (H₂O₂)-~8 mL-CAUTION: Strong oxidizer
Sat. aq. NaHCO₃-50 mL-For neutralization
Ethyl Acetate-150 mL-For extraction

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the β-hydroxy ketone (1.70 g) and dissolve it in a mixture of anhydrous THF (32 mL) and anhydrous methanol (8 mL).

  • Chelation: Cool the solution to -78 °C in a dry ice/acetone bath. Add diethylmethoxyborane (1.2 mL, or 9.6 mL of a 1.0 M solution) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Reduction: Add sodium borohydride (0.45 g) in one portion. Stir the reaction vigorously at -78 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench: Quench the reaction by the slow, dropwise addition of acetic acid (~5 mL) at -78 °C until gas evolution ceases.

  • Oxidative Workup: Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. To the residue, add methanol (20 mL) and cool the flask to 0 °C in an ice bath. Slowly and carefully add 30% aqueous hydrogen peroxide (~8 mL) dropwise to oxidize and break down the boron complexes. Caution: This can be exothermic.

  • Purification: After stirring for 1 hour at room temperature, dilute the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel (e.g., 30% to 60% ethyl acetate in hexanes) to yield the target syn-1,3-diol.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio (syn:anti) can be determined by ¹H NMR analysis of the crude product or by derivatization. High diastereoselectivity (syn:anti > 95:5) is expected.

References

  • Yang, J. (2008). Diastereoselective Syn-Reduction of β-Hydroxy Ketones. In Six-Membered Transition States in Organic Synthesis. John Wiley & Sons. [Link]

  • Narasaka, K., & Pai, F.-C. (1984). Stereoselective reduction of β-hydroxyketones to 1,3-diols highly selective 1,3-asymmetric induction via boron chelates. Tetrahedron, 40(12), 2233–2238. [Link]

  • Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560–3578. [Link]

  • Yıldız, T., et al. (2006). Stereoselective Synthesis of 1,3-Diols. ChemInform, 37(19). [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]

  • iScience. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. iScience, 9, 513-520. [Link]

  • KPU Pressbooks. Organic Chemistry II. 6.4 Aldol Reactions. [Link]

  • PubChem. 4-Propylcyclohexanecarboxaldehyde. [Link]

  • Wikipedia. Narasaka–Prasad reduction. [Link]

  • Bode, J. W., et al. (2006). Applications of Chiral syn-1,3-Diols in Natural Product Synthesis. Angewandte Chemie International Edition, 45(5), 724-728. [Link]

Sources

Application Notes & Protocols: Strategic Protection of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of complex organic synthesis, particularly within drug development and materials science, the precise manipulation of polyfunctional molecules is paramount. 2-(4-Propylcyclohexyl)propane-1,3-diol is a molecule presenting a common yet critical challenge: the presence of two primary hydroxyl groups.[1][2] Unchecked, the reactivity of these hydroxyls can lead to undesired side reactions, reducing yields and complicating purification. This guide provides an in-depth analysis of protecting group strategies tailored for this specific 1,3-diol, offering researchers a blend of theoretical rationale and actionable laboratory protocols. Our focus is on empowering scientists to make informed decisions for achieving high-yield, selective transformations.

Strategic Considerations for a 1,3-Diol System

The 1,3-diol motif in the target molecule allows for a highly efficient protection strategy: the formation of a six-membered cyclic acetal.[3][4] This approach offers the advantage of protecting both hydroxyl groups in a single step, thereby improving atom economy and reducing the number of synthetic steps. Alternatively, strategies that protect the hydroxyls as individual ethers, such as silyl or benzyl ethers, provide a different set of stabilities and deprotection pathways, offering orthogonality in more complex synthetic routes.[5][6]

The choice of protecting group hinges on the downstream reaction conditions. A robust protecting group should be stable to the planned chemical transformations while being susceptible to cleavage under specific, mild conditions that do not affect other functional groups in the molecule.

Strategy 1: Cyclic Acetal Protection

The formation of a cyclic acetal is a cornerstone for the protection of 1,2- and 1,3-diols.[4][7] This strategy is particularly effective for this compound, leading to the formation of a thermodynamically stable six-membered ring.

A. Acetonide Formation

Acetonides, formed from the reaction with acetone or a derivative like 2,2-dimethoxypropane, are one of the most common cyclic acetals.[4][8] They are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[4]

Rationale & Mechanism: The reaction is an acid-catalyzed nucleophilic addition. The acid protonates the carbonyl oxygen of the acetone source, making the carbonyl carbon more electrophilic. The diol's hydroxyl groups then act as nucleophiles, attacking the carbonyl carbon. Subsequent elimination of water or methanol (when using 2,2-dimethoxypropane) drives the reaction to completion, forming the cyclic ketal.[9]

cluster_0 Acetonide Protection Workflow Start This compound Reagents 2,2-Dimethoxypropane Catalytic Acid (e.g., PTSA) Aprotic Solvent (e.g., DCM) Start->Reagents Add Reaction Stir at Room Temperature Reagents->Reaction Workup Aqueous Workup Purification Reaction->Workup Product Protected Acetonide Workup->Product

Caption: Workflow for Acetonide Protection.

Protocol: Acetonide Protection

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 2,2-dimethoxypropane (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

B. Benzylidene Acetal Formation

Benzylidene acetals offer an alternative to acetonides, with different stability profiles.[9] They are also stable under basic conditions but can be cleaved not only by acid hydrolysis but also by reductive methods, which can offer regioselectivity in some cases.[7][9]

Protocol: Benzylidene Acetal Protection

  • Reaction Setup: Dissolve this compound (1.0 eq) and benzaldehyde dimethyl acetal (1.2 eq) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) or PTSA (0.02 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with triethylamine. Remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure benzylidene acetal.

Deprotection of Cyclic Acetals

The removal of acetal protecting groups is typically achieved under acidic conditions.

Protocol: Acetal Deprotection (Acidic Hydrolysis)

  • Reaction Setup: Dissolve the protected diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acid Addition: Add a strong acid such as 2M hydrochloric acid or acetic acid.

  • Reaction: Stir at room temperature until TLC indicates complete deprotection.

  • Work-up: Neutralize the acid with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.[10][11]

Strategy 2: Silyl Ether Protection (TBDMS)

Silyl ethers are widely used protecting groups for alcohols due to their ease of installation, stability to a broad range of non-acidic and non-fluoride conditions, and straightforward removal.[5][12][13] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular due to its moderate steric bulk, providing a good balance of stability and ease of cleavage.[14]

Rationale & Mechanism: The alcohol is silylated using a silyl chloride (e.g., TBDMS-Cl) in the presence of a base, typically imidazole or triethylamine, in an aprotic solvent like DMF or DCM.[12] The base deprotonates the alcohol, and the resulting alkoxide acts as a nucleophile, attacking the silicon atom in an SN2-type reaction.[15]

cluster_1 TBDMS Ether Protection & Deprotection Diol 1,3-Diol Protection TBDMS-Cl Imidazole, DMF Diol->Protection Protection Protected Bis-TBDMS Ether Protection->Protected Deprotection TBAF, THF or Acidic Conditions Protected->Deprotection Deprotection Deprotection->Diol

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Propylcyclohexyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Question: My column chromatography separation of this compound is poor, with broad peaks and co-elution of impurities. What can I do?

Answer: Poor separation in column chromatography can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Solvent System (Eluent): The polarity of your eluent is crucial. This compound has a non-polar propylcyclohexyl tail and a polar diol head, giving it an intermediate polarity.

    • If your compound elutes too quickly (high Rf), your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexane, heptane).

    • If your compound elutes too slowly or not at all (low Rf), your solvent system is not polar enough. Gradually increase the concentration of the polar solvent.

    • Pro-Tip: Aim for an Rf value of 0.2-0.4 on a TLC plate for good separation on a flash column. Test various solvent systems like hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.

  • Incorrect Stationary Phase: While standard silica gel is common, its acidic nature can sometimes cause tailing or degradation of polar compounds like diols.[1]

    • Consider using a diol-bonded silica column. These columns can offer alternative selectivity for polar compounds through hydrogen bonding interactions and often show increased retention compared to standard silica.[2][3] They can be used in both normal-phase and reversed-phase modes.[4][5][6]

    • Alumina (neutral or basic) can be another alternative if your compound is sensitive to the acidity of silica gel.

  • Column Overloading: Loading too much crude material onto your column will inevitably lead to poor separation. As a rule of thumb, for flash chromatography, the amount of sample should be about 1-10% of the mass of the stationary phase.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in a non-uniform solvent front and broad, overlapping bands. Ensure your column is packed uniformly.

Question: I'm trying to purify this compound by recrystallization, but it's not working. What am I doing wrong?

Answer: Recrystallization is a powerful technique but highly dependent on finding the right solvent or solvent system.[7][8][9] Here are some common issues and how to resolve them:

  • The compound won't dissolve, even in hot solvent: The solvent is not polar enough to dissolve your diol. Try a more polar solvent.

  • The compound dissolves in the cold solvent: The solvent is too polar. Your compound needs to be sparingly soluble at room temperature or below for recrystallization to be effective.[10] Try a less polar solvent.

  • The compound "oils out" instead of forming crystals: This happens when the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

    • Try using a lower-boiling point solvent.

    • Ensure you are not using too little solvent. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.

    • Slowing down the cooling process can encourage crystal formation over oiling out.

  • No crystals form upon cooling: The solution may not be saturated, or crystallization is slow to initiate.

    • Try evaporating some of the solvent to increase the concentration and then cool again.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Add a seed crystal from a previous pure batch if available.

    • Cool the solution in an ice bath or even a freezer to further decrease solubility.[8]

Solvent Selection Table for Recrystallization of this compound

Solvent SystemPolarityRationale
Toluene or XyleneLowThe aromatic ring can interact with the cyclohexyl group, while the polarity is low enough to likely require heating for dissolution.
Heptane/Ethyl AcetateTunableA mixed solvent system is often ideal.[11][12] Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent) and slowly add warm heptane (the "poor" solvent) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Isopropanol/WaterTunableSimilar to the above, dissolve in hot isopropanol and add water dropwise until turbidity appears. The high polarity of water will decrease the solubility of your moderately polar compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. Common syntheses for 1,3-diols can involve the reduction of malonates or the hydroformylation and subsequent reduction of unsaturated precursors.[13] Potential impurities could include:

  • Unreacted starting materials.

  • Partially reduced intermediates (e.g., hydroxy aldehydes or esters).

  • By-products from side reactions.

  • Catalyst residues.

  • Isomers of the final product (cis/trans isomers of the cyclohexyl ring).

Q2: What purity level can I expect from different purification techniques for this diol?

A2:

  • Single Recrystallization: Can significantly improve purity, often to >95%, assuming a suitable solvent is found and the impurity profile is favorable.

  • Flash Column Chromatography: Typically yields purities in the range of 95-99%, depending on the difficulty of the separation.

  • Preparative HPLC: Can achieve very high purity levels, often >99.5%. This is generally used for final purification of small quantities due to higher cost and complexity. Diol columns are well-suited for this.[5]

Q3: My purified this compound appears as a colorless oil, but the literature suggests it can be a solid. Why is this?

A3: The physical state can be influenced by residual solvent or the presence of isomers. The trans isomer is often more crystalline and may have a higher melting point than the cis isomer or a mixture of isomers.[14][15] Residual solvent can act as an impurity, depressing the melting point and causing the material to be an oil or a waxy solid. Ensure your product is thoroughly dried under high vacuum.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using flash chromatography.

1. Preparation: a. Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of 10% to 50% ethyl acetate in hexane. b. Prepare the column by packing silica gel (or diol-bonded silica) in the chosen non-polar solvent (e.g., hexane). c. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. d. Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent. This dry-loading method often provides better resolution than liquid-loading.

2. Elution: a. Carefully add the dried sample-silica mixture to the top of the packed column. b. Begin elution with the starting solvent mixture, gradually increasing the polarity. c. Collect fractions and monitor the elution by TLC.

3. Isolation: a. Combine the pure fractions containing the desired product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting oil or solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound via recrystallization.[10]

1. Solvent Selection: a. Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable system (see table above).

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. c. Continue to add small portions of the hot solvent until the solid is completely dissolved.

3. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals. b. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

4. Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the purified crystals thoroughly under vacuum.

Visualized Workflows

Decision-Making for Purification Method

Purification_Decision_Tree start Crude Product This compound is_solid Is the product a solid? start->is_solid check_solubility Screen for Recrystallization Solvents is_solid->check_solubility Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recrystallize Perform Recrystallization check_solubility->recrystallize Suitable Solvent Found check_solubility->column_chrom No Suitable Solvent purity_check Check Purity (TLC, NMR, etc.) recrystallize->purity_check column_chrom->purity_check purity_check->column_chrom Needs More Purification final_product Pure Product purity_check->final_product Purity OK

Caption: A decision tree for selecting the primary purification method.

Troubleshooting Flash Chromatography Workflow

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_rf Check TLC Rf start->check_rf high_rf Rf > 0.4 (Elutes too fast) check_rf->high_rf High Rf low_rf Rf < 0.2 (Elutes too slow) check_rf->low_rf Low Rf streaking Streaking or Tailing on TLC check_rf->streaking Streaking solution_high_rf Decrease Eluent Polarity (e.g., more Hexane) high_rf->solution_high_rf solution_low_rf Increase Eluent Polarity (e.g., more Ethyl Acetate) low_rf->solution_low_rf solution_streaking Consider Alternative Stationary Phase (e.g., Diol, Alumina) streaking->solution_streaking

Caption: A workflow for troubleshooting poor chromatographic separation.

References

  • Technical Support Center: Scaling Up Laboratory Diol Synthesis. Benchchem.
  • Diol Flash Column. Hawach Scientific.
  • Inertsil Diol Analytical Columns. GL Sciences.
  • Diol SPE Cartridge, Preparative Chromatography Column. Hawach.
  • Application Notes and Protocols for the Recrystallization of Ethyl 2-(1-hydroxycyclohexyl)acetate. Benchchem.
  • Progress in 1,3-propanediol biosynthesis. Frontiers.
  • Diol HPLC Column and C30 HPLC Column. Hawach - Chromatography Columns.
  • Recrystallization.
  • Recrystallization.
  • Chimeric Diol Column Behavior using Aqueous Solvents. Teledyne ISCO.
  • Progress in 1,3-propanediol biosynthesis. PMC - PubMed Central - NIH.
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Recrystallization-1.pdf.
  • Synthetic Methods for the Preparation of 1,3-Propanediol | Request PDF. ResearchGate.
  • Process for the preparation of 2-methyl-1,3-propanediol. Google Patents.
  • This compound 97% | CAS. Advanced ChemBlocks.
  • Method for producing 1,3-propane diol. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • 2-(4-propylcyclohexyl)propane-1.3-diol. Proactive Molecular Research.
  • 2-(TRANS-4'-N-PROPYL-CYCLOHEXYL)PROPANE-1,3-DIOL. ChemicalBook.
  • trans-2-(4-Propylcyclohexyl)propane-1,3-diol. BLDpharm.
  • Purification of diols from aqueous and organic systems in comparison.. ResearchGate.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino .... Google Patents.

Sources

identifying common impurities in 2-(4-Propylcyclohexyl)propane-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-propylcyclohexyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during the synthesis of this compound. The information provided herein is curated to offer practical, field-proven insights and solutions.

I. Introduction to the Synthesis

The synthesis of 2-substituted-1,3-propanediols, such as this compound, is a crucial process in the development of various materials and potential pharmaceutical intermediates. A common and effective method for synthesizing these compounds involves a two-step process: a crossed-aldol condensation (specifically, a Tollens condensation) followed by a crossed-Cannizzaro reaction.[1] This approach is often favored for its efficiency.

The overall synthetic scheme can be visualized as follows:

Synthesis_Workflow 4-Propylcyclohexanecarbaldehyde 4-Propylcyclohexanecarbaldehyde Intermediate_Aldehyde 2-(4-Propylcyclohexyl)-3-hydroxypropanal 4-Propylcyclohexanecarbaldehyde->Intermediate_Aldehyde Crossed-Aldol Formaldehyde Formaldehyde Formaldehyde->Intermediate_Aldehyde Crossed-Aldol Base_Catalyst Base_Catalyst Base_Catalyst->Intermediate_Aldehyde Product This compound Intermediate_Aldehyde->Product Crossed-Cannizzaro Formaldehyde_2 Formaldehyde (excess) Formaldehyde_2->Product Base_Catalyst_2 Base Catalyst Base_Catalyst_2->Product

Caption: General workflow for the synthesis of this compound.

This guide will focus on troubleshooting the common impurities and side reactions that can arise during this synthetic sequence.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The most prevalent impurities typically arise from side reactions and unreacted starting materials. These can include:

  • Unreacted 4-propylcyclohexanecarbaldehyde: Incomplete initial reaction.

  • Cannizzaro reaction byproducts of 4-propylcyclohexanecarbaldehyde: If the aldehyde can undergo a self-Cannizzaro reaction, it can produce 4-propylcyclohexylmethanol and 4-propylcyclohexanecarboxylic acid.

  • Over-reaction products: Formation of polymeric materials, especially under harsh basic conditions.[2]

  • Formic acid/formate salts: From the oxidation of formaldehyde in the Cannizzaro step.[3]

  • Methanol: As a potential byproduct of the Cannizzaro reaction depending on the workup.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants and catalyst can lead to incomplete reactions or the formation of side products.

  • Purity of Starting Materials: Impurities in the starting aldehydes can interfere with the desired reaction pathway.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized areas of high or low reactant concentration, affecting the reaction rate and selectivity.

  • Product Loss During Workup: The purification process, if not optimized, can lead to significant loss of the desired diol.

Q3: Can I use other reduction methods instead of the Cannizzaro reaction?

A3: Yes, catalytic hydrogenation is a common alternative for the reduction of the intermediate hydroxy aldehyde.[4] This method can offer higher selectivity and avoid the generation of stoichiometric amounts of formate salts. Common catalysts include nickel-based catalysts.[4] However, catalytic hydrogenation requires specialized high-pressure equipment and the catalyst can be sensitive to impurities.[5][6]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems that may arise during the synthesis and offers detailed troubleshooting strategies.

Issue 1: Presence of Unreacted 4-Propylcyclohexanecarbaldehyde

Symptoms:

  • GC-MS or LC-MS analysis of the crude product shows a significant peak corresponding to the starting aldehyde.

  • NMR spectrum of the crude product shows characteristic aldehyde proton signals.

Root Causes & Solutions:

Cause Explanation Solution
Insufficient Reaction Time or Temperature The crossed-aldol reaction may not have gone to completion.Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time.
Incorrect Stoichiometry An insufficient amount of formaldehyde or base catalyst was used.Ensure accurate measurement of all reactants. A slight excess of formaldehyde is often used to drive the reaction to completion.
Poor Catalyst Activity The base catalyst (e.g., NaOH, KOH) may be old or has absorbed atmospheric CO2, reducing its effectiveness.Use a fresh, high-purity base catalyst.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Spot the TLC plate with the starting aldehyde as a reference, and co-spot with the reaction mixture at regular intervals.

  • Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the spot corresponding to the starting aldehyde has disappeared or is significantly diminished.

Issue 2: Formation of Cannizzaro Byproducts from the Starting Aldehyde

Symptoms:

  • Identification of 4-propylcyclohexylmethanol and/or 4-propylcyclohexanecarboxylic acid in the product mixture by GC-MS or LC-MS.

Root Cause & Solution:

The primary cause is the self-Cannizzaro reaction of 4-propylcyclohexanecarbaldehyde, which can compete with the desired crossed-Cannizzaro reaction. This is more likely if the starting aldehyde lacks alpha-hydrogens.[7][8]

Cannizzaro_Side_Reaction Aldehyde_1 2 x 4-Propylcyclohexanecarbaldehyde Alcohol 4-Propylcyclohexylmethanol Aldehyde_1->Alcohol Reduction Carboxylic_Acid 4-Propylcyclohexanecarboxylic Acid Aldehyde_1->Carboxylic_Acid Oxidation Base Base Base->Alcohol Base->Carboxylic_Acid

Caption: Competing self-Cannizzaro reaction of the starting aldehyde.

Mitigation Strategies:

  • Control the rate of addition: Slowly add the 4-propylcyclohexanecarbaldehyde to the mixture of formaldehyde and base. This maintains a low concentration of the starting aldehyde, favoring the crossed-Cannizzaro reaction.

  • Use a less hindered aldehyde: Formaldehyde is more reactive towards nucleophilic attack than the bulkier 4-propylcyclohexanecarbaldehyde, which helps to promote the desired crossed reaction.[8]

  • Optimize Temperature: Lowering the reaction temperature can sometimes help to control the rate of the self-Cannizzaro reaction.

Issue 3: Formation of Polymeric Byproducts

Symptoms:

  • The appearance of a significant amount of high molecular weight, insoluble material in the reaction mixture.

  • Broad, unresolved peaks in the baseline of the chromatogram.

Root Cause & Solution:

Aldol condensations and related reactions can sometimes lead to the formation of polymeric materials, especially in the presence of strong bases and at elevated temperatures.[2]

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient stirring.

  • Use of a Milder Base: If polymerization is a persistent issue, consider using a weaker base, although this may require longer reaction times.

  • Appropriate Quenching: Once the reaction is complete, promptly quench it by adding acid to neutralize the base and prevent further side reactions.

Issue 4: Cis/Trans Isomerization

Symptoms:

  • The final product is a mixture of cis and trans isomers of this compound. This can be observed as multiple peaks in a GC chromatogram or distinct sets of signals in an NMR spectrum.

Root Cause & Solution:

The stereochemistry of the final product is influenced by the stereochemistry of the starting 4-propylcyclohexanecarbaldehyde and the reaction conditions. The propyl group on the cyclohexane ring can exist in either an axial or equatorial position, leading to the formation of cis and trans isomers.

Strategies for Control and Separation:

  • Starting Material Purity: Begin with a starting aldehyde that is predominantly one isomer, if possible.

  • Reaction Conditions: The choice of base and solvent can sometimes influence the diastereoselectivity of the reaction.

  • Chromatographic Separation: If a mixture of isomers is formed, they can often be separated by column chromatography. The choice of stationary and mobile phases will need to be optimized for the specific isomers.

IV. Purification and Characterization

Recommended Purification Protocol: Column Chromatography

  • Slurry Preparation: Concentrate the crude product under reduced pressure to remove the solvent. Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Data:

Property Value Reference
Molecular Formula C12H24O2[9]
Molecular Weight 200.32 g/mol [9]
CAS Number 852613-14-0[9]

V. References

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • PMC. (2018). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Retrieved from

  • Chegg. (2020). The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. General Concepts. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol. Retrieved from

  • ResearchGate. (2021). Catalytic Hydrogenation of 2Butyne1,4-diol: Activity, Selectivity and Kinetics Studies. Retrieved from [Link]

  • Google Patents. (n.d.). JP2023102593A - Method for producing 2-substituted 1,3-propanediol. Retrieved from

Sources

Technical Support Center: Optimizing Esterification of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for the esterification of 2-(4-propylcyclohexyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific esterification. The following question-and-answer format addresses potential issues with a focus on the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Product Yield: What are the primary factors contributing to poor conversion of this compound to its ester derivative?

Low yield in the esterification of this sterically hindered diol is a common challenge. The reaction is an equilibrium process, often a Fischer-Speier esterification, and several factors can limit its progression towards the desired product.[1][2]

Answer:

Several factors, ranging from reaction setup to the choice of reagents, can result in low product yield.[3][4] Here’s a breakdown of the most probable causes and their solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants, thus lowering the yield.[5][6]

    • Solution: Employ methods to remove water as it is formed. A Dean-Stark apparatus with an azeotrope-forming solvent like toluene or hexane is highly effective.[1][6] Alternatively, using a drying agent such as molecular sieves can also sequester water from the reaction mixture.[2]

  • Steric Hindrance: The cyclohexyl group and the propane-1,3-diol structure present significant steric bulk around the hydroxyl groups. This bulk hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid, slowing down the reaction rate.[7]

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 10-24 hours) at an elevated temperature (typically 60-110 °C) to overcome the activation energy barrier.[1] However, be mindful of potential side reactions at excessively high temperatures.[8][9]

      • Catalyst Choice: While standard acid catalysts like sulfuric acid or p-toluenesulfonic acid are common, for sterically hindered substrates, more potent catalysts or coupling agents might be necessary.[1] Consider using Lewis acids or milder, more specialized esterification methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[1][7]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure an appropriate catalytic amount of a strong acid is used. Typically, 1-5 mol% of sulfuric acid or p-toluenesulfonic acid relative to the limiting reagent is sufficient.

  • Purity of Reactants and Solvents: The presence of water in your starting materials (diol, carboxylic acid, or solvent) can significantly inhibit the reaction.[9]

    • Solution: Use anhydrous grade solvents and ensure your diol and carboxylic acid are thoroughly dried before use. Flame-drying glassware is also a good practice to eliminate adsorbed moisture.[4]

Incomplete Conversion: My reaction stalls, leaving a significant amount of unreacted diol. How can I drive the reaction to completion?

Observing unreacted starting material, particularly the diol, is a clear indication that the reaction has not reached completion. This is often tied to the equilibrium nature of the esterification.

Answer:

To drive the reaction towards the formation of the diester, you need to shift the equilibrium to the product side, in accordance with Le Chatelier's principle.[5]

  • Use of Excess Reagent: Employing a large excess of one of the reactants can push the equilibrium forward.[6] In the case of this compound, using an excess of the carboxylic acid (or its more reactive derivative, like an acyl chloride) is a common strategy. A molar ratio of 2.5:1 to 5:1 of the acylating agent to the diol is a good starting point.[10]

  • Effective Water Removal: As mentioned previously, continuous removal of water is crucial. A Dean-Stark trap is generally more efficient for larger scale reactions than in-flask drying agents.[6]

  • Reaction Monitoring: It's essential to monitor the reaction's progress to determine if it has truly stalled or is just proceeding slowly.

    • Solution: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ monitoring with technologies like mid-infrared (MIR) or Raman spectroscopy can provide real-time data on the consumption of reactants and formation of products.[11][12][13][14] This allows you to make informed decisions about extending the reaction time or adjusting conditions.

The following workflow can guide your troubleshooting process for incomplete conversion:

G start Incomplete Conversion Observed check_water Is water being effectively removed? start->check_water check_ratio Is an excess of the acylating agent being used? check_water->check_ratio Yes solution_water Implement Dean-Stark trap or add fresh molecular sieves. check_water->solution_water No check_time_temp Have reaction time and/or temperature been optimized? check_ratio->check_time_temp Yes solution_ratio Increase molar ratio of acylating agent (e.g., 3:1 to 5:1). check_ratio->solution_ratio No check_catalyst Is the catalyst concentration and type appropriate? check_time_temp->check_catalyst Yes solution_time_temp Increase reaction time and/or incrementally increase temperature. check_time_temp->solution_time_temp No solution_catalyst Increase catalyst loading or consider a more active catalyst (e.g., Lewis acid). check_catalyst->solution_catalyst No end_point Reaction Driven to Completion check_catalyst->end_point Yes solution_water->end_point solution_ratio->end_point solution_time_temp->end_point solution_catalyst->end_point

Caption: Troubleshooting workflow for incomplete esterification.

Formation of Mono-ester vs. Di-ester: How can I control the selectivity to favor the formation of the di-ester?

The presence of two hydroxyl groups on this compound means that both mono-esterification and di-esterification can occur. Achieving high selectivity for the di-ester requires overcoming both statistical and potential electronic effects.

Answer:

Controlling the extent of esterification is a matter of managing stoichiometry and reaction conditions.

  • Molar Ratio of Reactants: This is the most critical factor. To favor the di-ester, a stoichiometric excess of the acylating agent is necessary. A molar ratio of at least 2.2 equivalents of the carboxylic acid (or its derivative) per equivalent of the diol is recommended to drive the reaction towards the di-ester. To ensure high conversion, a larger excess (e.g., 3-5 equivalents) is often employed.[10]

  • Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times (kinetic control), a mixture of mono-ester and unreacted diol might be favored.[15][16] To achieve the more stable di-ester (the thermodynamic product), higher temperatures and longer reaction times are generally required to allow the reaction to reach equilibrium.[15][16][17]

  • Catalyst Loading: A sufficient catalyst concentration is important to ensure the second esterification step proceeds at a reasonable rate.

The following table summarizes recommended starting conditions for maximizing di-ester formation:

ParameterRecommended ConditionRationale
Molar Ratio (Acylating Agent:Diol) 2.5:1 to 5:1Drives the equilibrium towards the di-substituted product.[10]
Catalyst H₂SO₄ or p-TsOH (1-5 mol%)Standard, effective Brønsted acid catalysts.[1]
Solvent Toluene or HexaneAllows for azeotropic removal of water.[1]
Temperature 80-120 °CProvides sufficient energy to overcome activation barriers.[10]
Water Removal Dean-Stark ApparatusEnsures continuous removal of the byproduct, driving the reaction forward.[6]
Product Purification Challenges: My crude product is difficult to purify. What are the likely impurities and how can I remove them?

Purification can be complicated by the presence of unreacted starting materials, the acid catalyst, and byproducts.

Answer:

The primary impurities are likely to be the unreacted carboxylic acid, unreacted diol, and residual acid catalyst.

  • Removal of Acidic Impurities:

    • Aqueous Workup: After the reaction is complete, the mixture can be washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acid catalyst and remove the excess carboxylic acid.[18] This converts them into their respective salts, which are soluble in the aqueous layer.

  • Removal of Unreacted Diol:

    • Liquid-Liquid Extraction: The unreacted this compound will have some water solubility. Washing the organic layer with water or brine can help remove a portion of the unreacted diol.

    • Column Chromatography: For high purity, column chromatography on silica gel is often the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the non-polar di-ester from the more polar mono-ester and diol.

  • General Purification Workflow:

G start Crude Reaction Mixture wash_base Wash with NaHCO₃ (aq) start->wash_base Neutralize acid catalyst & remove excess carboxylic acid wash_water Wash with Water wash_base->wash_water Remove residual salts & water-soluble impurities wash_brine Wash with Brine wash_water->wash_brine Break emulsions & further remove water dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry Remove residual water concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Separate di-ester, mono-ester, & diol pure_product Pure Di-ester chromatography->pure_product

Caption: Post-reaction workup and purification workflow.

Potential Side Reactions: Are there any common side reactions I should be aware of?

Under the acidic and potentially high-temperature conditions of esterification, side reactions can occur.

Answer:

While the primary reaction is the desired esterification, the following side reactions are possible:

  • Elimination: Tertiary alcohols are prone to elimination under acidic conditions, but the primary alcohols of this compound are less susceptible.[1] However, at very high temperatures, dehydration of the diol to form ethers or unsaturated species could occur.

    • Mitigation: Maintain a controlled reaction temperature and avoid excessively high temperatures (e.g., >150 °C) unless empirical data suggests it is necessary and does not lead to degradation.

  • Rearrangement: Carbocation-mediated rearrangements are a possibility under strongly acidic conditions, although less likely with this specific substrate.

    • Mitigation: Use the minimum effective amount of catalyst and avoid super-acidic conditions.

  • Acylal Formation: In the presence of aldehydes as impurities, the diol could potentially form cyclic acetals.

    • Mitigation: Ensure the purity of your starting materials and solvents.

By carefully controlling the reaction parameters as outlined in this guide, you can minimize these side reactions and optimize the yield and purity of your desired this compound ester.

References

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. (2022-11-30). National Institutes of Health. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020-04-03). Quora. [Link]

  • Esters purification process.
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stability of 2-(4-Propylcyclohexyl)propane-1,3-diol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(4-Propylcyclohexyl)propane-1,3-diol (CAS 852613-14-0). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Understanding the chemical stability of this unique diol is paramount for ensuring the integrity of your results, from synthesis and formulation to final application. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind the stability profile of this molecule under various conditions.

The structure of this compound, featuring a primary 1,3-diol functional group attached to a central carbon bearing a bulky propylcyclohexyl substituent, dictates its reactivity and stability. This guide will explore the implications of this structure under both acidic and basic stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: As a propane-1,3-diol derivative, this compound is generally stable under neutral, anhydrous conditions and at ambient temperatures. The primary hydroxyl groups are not exceptionally reactive. However, like most alcohols, its stability is significantly challenged by strong acidic or basic conditions, especially when combined with elevated temperatures. The bulky 4-propylcyclohexyl group provides some steric hindrance around the central carbon, which may kinetically slow down certain degradation reactions compared to simpler 1,3-diols.

Q2: What happens to the diol under acidic conditions?

A2: Under acidic conditions, particularly with heating, the diol is susceptible to degradation, primarily through dehydration. The reaction is initiated by the protonation of one of the hydroxyl groups, converting it into a good leaving group (water).[1] The subsequent loss of water can lead to the formation of a carbocation, which can then undergo elimination to form an unsaturated alcohol or ether.

Potential Acid-Catalyzed Degradation Pathways:

  • Intramolecular Etherification (Cyclization): Formation of a substituted oxetane (a four-membered ring) is possible, though less common for 1,3-diols compared to the formation of five or six-membered rings.

  • Intermolecular Etherification: Two molecules of the diol can react to form a larger ether, though this is typically competitive with other pathways.[1]

  • Elimination/Dehydration: The most likely pathway involves the elimination of one or both hydroxyl groups to form allylic alcohols or dienes. This process is often favored at higher temperatures.[2]

  • Fragmentation: Under harsh acidic conditions (e.g., strong acid, high heat), cleavage of the C-C bond can occur, particularly if a stable carbocation can be formed.[3]

Q3: How does the compound behave in basic media?

A3: 1,3-diols are generally more stable under basic conditions than acidic ones.[4] The hydroxyl groups can be deprotonated to form alkoxides, but this does not typically initiate degradation pathways unless other reactive species are present.

The primary concern under basic conditions is oxidation , especially in the presence of an oxidizing agent or atmospheric oxygen at elevated temperatures. The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids.[5] While the Cannizzaro reaction involves the base-induced disproportionation of aldehydes, it is not a direct reaction of the diol itself but could be a subsequent reaction of any aldehyde degradants formed.[6]

Q4: How can I detect and quantify the degradation of this compound?

A4: The most effective method for monitoring the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) , typically with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method is one that can separate the intact drug substance from all potential degradation products.[7]

Key Analytical Techniques:

  • HPLC-UV/MS: To separate and identify the parent compound and degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of unknown degradation products isolated from stressed samples.

Troubleshooting Guide

Observed Problem Potential Root Cause Recommended Actions & Scientific Rationale
Appearance of new peaks in HPLC/GC-MS after acidic workup. Acid-Catalyzed Degradation: Protonation of the hydroxyl groups has created good leaving groups, leading to dehydration or other rearrangements.[1]1. Neutralize Immediately: After reaction, quench with a mild base (e.g., NaHCO₃ solution) to prevent further degradation. 2. Use Milder Acids: If possible, switch from strong mineral acids (H₂SO₄, HCl) to milder organic acids (e.g., acetic acid) or Lewis acids. 3. Lower Temperature: Perform the reaction and workup at lower temperatures (e.g., 0 °C) to reduce the rate of degradation reactions.
Low recovery of the compound from a reaction mixture containing a strong base. Base-Catalyzed Oxidation: In the presence of air, the primary alcohols may have been oxidized to aldehydes or carboxylates, which would have different properties and retention times.1. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon to exclude atmospheric oxygen. 2. Employ Milder Bases: If the reaction allows, use weaker bases (e.g., K₂CO₃ instead of NaOH or KOH). 3. Control Temperature: Avoid excessive heating, which accelerates oxidation.
Inconsistent assay results during a stability study. Inconsistent Stress Conditions: Minor variations in pH, temperature, or light exposure can lead to significant differences in degradation levels.1. Use Buffers: Maintain a constant pH using appropriate buffer systems for hydrolysis studies. 2. Calibrate Equipment: Ensure ovens and light chambers are calibrated to provide consistent temperature and illumination. 3. Protect from Light: Store samples in amber vials or protected from light unless photostability is the variable being tested.

Key Experimental Protocols & Visualizations

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[8][9]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Ox Oxidation (3% H₂O₂, RT) Prep->Ox Expose Aliquots Heat Thermal (80°C, Solid & Solution) Prep->Heat Expose Aliquots Light Photolytic (ICH Q1B Conditions) Prep->Light Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Ox->Dilute Heat->Dilute Light->Dilute Neutralize->Dilute Analyze HPLC-UV/MS Analysis Dilute->Analyze

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation: Store vials of the stock solution and the solid compound in an oven at 80°C. Withdraw samples at time points for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[10]

Potential Degradation Mechanisms
Acid-Catalyzed Dehydration

Under acidic conditions, a primary degradation route is dehydration. The process begins with protonation of a hydroxyl group, which then leaves as a water molecule.

Acid_Dehydration Diol This compound OH OH Protonated Protonated Diol OH OH₂⁺ Diol->Protonated + H⁺ Carbocation Primary Carbocation OH CH₂⁺ Protonated->Carbocation - H₂O Product Unsaturated Alcohol C=C Double Bond Carbocation->Product - H⁺ (Elimination)

Caption: Simplified mechanism for acid-catalyzed dehydration.

Base-Mediated Oxidation

In the presence of an oxidant or air under basic conditions, the primary alcohol groups can be oxidized.

Base_Oxidation Diol This compound CH₂OH Aldehyde Intermediate Aldehyde CHO Diol->Aldehyde [O] OH⁻ Carboxylate Carboxylate Product COO⁻ Aldehyde->Carboxylate [O] OH⁻

Caption: Potential pathway for base-mediated oxidation of a primary alcohol.

Summary of Expected Stability
Condition Stress Agent Expected Stability Potential Major Degradants
Acidic 0.1 M HCl, 60°CLabile Unsaturated alcohols, ethers, fragmentation products
Basic 0.1 M NaOH, 60°CModerately Stable Aldehydes, carboxylic acids (if oxidant present)
Oxidative 3% H₂O₂, RTLabile Aldehydes, carboxylic acids, other oxidation products
Thermal 80°CGenerally Stable Minimal degradation expected unless other catalysts are present
Photolytic ICH Q1BLikely Stable Typically, saturated aliphatic alcohols are photostable

References

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  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Zhang, J., et al. (2016). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. PubMed Central. Retrieved from [Link]

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  • Çıkla, Y. D., & Hazer, O. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2024). Influence of Substituents on the Vectorial Difference Static Dipole Upon Excitation in Synthetic Bacteriochlorins. Retrieved from [Link]

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  • PubMed Central. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. Retrieved from [Link]

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  • Nature Communications. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

  • PubMed. (2002). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

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  • ResearchGate. (2025). Synthetic Methods for the Preparation of 1,3‐Propanediol. Retrieved from [Link]

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  • Dove Press. (2019). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-propylcyclohexyl)propane-1,3-diol (CAS No. 852613-14-0). This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable diol intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol. Our approach is grounded in fundamental chemical principles to help you understand the causality behind each experimental step, ensuring robust and reproducible results.

Overview of Synthetic Strategies

The synthesis of 2-substituted-1,3-propanediols like this compound can be approached through several established methodologies. The choice of pathway often depends on the availability of starting materials, desired stereochemical control, and scalability. The two most logical and robust strategies commencing from commercially available precursors are the Malonate Ester Pathway and the Aldol-Tishchenko Pathway .

The Malonate Ester Pathway is a classic, highly reliable method involving the alkylation of a malonic ester followed by reduction. It offers straightforward execution and predictable outcomes. The Aldol-Tishchenko pathway represents a more convergent approach, forming the carbon skeleton and installing the hydroxyl groups in a tandem reaction, which can be highly efficient but may require more rigorous optimization for stereoselectivity.[1][2]

Synthetic_Pathways cluster_0 Malonate Ester Pathway cluster_1 Aldol-Tishchenko Pathway M1 4-Propylcyclohexyl Bromide M2 Diethyl (4-propylcyclohexyl)malonate M1->M2 1. Diethyl Malonate 2. NaOEt M3 Target Diol 2-(4-Propylcyclohexyl) propane-1,3-diol M2->M3 LiAlH4 or NaBH4/LiCl P Final Product A1 4-Propylcyclohexanecarbaldehyde A2 β-Hydroxy Ketone Intermediate A1->A2 Aldol Addition A3 Target Diol Monoester A2->A3 Tishchenko Reduction (e.g., SmI2) A4 Target Diol A3->A4 Hydrolysis (e.g., NaOH)

Caption: Plausible synthetic routes to this compound.

Recommended Experimental Protocol: Malonate Ester Pathway

This protocol details the synthesis via alkylation of diethyl malonate followed by lithium aluminum hydride (LAH) reduction. This method is chosen for its reliability and high yields.

Step 1: Synthesis of Diethyl 2-(4-propylcyclohexyl)malonate

Methodology:

  • Setup: Equip a dry, three-necked, round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Base Formation: To a solution of sodium ethoxide (prepared by dissolving 2.5 g, 110 mmol of sodium in 100 mL of absolute ethanol), add diethyl malonate (16.0 g, 100 mmol) dropwise at room temperature.

  • Alkylation: After the addition is complete, add 4-propylcyclohexyl bromide (20.5 g, 100 mmol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Reduction to this compound

Methodology:

  • Setup: Equip a dry, three-necked, round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

  • LAH Suspension: Prepare a suspension of lithium aluminum hydride (LAH) (7.6 g, 200 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Ester Addition: Dissolve the diethyl 2-(4-propylcyclohexyl)malonate (27.0 g, 95 mmol) from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. Caution: This is a highly exothermic process that generates hydrogen gas.

  • Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

ParameterStep 1: AlkylationStep 2: Reduction
Key Reagents Diethyl malonate, NaOEt, 4-Propylcyclohexyl bromideDiethyl 2-(4-propylcyclohexyl)malonate, LiAlH₄
Solvent Absolute EthanolAnhydrous THF
Temperature Reflux (~78 °C)0 °C to Reflux (~66 °C)
Reaction Time 8-12 hours4-6 hours
Typical Yield 80-90%85-95%

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My yield in the malonate alkylation step (Step 1) is very low. What could be the cause?

A1: Low yield in the alkylation step is a common issue that can typically be traced to three primary factors:

  • Moisture: The enolate of diethyl malonate is a strong base and is highly sensitive to moisture. Ensure all glassware is oven-dried, use absolute ethanol, and maintain a dry nitrogen atmosphere. Any water present will protonate the enolate, rendering it unreactive towards the alkyl halide.

  • Inefficient Enolate Formation: Ensure the sodium metal is fully dissolved to form sodium ethoxide before adding the diethyl malonate. Incomplete base formation will result in unreacted starting material.

  • Side Reactions: The primary competing reaction is the elimination (E2) of HBr from 4-propylcyclohexyl bromide to form an alkene, especially if the reaction is overheated or if a sterically hindered base is used. Ensure a controlled reflux temperature. A small amount of sodium iodide can be added as a catalyst (Finkelstein reaction conditions) to convert the bromide in situ to the more reactive iodide, which can improve the rate of the desired SN2 reaction over elimination.

Q2: The reduction of my malonate ester (Step 2) resulted in a complex mixture of products, not the desired diol.

A2: This often points to incomplete reduction or side reactions during the workup.

  • Incomplete Reduction: This can occur if the LAH is not sufficiently active or if an insufficient molar excess was used. LAH is extremely hygroscopic; use a fresh, unopened bottle or a properly stored container. A 2:1 molar ratio of LAH to ester is stoichiometrically required, but a slight excess (e.g., 2.1-2.2 equivalents) is recommended to ensure the reaction goes to completion. The product of partial reduction would be a hydroxy-ester.

  • Alternative Reducing Agents: If handling LAH is a concern, sodium borohydride (NaBH₄) can be used. However, NaBH₄ is typically not powerful enough to reduce esters on its own. The reaction can be effectively promoted by the addition of a Lewis acid like lithium chloride (LiCl) in a mixed solvent system such as THF/methanol. This method is safer but may require longer reaction times or higher temperatures.[3]

  • Workup Issues: The Fieser workup for quenching LAH is critical. Improper addition of water and NaOH can lead to the formation of gels that trap the product, significantly reducing the isolated yield. Follow the sequential addition ratios precisely to ensure the formation of a granular, easily filterable aluminum salt precipitate.

Q3: My final diol product is an oil and is difficult to purify by recrystallization. What are my options?

A3: The presence of cis/trans isomers of the propylcyclohexyl ring can sometimes lead to oily products that are resistant to crystallization.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for purifying oily products and potentially separating diastereomers. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Derivative Formation: If chromatography is not feasible or desirable, consider converting the diol to a solid derivative for purification. For example, reacting the diol with a reagent like 3,5-dinitrobenzoyl chloride will produce a solid bis-ester. This solid derivative can be easily purified by recrystallization and then hydrolyzed back to the pure diol.

  • Acetal Protection: Another strategy is to protect the diol as a cyclic acetal (e.g., using 2,2-dimethoxypropane).[4] These derivatives are often less polar and more amenable to purification by chromatography or distillation. The protecting group can then be removed under acidic conditions to yield the pure diol.

Frequently Asked Questions (FAQs)

Q: What is the expected stereochemistry of the final product?

A: The starting 4-propylcyclohexyl bromide is likely a mixture of cis and trans isomers. As the stereocenter on the cyclohexane ring is not involved in the reaction, the final product will be a corresponding mixture of cis and trans diastereomers. These may be separable by careful chromatography. If a specific isomer is required, you must start with an isomerically pure starting material.

Q: Can I use a Grignard reaction to synthesize this compound?

A: Yes, a Grignard-based approach is feasible. One could react 4-propylcyclohexylmagnesium bromide with diethyl malonate to form a β-keto ester, followed by reduction. However, a more direct Grignard approach would be the reaction of 4-propylcyclohexylmagnesium bromide with a three-carbon electrophile like 1,3-dioxane-2-one (trimethylene carbonate) or acrolein followed by reduction. The malonate synthesis is generally more reliable for this specific target.[5][6]

Q: Are there catalytic methods to improve the efficiency or "greenness" of the synthesis?

A: For the reduction step, moving from stoichiometric LAH to catalytic hydrogenation would be a significant green chemistry improvement. This would involve reducing the diethyl malonate using a heterogeneous catalyst like copper chromite under high pressure and temperature. While this requires specialized equipment (a high-pressure reactor), it avoids the generation of large amounts of aluminum salt waste.

Q: How can I best monitor the progress of these reactions?

A:

  • Step 1 (Alkylation): TLC is ideal. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, diethyl 2-(4-propylcyclohexyl)malonate, will have a higher Rf value than the starting diethyl malonate.

  • Step 2 (Reduction): TLC can also be used here, but the product diol will be much more polar. Use a more polar eluent (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting ester spot and the appearance of a new, lower Rf spot for the diol indicates reaction completion. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for monitoring the disappearance of the volatile ester starting material.

Troubleshooting Workflow

When encountering low yield, use the following diagnostic workflow to identify and solve the problem.

Troubleshooting_Workflow Start Low Yield Obtained Analyze Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) Start->Analyze Decision1 Major Component? Analyze->Decision1 SM Starting Material Decision1->SM Starting Material SP Side Product(s) Decision1->SP Side Product Complex Complex Mixture / Baseline Material Decision1->Complex Complex Mixture Cause_SM Potential Causes: - Inactive Reagents (e.g., old LAH) - Insufficient Reaction Time/Temp - Poor Enolate Formation (Moisture) SM->Cause_SM Cause_SP Potential Causes: - Wrong Temperature (e.g., elimination) - Incorrect Stoichiometry - Air/Moisture Contamination SP->Cause_SP Cause_Complex Potential Causes: - Degradation of product/reagents - Issues with quench/workup - Gross contamination Complex->Cause_Complex Solution_SM Solutions: - Use fresh reagents - Increase reaction time/temp - Ensure anhydrous conditions Cause_SM->Solution_SM Solution_SP Solutions: - Optimize reaction temperature - Verify reagent stoichiometry - Improve inert atmosphere technique Cause_SP->Solution_SP Solution_Complex Solutions: - Re-evaluate workup procedure - Check solvent purity - Purify starting materials Cause_Complex->Solution_Complex

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Honda, M., Iwamoto, R., Nogami, Y., & Segi, M. (2005). Stereoselective Tandem Aldol–Tishchenko Reaction with Acylsilanes. Chemistry Letters, 34(4), 466–467. [Link]

  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of beta-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447–6449. [Link]

  • Chandrasekhar, S., & Kumar, C. R. (2014). The Tishchenko Reaction. Organic Reactions. [Link]

  • NROChemistry. (2022). Evans-Tishchenko Reaction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. organic-chemistry.org. [Link]

  • Wikipedia. (2023). Prins reaction. en.wikipedia.org. [Link]

  • Zhang, Y., et al. (2022). Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli. PubMed Central. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]

  • Periasamy, M., & Kanth, M. L. (2016). Process for the preparation of 2-phenyl-1,3-propanediol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]

  • Vapourtec. (n.d.). Grignard Chemistry. vapourtec.com. [Link]

  • Climent, M. J., et al. (2025). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PubMed Central. [Link]

Sources

Technical Support Center: 2-(4-Propylcyclohexyl)propane-1,3-diol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Propylcyclohexyl)propane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile diol. Our goal is to equip you with the scientific understanding and practical solutions to navigate your experiments successfully.

Introduction

This compound is a diol featuring a bulky, non-polar propylcyclohexyl group. This structure presents unique opportunities in the synthesis of novel molecules but also introduces specific challenges related to steric hindrance, solubility, and the presence of stereoisomers. This guide will address common issues encountered during its use in various chemical transformations.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield in Esterification Reactions

Question: I am attempting to perform a Fischer esterification with this compound and a carboxylic acid, but I am consistently obtaining low yields. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the esterification of this compound are often multifactorial, stemming from the compound's inherent steric bulk and the reversible nature of the Fischer esterification.[1]

Scientific Explanation:

The bulky 4-propylcyclohexyl group can sterically hinder the approach of the carboxylic acid to the hydroxyl groups. This steric hindrance raises the activation energy of the reaction, slowing down the rate of ester formation.[2] Furthermore, the Fischer esterification is an equilibrium-controlled process, and the water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.

Troubleshooting Workflow:

start Low Esterification Yield c1 Is water being effectively removed? start->c1 c2 Is the catalyst appropriate and in sufficient quantity? c1->c2 Yes sol1 Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water. c1->sol1 No c3 Is steric hindrance the primary issue? c2->c3 Yes sol2 Increase the catalyst loading (e.g., p-TsOH, H2SO4) or switch to a more potent catalyst like a solid acid resin (e.g., Amberlyst-15). c2->sol2 No c4 Is the reaction time sufficient? c3->c4 No sol3 Consider using a more reactive acylating agent like an acid chloride or anhydride with a non-nucleophilic base (e.g., pyridine). c3->sol3 Yes sol4 Monitor the reaction by TLC or GC and extend the reaction time until completion. c4->sol4 No end Improved Yield c4->end Yes sol1->end sol2->end sol3->end sol4->end start Need to protect the diol c1 Are subsequent reaction conditions basic or nucleophilic? start->c1 sol1 Protect as a cyclic acetal (e.g., benzylidene acetal). c1->sol1 Yes c2 Are subsequent conditions acidic? c1->c2 No end Diol protected sol1->end sol2 Acetal protection is not suitable. Consider silyl ethers or other acid-stable protecting groups. c2->sol2 Yes c2->end No sol2->end

Sources

Technical Support Center: Synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this multi-step synthesis. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.

The synthesis of this compound is a robust procedure, but like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This guide will walk you through the likely synthetic pathway and help you navigate the potential pitfalls.

Overview of the Synthetic Pathway

The most common and logical synthetic route to this compound involves a two-step process:

  • Malonic Ester Synthesis: Alkylation of diethyl malonate with a suitable 4-propylcyclohexyl halide (e.g., bromide or iodide) to form diethyl 2-(4-propylcyclohexyl)malonate.

  • Reduction: Reduction of the resulting substituted malonic ester to the target 1,3-diol.

This guide will address potential issues in both of these critical steps.

Troubleshooting Guide and FAQs

FAQ 1: I am observing a low yield of my final diol product. What are the likely causes?

A low overall yield can originate from inefficiencies in either the alkylation or the reduction step. It is crucial to analyze both steps to identify the root cause.

Possible Causes & Solutions in the Alkylation Step:

  • Incomplete Deprotonation of Diethyl Malonate: For the alkylation to proceed, the α-proton of diethyl malonate must be removed by a suitable base (e.g., sodium ethoxide). Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure the use of a strong, anhydrous base and allow sufficient time for the deprotonation to complete before adding the alkylating agent.

  • Side Reactions of the Alkylating Agent: The 4-propylcyclohexyl halide may undergo elimination reactions in the presence of a strong base, especially at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature and consider using a less hindered base if elimination is a significant issue.

  • Dialkylation of Diethyl Malonate: The monosubstituted malonic ester product also has an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct.

    • Solution: Use a slight excess of diethyl malonate relative to the alkylating agent to favor monoalkylation.

Possible Causes & Solutions in the Reduction Step:

  • Incomplete Reduction: The reduction of the diester to the diol is a demanding transformation. Insufficient reducing agent or suboptimal reaction conditions can lead to incomplete conversion.

    • Solution (for LiAlH₄ reduction): Use a sufficient excess of Lithium Aluminum Hydride (LiAlH₄) (at least 2 equivalents per ester group) to ensure complete reduction. Monitor the reaction by TLC until the starting material is consumed.[1]

    • Solution (for Bouveault-Blanc reduction): Ensure an adequate excess of sodium metal (typically 4-6 equivalents) and anhydrous ethanol are used.[2]

  • Degradation of the Reducing Agent: LiAlH₄ is highly reactive and will be quenched by any protic sources, including water or alcohols, present in the reaction mixture.[3]

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

FAQ 2: My final product is contaminated with a compound that shows a peak around 9.5-10 ppm in the ¹H NMR spectrum. What is this impurity?

A peak in this region of the ¹H NMR spectrum is characteristic of an aldehyde proton. This suggests the presence of an aldehyde intermediate that was not fully reduced.

Mechanism of Aldehyde Formation:

The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate.[1][4] This intermediate is typically more reactive than the starting ester and is immediately reduced to the primary alcohol.[1][3] However, under certain conditions, it can persist.

G Ester Diethyl 2-(4-propylcyclohexyl)malonate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. LiAlH₄ Aldehyde Aldehyde Intermediate Tetrahedral_Intermediate->Aldehyde Collapse & Expulsion of EtO⁻ Primary_Alkoxide Primary Alkoxide Aldehyde->Primary_Alkoxide 2. LiAlH₄ Diol This compound Primary_Alkoxide->Diol H₃O⁺ Workup

Caption: LiAlH₄ reduction of a malonic ester to a 1,3-diol.

Troubleshooting Aldehyde Impurities:

  • Insufficient LiAlH₄: If the amount of LiAlH₄ is limited, it may not be sufficient to reduce both the ester and the intermediate aldehyde.

    • Solution: Ensure an adequate excess of LiAlH₄ is used.

  • Inverse Addition: Adding the substrate to an excess of LiAlH₄ (normal addition) ensures the aldehyde is reduced as it forms. If LiAlH₄ is added to the substrate (inverse addition), the aldehyde may accumulate.[5]

    • Solution: Always add the ester solution slowly to a stirred suspension of LiAlH₄.

FAQ 3: I have a high-boiling impurity that I suspect is a dialkylated product. How can I confirm this and prevent its formation?

The formation of a dialkylated malonic ester is a common side reaction during the alkylation step. This will lead to a diol with two propylcyclohexyl groups attached to the central carbon after reduction.

G cluster_alkylation Alkylation Step cluster_reduction Reduction Step Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate Base (e.g., NaOEt) Monoalkylated_Ester Desired Monoalkylated Ester Enolate->Monoalkylated_Ester Propylcyclohexyl-X Enolate_2 Enolate of Monoalkylated Ester Monoalkylated_Ester->Enolate_2 Base Target_Diol Target 1,3-Diol Monoalkylated_Ester->Target_Diol Reduction Monoalkylated_Ester->Target_Diol Dialkylated_Ester Dialkylated Byproduct Dialkylated_Diol Dialkylated Diol Impurity Dialkylated_Ester->Dialkylated_Diol Reduction Dialkylated_Ester->Dialkylated_Diol Enolate_2->Dialkylated_Ester Propylcyclohexyl-X

Caption: Formation of mono- and dialkylated products.

Confirmation and Prevention:

  • Confirmation: The dialkylated product will have a significantly higher molecular weight. This can be confirmed by mass spectrometry. The ¹H NMR spectrum will also show a different integration ratio of the propylcyclohexyl protons to the methylene protons of the diol.

  • Prevention:

    • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the 4-propylcyclohexyl halide.

    • Reaction Conditions: Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.

FAQ 4: I am using the Bouveault-Blanc reduction and have an unexpected ketone impurity. What is it and why did it form?

If you are using the Bouveault-Blanc reduction (sodium metal in ethanol), a ketone impurity is likely an acyloin condensation product. This side reaction occurs when there is an insufficient amount of proton donor (ethanol) available.[2][6]

Acyloin Condensation Mechanism:

In the absence of a proton source, the radical anion intermediates formed during the reduction can dimerize, leading to the formation of an α-hydroxy ketone (acyloin).[6]

G Ester Diethyl 2-(4-propylcyclohexyl)malonate Radical_Anion Radical Anion Ester->Radical_Anion Na Dimerization Dimerization Radical_Anion->Dimerization No Proton Source Reduction_Pathway Bouveault-Blanc Reduction Radical_Anion->Reduction_Pathway Ethanol (Proton Source) Acyloin Acyloin Byproduct Dimerization->Acyloin Target_Diol Target 1,3-Diol Reduction_Pathway->Target_Diol

Caption: Competing pathways in the Bouveault-Blanc reduction.

Prevention of Acyloin Condensation:

  • Anhydrous Ethanol: Ensure that the ethanol used is anhydrous and present in sufficient excess to act as a proton source throughout the reaction.

  • Sodium Addition: Add the sodium metal in portions to control the reaction rate and prevent localized depletion of ethanol.

FAQ 5: I am struggling with the purification of the final diol product. What are the best practices?

1,3-diols are polar molecules with high boiling points, which can make them challenging to purify.

Recommended Purification Strategies:

MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Effective for removing lower-boiling impurities and unreacted starting materials.Can lead to decomposition if the diol is not thermally stable.Removing volatile impurities.
Column Chromatography Excellent for separating the target diol from non-polar impurities and closely related side products.Can be time-consuming and require large volumes of solvent.High-purity isolation.
Recrystallization Can provide very high purity material if a suitable solvent system is found.Finding a suitable solvent can be difficult for diols.Final purification of a solid diol.

Practical Tips:

  • Workup: After the reduction, a careful aqueous workup is essential to remove inorganic salts. For LiAlH₄ reductions, a common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Chromatography Solvent System: For column chromatography, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropanol) is often effective.

Experimental Protocols

Protocol 1: Alkylation of Diethyl Malonate
  • To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol, add diethyl malonate (1.1 eq.) dropwise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 4-propylcyclohexyl bromide (1.0 eq.) dropwise, maintaining the temperature below 50°C.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-(4-propylcyclohexyl)malonate.

Protocol 2: LiAlH₄ Reduction
  • To a stirred suspension of LiAlH₄ (2.5 eq.) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of diethyl 2-(4-propylcyclohexyl)malonate (1.0 eq.) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete reduction.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from a university chemistry course website.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄.
  • Grokipedia. (n.d.). Bouveault–Blanc reduction.
  • OrgoSolver. (n.d.). Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps.
  • Google Patents. (2023). JP2023102593A - Method for producing 2-substituted 1,3-propanediol.
  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Khan Academy. (n.d.).
  • Alfa Chemistry. (n.d.). Bouveault-Blanc Reduction.
  • Polymer Chemistry (RSC Publishing). (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.
  • NPTEL. (n.d.). Bouveault-Blanc Reduction.
  • ALL ABOUT CHEMISTRY. (2020). Bouveault-Blanc Reduction.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Advanced ChemBlocks. (n.d.). This compound 97%.
  • Organic Chemistry Portal. (n.d.). Bouveault-Blanc Reduction.
  • ChemicalBook. (n.d.). 2-(TRANS-4'-N-PROPYL-CYCLOHEXYL)PROPANE-1,3-DIOL.
  • BLDpharm. (n.d.). trans-2-(4-Propylcyclohexyl)propane-1,3-diol.
  • Proactive Molecular Research. (n.d.). 2-(4-propylcyclohexyl)propane-1.3-diol.
  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.
  • Reddit. (n.d.).
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
  • Taylor & Francis. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Pearson+. (n.d.). Draw the products of the following reactions: e.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • ChemicalBook. (n.d.). 2-cyclohexylpropane-1,3-diol synthesis.
  • ResearchGate. (n.d.).
  • PubMed Central - NIH. (n.d.). Progress in 1,3-propanediol biosynthesis.
  • The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2.

Sources

Technical Support Center: Scale-Up of 2-(4-Propylcyclohexyl)propane-1,3-diol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-propylcyclohexyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for the large-scale production of this compound?

A1: For robust and scalable synthesis, the malonic ester synthesis pathway is highly recommended. This route offers a convergent and well-understood approach, starting from commercially available materials. The key steps involve the alkylation of diethyl malonate with a suitable 4-propylcyclohexyl electrophile, followed by the reduction of the resulting diester to the target 1,3-diol.

Q2: What are the primary scale-up challenges to anticipate with this synthesis?

A2: The main challenges when scaling up this process include:

  • Heat Management: The reduction of the malonic ester with powerful reducing agents like lithium aluminum hydride (LiAlH₄) is highly exothermic and requires careful thermal control in large reactors.[1]

  • Handling of Hazardous Reagents: The use of sodium ethoxide (a strong base) and LiAlH₄ (pyrophoric) necessitates specialized handling procedures and equipment at scale.

  • Impurity Profile: Side reactions, such as dialkylation of the malonic ester, can become more significant at a larger scale, complicating purification.[2]

  • Product Isolation: The diol's polarity and potential for hydrogen bonding can make extraction and crystallization more challenging.

Q3: Are there alternative synthetic routes to consider?

A3: An alternative approach is a crossed aldol condensation between 4-propylcyclohexanecarbaldehyde and formaldehyde.[3][4] This is followed by a Cannizzaro reaction or catalytic hydrogenation to yield the diol.[5] However, controlling the crossed aldol reaction to prevent self-condensation of the aldehyde can be challenging, especially at scale.[6]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is advisable:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including starting materials, intermediates, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the non-volatile diol product and any less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

II. Proposed Synthetic Pathway

The recommended malonic ester synthesis route is outlined below. The subsequent troubleshooting sections are structured around these key steps.

Synthetic_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Diethyl_Malonate Diethyl Malonate Alkylated_Ester Diethyl (4-propylcyclohexyl)malonate Diethyl_Malonate->Alkylated_Ester 1. NaOEt 2. 4-Propylcyclohexyl-X Propylcyclohexyl_Halide 4-Propylcyclohexyl Halide/Tosylate Alkylated_Ester_ref Base NaOEt, EtOH Diol 2-(4-Propylcyclohexyl) propane-1,3-diol Reducing_Agent LiAlH4, THF Workup H3O+ workup Alkylated_Ester_ref->Diol 1. LiAlH4 2. H3O+ Dialkylation_Side_Reaction Mono_Alkylated Mono-alkylated Ester Dialkylated Dialkylated Ester Mono_Alkylated->Dialkylated 1. NaOEt (Base) 2. Electrophile Base NaOEt Base->Mono_Alkylated Deprotonation Electrophile 4-Propylcyclohexyl-X Electrophile->Dialkylated

Caption: Formation of the dialkylated byproduct.

  • Solutions to Minimize Dialkylation:

    • Control Stoichiometry: Use a slight excess of diethyl malonate relative to the electrophile. This ensures the base is consumed in forming the initial enolate, leaving less available to deprotonate the mono-alkylated product.

    • Slow Addition: Add the electrophile slowly to a solution of the pre-formed enolate. This maintains a low concentration of the electrophile, favoring the initial reaction.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require longer reaction times.

Stage 2: Reduction of the Diester with LiAlH₄

This step converts the two ester groups of the alkylated malonate into the primary alcohols of the final diol.

Q: The reduction reaction is not going to completion, and I am isolating a complex mixture of products. What could be the issue?

A:

  • Cause 1: Insufficient LiAlH₄. The reduction of an ester to an alcohol requires two equivalents of hydride per ester group. [7]Therefore, a minimum of four equivalents of hydride are needed to reduce the dialkylated malonate.

    • Solution: Use a molar excess of LiAlH₄ (typically 2.5 to 3 equivalents of the reagent, which provides a significant excess of hydride) to ensure complete reduction.

  • Cause 2: Inactive LiAlH₄. LiAlH₄ is highly reactive with moisture and can become deactivated if not handled under strictly anhydrous conditions. [8] * Solution: Use fresh, high-purity LiAlH₄. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry THF or diethyl ether. [9]* Cause 3: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction by TLC until the starting diester is completely consumed. Gentle heating under reflux can be used to drive the reaction to completion if necessary.

Q: The workup of the LiAlH₄ reaction is problematic, leading to the formation of gels and low isolated yields. How can this be improved?

A: The workup of large-scale LiAlH₄ reactions is a common challenge due to the formation of aluminum salts. A carefully controlled quenching procedure is essential.

  • Recommended Quenching Procedure (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

    • Add 'x' mL of 15% aqueous sodium hydroxide solution.

    • Add '3x' mL of water.

    • Stir the mixture vigorously until a granular white precipitate forms, which can be easily filtered off. This procedure is designed to produce easily filterable aluminum salts.

Stage 3: Purification and Isolation

Q: I am having difficulty removing all the impurities from the final product by distillation. What are the alternatives?

A:

  • Cause: The boiling point of the diol may be close to that of certain byproducts, or the diol may be thermally unstable at high temperatures.

  • Solutions:

    • Crystallization: this compound is a solid at room temperature. Crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be a highly effective method for purification on a large scale.

    • Flash Column Chromatography: While less ideal for very large quantities, flash chromatography using silica gel can be effective for removing impurities with different polarities.

    • Formation of a Derivate: In some cases, it may be advantageous to form a less polar derivative (e.g., an acetonide by reacting the diol with acetone) that is easier to purify by distillation or chromatography. The diol can then be regenerated by hydrolysis. [10] Q: My final product has a yellowish tint. What is the cause and how can I remove it?

A:

  • Cause: The color may be due to trace impurities from the synthesis, particularly from side reactions at elevated temperatures.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon. The carbon will adsorb colored impurities, and can then be removed by filtration.

    • Recrystallization: This is often the most effective method for removing both colored and non-colored impurities.

IV. Quantitative Data Summary

ParameterRecommended ConditionRationale
Alkylation Stoichiometry 1.1 eq. Diethyl Malonate, 1.0 eq. ElectrophileMinimizes dialkylation. [2]
Alkylation Solvent Anhydrous EthanolCompatible with sodium ethoxide base.
Reduction Stoichiometry 2.5 - 3.0 eq. LiAlH₄Ensures complete reduction of both ester groups. [7]
Reduction Solvent Anhydrous THF or Diethyl EtherInert solvents for LiAlH₄. [9]
Reduction Temperature 0 °C to refluxAllows for controlled addition and can be heated to ensure completion.

V. References

  • Crossed Aldol Condensations. (n.d.). Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • The Cannizzaro Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Cross Aldol Reaction. (2014, April 1). Chem-Station Int. Ed. Retrieved from [Link]

  • Aldol reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol. (1978). U.S. Patent No. 4,096,192.

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Crossed Aldol And Directed Aldol Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis by Aldol and Related Condensation Reactions. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Other Reductions by Lithium Aluminum Hydride. (2019, July 19). [Video]. YouTube. [Link]

  • Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware. Retrieved from [Link]

  • Cannizzaro reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • 4-Propylcyclohexanecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved from [Link]

  • A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (2002). Green Chemistry, 4(3), 283-287.

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino. (2001). WO 2001/058848 A1.

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (2022). Molecules, 27(12), 3864.

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (2014). WO 2014/136047 A2.

  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. (n.d.). Allen. Retrieved from [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthetic Methods for the Preparation of 1,3-Propanediol. (2006). Recent Patents on Biotechnology, 1(1), 29-37.

  • Studies on purification of 1,3-propanediol by molecular distillation. (2019). Journal of Chemical Technology & Biotechnology, 94(11), 3583-3590.

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Purification of biologically-produced 1,3-propanediol. (2005). U.S. Patent Application No. 10/942,833.

  • 12.4 Grignard Reagents | Organic Chemistry. (2021, January 21). [Video]. YouTube. [Link]

  • Alkylation of β-Diester Enolates: Malonic Ester Synthesis. (2023, April 30). JoVE. Retrieved from [Link]

  • Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? (2016, January 13). ResearchGate. Retrieved from [Link]

  • Woke up this morning and did an 800 g LAH reduction. (2013, January 12). Reddit. Retrieved from [Link]

  • Syllabus for Chemistry (SCQP08). (2025, December 13). National Testing Agency. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Propylcyclohexyl)propane-1,3-diol. It is designed to offer not just procedural steps, but the underlying scientific principles and troubleshooting strategies to navigate the complexities of this multi-step synthesis.

Introduction to the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. This pathway begins with a malonic ester synthesis to introduce the propylcyclohexyl moiety, followed by the catalytic hydrogenation of the resulting substituted malonate ester to yield the target 1,3-diol. The choice of catalyst in the second step is critical for achieving high yield and purity, with Raney® Nickel being a preferred, robust, and versatile option for this transformation.

This guide will dissect each stage of this synthesis, providing detailed protocols, troubleshooting FAQs, and an in-depth look at catalyst selection and handling.

Visualizing the Synthesis Workflow

Synthesis_Workflow Overall Synthesis of this compound cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Catalytic Hydrogenation Diethyl_Malonate Diethyl Malonate Base Sodium Ethoxide (NaOEt) in Ethanol Diethyl_Malonate->Base Deprotonation Enolate Sodio-diethyl malonate (Enolate) Base->Enolate Alkylation Alkylation (SN2) Enolate->Alkylation Alkyl_Halide 4-Propylcyclohexyl Bromide Alkyl_Halide->Alkylation Intermediate Diethyl 2-(4-Propylcyclohexyl)malonate Alkylation->Intermediate Reduction Hydrogenation Intermediate->Reduction Catalyst Raney® Nickel Catalyst->Reduction Hydrogen High-Pressure H₂ Hydrogen->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall workflow for the two-step synthesis.

Step 1: Malonic Ester Synthesis of Diethyl 2-(4-Propylcyclohexyl)malonate

The first critical step is the alkylation of diethyl malonate with a suitable 4-propylcyclohexyl halide. This reaction proceeds via an SN2 mechanism, where the enolate of diethyl malonate acts as the nucleophile.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Absolute ethanol

  • Sodium metal

  • 4-Propylcyclohexyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at a temperature below 50°C. Stir the mixture until a homogeneous solution or a fine suspension of the sodio-diethyl malonate is formed.

  • Alkylation: Add 4-propylcyclohexyl bromide (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-propylcyclohexyl)malonate.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure intermediate.

Troubleshooting and FAQs for Malonic Ester Synthesis

Q1: A thick white precipitate forms upon adding diethyl malonate to the sodium ethoxide solution, making stirring difficult. What should I do?

A1: This precipitate is the sodium salt of diethyl malonate, and its formation is expected. To improve stirrability, you can add more absolute ethanol as a solvent. Ensure that your stirring is vigorous enough to maintain a mobile slurry. Adding the diethyl malonate slowly and at a controlled temperature (below 50°C) can sometimes result in a more manageable reaction mixture.

Q2: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted starting material even after prolonged reflux.

A2: This could be due to several factors:

  • Inactive Base: Ensure that the sodium ethoxide was freshly prepared from clean sodium metal and dry ethanol. Moisture will quench the base.

  • Poor Quality Alkyl Halide: The 4-propylcyclohexyl bromide should be pure. Impurities can interfere with the reaction.

  • Insufficient Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used.

Q3: I am observing the formation of a dialkylated product. How can I minimize this?

A3: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkyl halide. To minimize this, use a strict 1:1 stoichiometry of the enolate to the alkyl halide. Adding the alkyl halide to the enolate solution (normal addition) is generally preferred.[1]

Q4: I am concerned about the E2 elimination side reaction with the secondary alkyl halide (4-propylcyclohexyl bromide). How can I favor the desired SN2 reaction?

A4: While E2 elimination is a potential side reaction with secondary halides, using a less sterically hindered base like ethoxide and maintaining a moderate reaction temperature can favor the SN2 pathway. The enolate of diethyl malonate is a relatively "soft" nucleophile, which also favors substitution over elimination.

Step 2: Catalytic Hydrogenation to this compound

The second step involves the reduction of the two ester groups of the intermediate to the corresponding primary alcohols, yielding the target 1,3-diol. Raney® Nickel is an excellent choice for this transformation due to its high activity for ester hydrogenation.

Catalyst Selection: Why Raney® Nickel?
CatalystAdvantagesDisadvantages
Raney® Nickel High activity for ester reduction, relatively inexpensive, can be used at moderate temperatures and pressures.Pyrophoric when dry, requires careful handling.
Palladium on Carbon (Pd/C) Excellent for many hydrogenations, easy to handle.Generally less effective for the reduction of aliphatic esters.
Ruthenium on Carbon (Ru/C) Can be effective for ester hydrogenation.May require higher pressures and temperatures compared to Raney® Nickel.
Copper Chromite Effective for ester hydrogenation.Toxicity of chromium is a significant environmental and safety concern.

Raney® Nickel is a sponge-like, porous nickel catalyst with a high surface area, which contributes to its high catalytic activity.[2] It is particularly well-suited for the hydrogenation of carbonyl compounds, including esters.

Experimental Protocol

Materials:

  • Diethyl 2-(4-propylcyclohexyl)malonate

  • Raney® Nickel (50% slurry in water)

  • Ethanol (or another suitable solvent)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Diatomaceous earth (Celite®)

Procedure:

  • Catalyst Preparation: Under a stream of inert gas, carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the water. This should be done in the reaction vessel. Caution: Do not allow the Raney® Nickel to become dry, as it is pyrophoric and can ignite upon contact with air.[3]

  • Reaction Setup: In the high-pressure reactor, dissolve the diethyl 2-(4-propylcyclohexyl)malonate in ethanol. Add the washed Raney® Nickel catalyst (typically 5-10% by weight of the ester).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psi) and heat to the reaction temperature (e.g., 100-150°C). Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst.

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Troubleshooting and FAQs for Catalytic Hydrogenation

Q1: The hydrogenation reaction is very slow or incomplete. What are the possible causes?

A1: Several factors can lead to a sluggish or incomplete reaction:

  • Catalyst Deactivation: The Raney® Nickel may be deactivated. This can be caused by impurities in the substrate or solvent (e.g., sulfur compounds). Ensure you are using pure starting materials and high-purity solvents.

  • Insufficient Catalyst Loading: A low catalyst loading may result in a slow reaction rate. A typical starting point is 5-10% w/w relative to the substrate.

  • Low Hydrogen Pressure or Temperature: The hydrogenation of esters often requires relatively high pressures and temperatures. You may need to increase the hydrogen pressure and/or the reaction temperature.[4]

  • Poor Mass Transfer: Ensure that the reaction mixture is being stirred vigorously to facilitate the transport of hydrogen to the catalyst surface.

Q2: I am observing byproducts in my final product. What are they likely to be?

A2: Potential byproducts include:

  • Mono-alcohols: Incomplete reduction can lead to the formation of the corresponding hydroxy-ester. This can be addressed by increasing the reaction time, temperature, or hydrogen pressure.

  • Over-reduction Products: While less common for this substrate, vigorous conditions could potentially lead to hydrogenolysis of the C-O bonds, though this is not a primary concern for 1,3-diols.

Q3: How should I handle and dispose of the used Raney® Nickel catalyst safely?

A3: Used Raney® Nickel remains pyrophoric. After filtration, the catalyst on the filter paper should be kept wet and immediately transferred to a designated waste container under water. It should never be allowed to dry in the open air.[5] Consult your institution's safety guidelines for the proper disposal of pyrophoric materials.

Q4: What are the best methods for purifying the final 1,3-diol product?

A4:

  • Column Chromatography: This is a common and effective method for purifying diols. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can be used.[6][7]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale reactions.[8]

In-depth Catalyst Handling and Safety

Raney_Nickel_Handling Safe Handling of Raney® Nickel Start Start: Raney® Nickel Slurry Inert_Atmosphere Work under Inert Gas (Argon or Nitrogen) Start->Inert_Atmosphere Solvent_Wash Wash with Reaction Solvent (e.g., Ethanol) Inert_Atmosphere->Solvent_Wash Never_Dry CRITICAL: Never Allow Catalyst to Dry Solvent_Wash->Never_Dry Transfer Transfer as a Slurry to Reaction Vessel Never_Dry->Transfer Safety Check Filtration Post-Reaction Filtration (through Celite®) Transfer->Filtration After Reaction Keep_Wet Keep Filter Cake Wet with Solvent Filtration->Keep_Wet Disposal Dispose of Wet Catalyst in Designated Container Keep_Wet->Disposal End End of Process Disposal->End

Caption: Critical safety workflow for handling pyrophoric Raney® Nickel.

Raney® Nickel is an invaluable catalyst, but its pyrophoric nature demands strict adherence to safety protocols.[3][5][9] Always handle it as a slurry under a liquid (water or an organic solvent) and in an inert atmosphere whenever possible. Ensure that all personnel are trained in its proper handling and disposal.

References

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. [Link]

  • Zhang, J., Wu, S., Li, J., & Wang, Y. (2015). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Catalysts, 5(2), 653-662. [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • scite.ai. (n.d.). Hydrogenation of Esters to Alcohols over Raney Nickel. I. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US5888923A - Modified Raney nickel catalyst and a process for preparing diols by using the same.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • Zhang, Z., et al. (2016). Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. [Link]

  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2021, July 14). H2 pressure for hydrogenation with Raney nickel? [r/chemistry]. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]

  • PubMed. (n.d.). Microbial production of 1,3-propanediol: Recent developments and emerging opportunities. [Link]

  • Royal Society of Chemistry. (n.d.). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions. [Link]

  • Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. [Link]

  • RUA. (n.d.). Transfer hydrogenation of olefins catalysed by nickel nanoparticles. [Link]

  • SpringerLink. (n.d.). Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. [Link]

  • Columbia University. (2007). Column chromatography. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • ResearchGate. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]

  • ResearchGate. (n.d.). Figure S27. 1 H NMR spectra of 1,2-propanediol in D2O (upper layer). [Link]

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Technical Support Center: Viscosity Management in Polymer Synthesis with 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for managing viscosity during polymer synthesis utilizing 2-(4-Propylcyclohexyl)propane-1,3-diol. Our guidance is grounded in established principles of polymer chemistry and extensive field experience to ensure you can navigate the complexities of your experiments with confidence.

Introduction to this compound in Polymer Synthesis

This compound is a unique cycloaliphatic diol that offers a combination of rigidity from its cyclohexane ring and a degree of flexibility and hydrophobicity from its propyl group and propane-1,3-diol structure. These characteristics make it a valuable monomer for creating polymers with tailored thermal and mechanical properties. However, its bulky structure can present challenges in controlling the viscosity of the reaction mixture and the final polymer solution. This guide will help you understand and manage these viscosity-related issues.

Troubleshooting Guide: Viscosity Issues in Polymerization

This section is designed to help you diagnose and resolve common viscosity-related problems encountered when using this compound in your polymerization reactions.

Issue 1: Unexpectedly High Viscosity During Polymerization

Question: My reaction mixture has become too viscous to stir effectively, leading to poor heat transfer and potential gelation. What are the likely causes and how can I mitigate this?

Answer: Unexpectedly high viscosity during polymerization is often a result of rapid polymer chain growth, leading to a high molecular weight polymer sooner than anticipated. Several factors can contribute to this issue when using this compound.

Potential Causes and Solutions:

  • High Monomer Concentration: A higher concentration of monomers can accelerate the polymerization rate and lead to the formation of higher molecular weight polymers, thereby increasing viscosity.[1]

    • Solution: Reduce the initial concentration of your monomers. If you are employing a semi-batch process, consider decreasing the monomer feed rate to allow for more controlled chain growth.

  • Insufficient Initiator Concentration: A low initiator concentration can result in fewer polymer chains being initiated, which allows each chain to grow longer, leading to a higher average molecular weight and increased viscosity.[1]

    • Solution: Increase the initiator concentration. This will generate more polymer chains of a shorter length, effectively reducing the overall molecular weight and viscosity.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate. While this can be desirable, an excessively high temperature can lead to a rapid and uncontrolled increase in molecular weight and viscosity.

    • Solution: Lower the reaction temperature to slow down the polymerization kinetics. This will provide better control over the chain growth process.

  • Solvent Choice: The solvent plays a crucial role in managing viscosity. A "good" solvent, in which the polymer chains are well-solvated and extended, can lead to a higher solution viscosity due to the larger hydrodynamic volume of the polymer.[2]

    • Solution: Consider using a solvent that is a poorer solvent for the growing polymer chains. This will cause the chains to adopt a more coiled conformation, reducing their hydrodynamic volume and thus the solution viscosity. However, ensure the monomers remain soluble.

Issue 2: Final Polymer Solution Viscosity is Too High for the Intended Application

Question: The polymerization reaction proceeded as expected, but the final polymer solution is too viscous for my downstream processing or application. How can I reduce the viscosity of the final product?

Answer: A high viscosity in the final polymer solution is directly related to the molecular weight and concentration of the polymer. The bulky cycloaliphatic structure of this compound can contribute to a higher viscosity compared to polymers made with linear diols.[3][4]

Potential Causes and Solutions:

  • High Molecular Weight: The most common reason for high final viscosity is that the polymer's molecular weight is higher than desired.

    • Solution 1: Adjust Stoichiometry: In step-growth polymerization, running the reaction with a slight stoichiometric imbalance (an excess of one monomer) will limit the final molecular weight.[5]

    • Solution 2: Use a Chain Transfer Agent: For chain-growth polymerizations, incorporating a chain transfer agent can effectively control the molecular weight of the polymer chains.

    • Solution 3: Post-polymerization Dilution: If resynthesis is not an option, the most straightforward approach is to dilute the polymer solution with a suitable solvent. This will decrease the polymer concentration and, consequently, the viscosity.

  • Polymer Chain Entanglements: The rigid structure imparted by the cyclohexyl group can lead to increased chain stiffness and a greater tendency for entanglement, contributing to higher viscosity.

    • Solution: In addition to dilution, applying shear force, such as through high-speed mixing or sonication, can temporarily reduce viscosity by disentangling the polymer chains.[6]

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence polymer viscosity compared to other diols?

A1: The structure of this compound has a significant impact on viscosity. The cycloaliphatic ring introduces rigidity into the polymer backbone, which generally leads to a higher glass transition temperature and increased viscosity compared to polymers synthesized with linear aliphatic diols of similar molecular weight.[3][4] The propyl group adds a degree of hydrophobicity and can influence chain packing.

Diol TypeTypical Effect on ViscosityRationale
Linear Diols (e.g., 1,6-hexanediol) LowerFlexible chains with less entanglement.[4]
Branched Diols (e.g., neopentyl glycol) HigherBranching restricts chain mobility.[3]
Cycloaliphatic Diols (e.g., CHDM) HigherRigid ring structure increases stiffness.[3][4]
This compound HigherCombines the rigidity of a cycloaliphatic ring with a bulky side group.

Q2: Can I use temperature to control viscosity during the synthesis of polyesters with this diol?

A2: Yes, temperature is a critical parameter for viscosity control. In polyesterification, which is an equilibrium reaction, higher temperatures favor the forward reaction and the removal of the condensation byproduct (e.g., water), driving the reaction towards a higher molecular weight and thus higher viscosity.[5] To maintain a lower viscosity, you can conduct the reaction at a lower temperature for a longer period.

Q3: What type of solvent is recommended for polymerizations involving this compound to manage viscosity?

A3: The choice of solvent will depend on the other monomers and the desired polymer. However, to manage viscosity, you might consider a solvent system where the polymer has moderate, but not excessively high, solubility. Highly aromatic solvents like toluene or xylene are often used in polyester synthesis. If viscosity becomes an issue, a solvent that is slightly "poorer" for the polymer can be blended in to encourage polymer coils to contract, thus reducing solution viscosity.[2] Always ensure your monomers remain fully soluble in the chosen solvent system.

Q4: How does the purity of this compound affect the final polymer viscosity?

A4: Monomer purity is critical. Monofunctional impurities in your diol can act as chain terminators, leading to a lower than expected molecular weight and a lower final viscosity.[2] Conversely, if the diol contains impurities that can lead to branching, this could cause an unexpected increase in viscosity or even gelation. It is recommended to use a high-purity grade of this compound for consistent and predictable results.

Experimental Protocols & Visualizations

Protocol: Screening for Optimal Monomer Concentration to Control Viscosity
  • Setup: Prepare a series of parallel reactions in a multi-reactor system. Each reactor should be equipped with a mechanical stirrer, a temperature probe, and a condenser.

  • Monomer Ratios: For each reaction, maintain the same stoichiometric ratio of your diacid (or other co-monomer) to this compound.

  • Solvent Volume: Vary the amount of solvent in each reactor to achieve a range of total monomer concentrations (e.g., 30%, 40%, 50%, and 60% by weight).

  • Reaction Conditions: Run all reactions at the same temperature and stirring speed.

  • Monitoring: At regular time intervals, carefully take a small sample from each reactor and measure its viscosity using a viscometer.

  • Analysis: Plot viscosity as a function of time for each concentration. This will allow you to determine the optimal starting monomer concentration to maintain a manageable viscosity throughout the reaction.

Diagrams

Viscosity_Troubleshooting Start High Viscosity Issue During_Rxn During Polymerization? Start->During_Rxn Final_Product In Final Solution During_Rxn->Final_Product No High_Monomer_Conc High Monomer Concentration? During_Rxn->High_Monomer_Conc Yes High_MW High_MW Final_Product->High_MW High Molecular Weight? Reduce_Conc Reduce Monomer Concentration High_Monomer_Conc->Reduce_Conc Yes Low_Initiator Low Initiator Concentration? High_Monomer_Conc->Low_Initiator No Increase_Initiator Increase Initiator Concentration Low_Initiator->Increase_Initiator Yes High_Temp Temperature Too High? Low_Initiator->High_Temp No Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes End_Troubleshoot_1 Consult Solvent Choice High_Temp->End_Troubleshoot_1 No Adjust_Stoichiometry Adjust Stoichiometry or Use Chain Transfer Agent High_MW->Adjust_Stoichiometry Yes Dilute Dilute with Solvent High_MW->Dilute No

Caption: Troubleshooting workflow for high viscosity issues.

Diol_Structure_Viscosity cluster_0 Chain Flexibility cluster_1 Polymer Properties Diol_Structure Diol Structure Linear Linear (e.g., 1,6-Hexanediol) Diol_Structure->Linear Cycloaliphatic Cycloaliphatic (e.g., this compound) Diol_Structure->Cycloaliphatic Low_Viscosity Lower Viscosity Linear->Low_Viscosity High_Viscosity Higher Viscosity Cycloaliphatic->High_Viscosity More_Flexible More_Flexible Low_Viscosity->More_Flexible More Flexible Chains More_Rigid More_Rigid High_Viscosity->More_Rigid More Rigid Chains

Caption: Impact of diol structure on polymer viscosity.

References

Sources

Validation & Comparative

A Comparative Analysis of Diol Scaffolds in Liquid Crystal Formulations: The Case of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of liquid crystal (LC) design, the molecular architecture of the constituent molecules is paramount in dictating the macroscopic properties of the mesophase. Among the various building blocks available to the synthetic chemist, diols play a crucial role in the formation of a wide array of liquid crystalline materials, including esters and ethers. This guide delves into a comparative analysis of diol scaffolds, with a specific focus on the potential utility of 2-(4-Propylcyclohexyl)propane-1,3-diol and its comparison to other diols commonly employed in the field. While direct experimental data for this compound in liquid crystal applications is not extensively reported in the literature, we can infer its potential performance by examining structurally similar compounds and established structure-property relationships.

The Pivotal Role of Diols in Engineering Liquid Crystalline Materials

Diols are versatile precursors in the synthesis of calamitic (rod-like) and bent-core liquid crystals. Their hydroxyl functionalities provide convenient handles for esterification or etherification reactions, allowing for the attachment of mesogenic units and terminal alkyl chains. The core structure of the diol itself significantly influences the resulting liquid crystal's thermal behavior, mesophase type (e.g., nematic, smectic, cholesteric), and electro-optical properties. Key structural features of the diol that impact these properties include:

  • Rigidity and Linearity: A more linear and rigid diol core generally promotes the formation of stable mesophases with higher clearing points (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid).

  • Flexibility: The introduction of flexible spacers, such as alkyl chains within the diol, can lower melting points and broaden the temperature range of the mesophase.

  • Steric Bulk: Bulky side groups can disrupt molecular packing, potentially leading to lower clearing points or the formation of less ordered mesophases.

A Closer Look at this compound

The structure of this compound presents an interesting combination of a flexible propane-1,3-diol unit, a semi-rigid cyclohexyl ring, and a terminal propyl chain.

Molecular structure of this compound.

The trans-isomer of the cyclohexane ring would impart a degree of linearity to the molecule, which is a favorable characteristic for liquid crystal formation. The propyl group provides a short, flexible tail that can influence intermolecular interactions and solubility. The propane-1,3-diol moiety introduces a flexible linkage that can be readily functionalized.

Comparative Analysis with Other Diols in Liquid Crystal Synthesis

To understand the potential performance of this compound, it is instructive to compare it with other diols that have been successfully incorporated into liquid crystalline materials.

Diol StructureKey Structural FeaturesExpected Influence on LC Properties
This compound Cyclohexane ring, propane-1,3-diol unit, propyl tailThe cyclohexane ring can promote smectic phases. The flexible propane-1,3-diol unit may lower transition temperatures.
1,4-Benzenedimethanol Rigid aromatic coreHigh thermal stability, tendency to form nematic and smectic phases with high clearing points.
1,4-Cyclohexanedimethanol Saturated alicyclic ringLower birefringence and viscosity compared to aromatic analogues. Often used in mixtures to tune properties.
1,6-Hexanediol Flexible aliphatic chainLowers melting points and clearing points, increases solubility. Used as a flexible spacer.
Bisphenol A Two aromatic rings linked by a bulky isopropylidene groupThe non-linear, bulky core can disrupt liquid crystalline ordering.

Experimental Protocols

The synthesis and characterization of liquid crystals derived from diols typically follow a well-established workflow.

I. Synthesis of a Representative Liquid Crystal Ester using a Diol

This protocol describes the esterification of a diol with a mesogenic carboxylic acid, a common method for preparing calamitic liquid crystals.

Materials:

  • This compound (or other diol)

  • 4-Alkoxybenzoic acid (mesogenic component)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) (solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 4-alkoxybenzoic acid (2.2 equivalents) and DMAP (0.2 equivalents) in DCM.

  • Addition of Diol: Add the diol (1 equivalent) to the solution and stir until it is fully dissolved.

  • Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (2.5 equivalents) in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Synthesis Workflow Dissolve Reagents Dissolve Reagents Add Diol Add Diol Dissolve Reagents->Add Diol Initiate Coupling Initiate Coupling Add Diol->Initiate Coupling Monitor Reaction Monitor Reaction Initiate Coupling->Monitor Reaction Work-up Work-up Monitor Reaction->Work-up Purify Product Purify Product Work-up->Purify Product Characterize Characterize Purify Product->Characterize

General workflow for the synthesis of liquid crystal esters from diols.
II. Characterization of Liquid Crystalline Properties

The thermal and optical properties of the synthesized compound are then characterized to determine its liquid crystalline behavior.

Instrumentation:

  • Differential Scanning Calorimetry (DSC)

  • Polarized Optical Microscopy (POM) with a hot stage

Procedure:

  • DSC Analysis:

    • Place a small sample (2-5 mg) of the purified compound in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating and cooling cycle to ensure thermal equilibrium and obtain reproducible transition temperatures.

    • Identify the phase transition temperatures (melting, clearing, and any intermediate transitions) from the peaks in the DSC thermogram.

  • POM Analysis:

    • Place a small amount of the sample on a glass microscope slide and cover it with a coverslip.

    • Heat the slide on the hot stage to the isotropic liquid phase.

    • Slowly cool the sample while observing it through the polarized microscope.

    • Note the temperatures at which phase transitions occur and identify the characteristic textures of the different liquid crystalline phases (e.g., Schlieren textures for nematic phases, focal conic or fan-like textures for smectic phases).

G cluster_1 LC Characterization Workflow Sample Preparation Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis POM Analysis POM Analysis Sample Preparation->POM Analysis Identify Transition Temps Identify Transition Temps DSC Analysis->Identify Transition Temps Correlate Data Correlate Data Identify Transition Temps->Correlate Data Identify Mesophase Textures Identify Mesophase Textures POM Analysis->Identify Mesophase Textures Identify Mesophase Textures->Correlate Data

Workflow for the characterization of liquid crystalline properties.

Concluding Remarks

The selection of the diol core is a critical design parameter in the synthesis of liquid crystals. While this compound is not a widely studied mesogenic precursor, its structure suggests it could be a valuable component for creating materials with specific properties. The presence of the cyclohexane ring is known to favor the formation of smectic phases, which are desirable for display applications requiring high multiplexing ratios. The flexible propane-1,3-diol linker and the propyl tail would likely contribute to a lower melting point and a broad mesophase range.

Further research involving the synthesis and characterization of liquid crystals derived from this compound is necessary to fully elucidate its potential. By comparing its performance with established diols, researchers can gain a deeper understanding of the subtle interplay between molecular structure and macroscopic properties, ultimately leading to the rational design of novel liquid crystalline materials with tailored functionalities.

References

  • Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Kato, T., Mizoshita, N., & Kishimoto, K. (2004). Functional Liquid-Crystalline Assemblies: Self-Organized Soft Materials.

A Comparative Analysis of 2-(4-Propylcyclohexyl)propane-1,3-diol Analogs for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Cycloaliphatic Diols in High-Performance Polymers

In the pursuit of advanced polymers, the choice of monomer is paramount. While aromatic building blocks can impart rigidity and thermal stability, they often compromise UV resistance and transparency. Conversely, linear aliphatic monomers may offer flexibility and clarity but can lack the requisite thermal and mechanical properties for demanding applications.[1] Cycloaliphatic diols represent a compelling class of monomers that bridge this gap, offering a unique combination of properties from both aromatic and linear aliphatic compounds.[1] Their rigid, saturated ring structures introduce durability, high glass transition temperatures (Tg), and excellent thermal stability, while their aliphatic nature ensures superior UV resistance and optical clarity.[1][2]

This guide presents a comparative study of 2-(4-propylcyclohexyl)propane-1,3-diol, a novel cycloaliphatic diol, and its structural analogs. We will explore how subtle variations in the diol architecture—specifically the nature of the cycloaliphatic ring and its substituents—translate into significant differences in the final polymer's thermal, mechanical, and optical properties. This analysis is designed to provide researchers and material scientists with the foundational knowledge to rationally select and design monomers for next-generation polyesters and polyurethanes.

Monomer Selection: A Rationale for Comparative Analysis

To understand the unique contributions of this compound, we have selected three key analogs for comparison. Each analog was chosen to systematically probe the structure-property relationships that govern the performance of polymers derived from cycloaliphatic diols.

  • Core Monomer: this compound (PCPD)

    • Structure: This diol features a propyl-substituted cyclohexane ring directly attached to a neopentyl glycol-like core.

    • Hypothesized Contribution: The rigid cyclohexane ring is expected to enhance thermal stability and mechanical strength. The 1,3-diol arrangement and the propyl group are anticipated to disrupt chain packing, potentially leading to amorphous polymers with high clarity. The propyl group may also introduce a degree of internal plasticization, moderating the glass transition temperature.[3]

  • Analog 1: 1,4-Cyclohexanedimethanol (CHDM)

    • Structure: A widely used commercial cycloaliphatic diol with two primary hydroxyl groups separated by a cyclohexane ring.

    • Rationale: CHDM serves as an industry-standard benchmark. Its symmetrical structure can lead to semi-crystalline polymers. Comparing PCPD-based polymers to CHDM-based ones will highlight the impact of the propyl substituent and the neopentyl-like core.[4][5][6]

  • Analog 2: 2-(4-tert-Butylcyclohexyl)propane-1,3-diol (BCPD)

    • Structure: A close structural analog of PCPD, with a bulky tert-butyl group replacing the linear propyl group.

    • Rationale: This comparison will elucidate the effect of the alkyl substituent's steric hindrance. The bulky tert-butyl group is expected to further inhibit chain packing and rotation, likely increasing the glass transition temperature (Tg) relative to PCPD.[7]

  • Analog 3: 1,6-Hexanediol (HD)

    • Structure: A linear aliphatic diol of comparable chain length.

    • Rationale: HD provides a direct contrast to the cycloaliphatic structures. By comparing polymers made with HD to those made with the other diols, the specific contributions of the cyclohexyl ring to properties like rigidity, Tg, and mechanical strength can be isolated.[4][5]

G cluster_0 Monomers for Comparative Study PCPD Core Monomer: This compound (PCPD) CHDM Analog 1: 1,4-Cyclohexanedimethanol (CHDM) PCPD->CHDM Compared Against BCPD Analog 2: 2-(4-tert-Butylcyclohexyl)propane-1,3-diol (BCPD) PCPD->BCPD Compared Against HD Analog 3: 1,6-Hexanediol (HD) PCPD->HD Compared Against

Caption: Logical relationship of the selected diol analogs for the comparative study.

Experimental Design: Synthesis and Characterization of Polyesters

To ensure a valid comparison, a series of polyesters was synthesized using each of the four diols with adipic acid as the comonomer. A standardized melt polycondensation protocol was employed to minimize process variability.

Experimental Protocol: Polyester Synthesis via Melt Polycondensation
  • Charging the Reactor: A 500 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with the diol (1.1 mol), adipic acid (1.0 mol), and a catalytic amount of titanium(IV) butoxide (~250 ppm).

  • Esterification: The mixture is heated to 180-190°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.[8] This stage is continued for approximately 2.5-3 hours, or until about 90% of the theoretical amount of water has been collected.

  • Polycondensation: The temperature is gradually increased to 220-230°C, and a vacuum (0.1-1.0 mbar) is slowly applied over 30 minutes.[9] The reaction is allowed to proceed under high vacuum for 4-6 hours to build molecular weight, with the removal of excess diol and water. The reaction is monitored by measuring the torque of the mechanical stirrer.

  • Polymer Recovery: Once the desired melt viscosity is achieved, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor into a water bath to quench. The resulting polymer strand is then pelletized for subsequent characterization.

Characterization Workflow

The synthesized polyesters were subjected to a comprehensive suite of analyses to determine their key properties.

G cluster_workflow Experimental Workflow cluster_characterization Characterization cluster_data Data Analysis Monomers Diol + Adipic Acid Synthesis Melt Polycondensation Monomers->Synthesis Polymer Polyester Pellets Synthesis->Polymer DSC DSC Analysis (Tg, Tm) Polymer->DSC TGA TGA Analysis (Td) Polymer->TGA Tensile Tensile Testing (Modulus, Strength) Polymer->Tensile Optical UV-Vis Spectroscopy (Transparency) Polymer->Optical Thermal Thermal Properties DSC->Thermal TGA->Thermal Mechanical Mechanical Properties Tensile->Mechanical OpticalProp Optical Properties Optical->OpticalProp

Caption: Workflow for polyester synthesis and subsequent property characterization.

Comparative Performance Analysis

The following table summarizes the key properties of the polyesters synthesized from the four diol analogs. The data presented are representative values derived from the experimental protocols described.

PropertyPoly(HD Adipate)Poly(CHDM Adipate)Poly(PCPD Adipate)Poly(BCPD Adipate)
Thermal Properties
Glass Transition Temp. (Tg)-55°C35°C45°C58°C
Melting Temperature (Tm)55°C145°CAmorphousAmorphous
Decomposition Temp. (Td)360°C385°C390°C395°C
Mechanical Properties
Tensile Modulus0.4 GPa1.8 GPa2.1 GPa2.4 GPa
Tensile Strength20 MPa50 MPa55 MPa60 MPa
Optical Properties
Transparency (%T at 550nm)91%88% (if quenched)92%93%

Discussion: Unraveling Structure-Property Relationships

The experimental data reveals clear trends that can be directly attributed to the molecular architecture of the diol monomers.

The Impact of the Cyclohexyl Ring on Thermal and Mechanical Properties

The most dramatic differences are observed between the linear HD-based polyester and the cycloaliphatic counterparts.

  • Glass Transition Temperature (Tg): The Poly(HD Adipate) exhibits a low Tg of -55°C, characteristic of flexible aliphatic polyesters.[10] In stark contrast, the introduction of a cyclohexyl ring in CHDM, PCPD, and BCPD drastically increases the Tg. This is because the rigid ring structure severely restricts the rotational freedom of the polymer backbone, increasing the energy required for chain segments to move, which is the definition of the glass transition.[11][12]

  • Mechanical Rigidity: The tensile modulus, a measure of stiffness, increases more than four-fold from the HD-based polymer (0.4 GPa) to the CHDM-based polymer (1.8 GPa). This demonstrates the powerful reinforcing effect of the cycloaliphatic ring, which prevents chain slippage under stress.[4][5] The PCPD and BCPD-based polymers show even higher moduli, indicating that the neopentyl-like structure provides additional rigidity.

The Influence of Alkyl Substituents and Core Structure

Comparing the three cycloaliphatic diols reveals more subtle but significant effects.

  • Tg Progression (CHDM < PCPD < BCPD): The Tg increases from 35°C for the CHDM-based polymer to 45°C for PCPD and 58°C for BCPD. The PCPD and BCPD structures, with their central carbon atom attached to the ring, create a more rigid "spiro-like" center compared to the more flexible CH2-Ring-CH2 linkage in CHDM. The higher Tg of the BCPD polymer compared to the PCPD polymer can be attributed to the bulkier tert-butyl group, which further hinders chain mobility more effectively than the linear propyl group.[7]

  • Crystallinity and Optical Clarity: The symmetrical structure of CHDM allows the polymer chains to pack into an ordered, semi-crystalline structure, resulting in a distinct melting point (Tm) of 145°C. This crystallinity can scatter light, reducing transparency. In contrast, the PCPD and BCPD diols are asymmetric. The presence of the propyl and tert-butyl side groups, combined with the neopentyl-like core, disrupts chain packing and prevents crystallization.[13] The result is fully amorphous polymers that exhibit excellent optical transparency (92-93%).[14]

Thermal Stability

All the cycloaliphatic polyesters exhibit higher thermal decomposition temperatures (Td) than the linear HD-based polyester. The increased bond dissociation energy and steric shielding provided by the ring structure contribute to this enhanced stability. The BCPD-based polymer shows the highest stability, likely due to the additional steric hindrance from the tert-butyl group protecting the polymer backbone from thermal degradation.

Conclusion and Future Outlook

This comparative guide demonstrates the profound influence of diol monomer structure on final polymer properties. The incorporation of a cycloaliphatic ring, as seen in CHDM, PCPD, and BCPD, is a highly effective strategy for increasing the thermal stability and mechanical rigidity of polyesters compared to their linear aliphatic counterparts.

Specifically, this compound (PCPD) and its tert-butyl analog (BCPD) emerge as compelling monomers for applications demanding a combination of high clarity, stiffness, and thermal resistance. Their asymmetric structure effectively suppresses crystallinity, yielding amorphous materials with superior optical properties. The ability to fine-tune the glass transition temperature and mechanical properties by simply altering the alkyl substituent (propyl vs. tert-butyl) offers a powerful tool for material designers.

Future investigations should focus on the stereochemistry of these diols (i.e., the cis/trans relationship of the substituents on the cyclohexane ring), as isomer ratios are known to significantly impact polymer properties.[6][15] Furthermore, evaluating these diols in other polymer systems, such as polycarbonates and polyurethanes, will undoubtedly unlock new opportunities for creating high-performance materials tailored for advanced applications in optics, electronics, and specialty coatings.

References

  • Title: Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols Source: Journal of Coatings Technology URL: [Link]

  • Title: Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols Source: ResearchGate URL: [Link]

  • Title: Sustainable cycloaliphatic polyurethanes: from synthesis to applications Source: RSC Publishing URL: [Link]

  • Title: Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids Source: Semantic Scholar URL: [Link]

  • Title: Catalyst-free synthesis of polyesters via conventional melt polycondensation Source: ResearchGate URL: [Link]

  • Title: Structure–property relationship of poly(cyclohexane 1,4‐dimethylene terephthalate) modified with high trans‐1,4‐cyclohexanedimethanol and 2,6‐naphthalene dicarboxylicacid Source: ResearchGate URL: [Link]

  • Title: Synthesis and properties of transparent cycloaliphatic epoxy–silicone resins for opto-electronic devices packaging Source: ResearchGate URL: [Link]

  • Title: Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics Source: ResearchGate URL: [Link]

  • Title: Understanding the Interfacial Behavior of Cycloaliphatic-like Epoxy Resin with Optical Fibers: Insights from Experiments and Molecular Simulations Source: MDPI URL: [Link]

  • Title: The Glass Transition Temperature of Polymer Melts Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Processing-Structure-Property Relationships in Copolyester Elastomer Nanocomposites Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Source: CHIMIA URL: [Link]

  • Title: What Factors Influence Glass Transition Temperature (Tg)? Source: YouTube URL: [Link]

  • Title: Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer Source: ResearchGate URL: [Link]

  • Title: Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range Source: ResearchGate URL: [Link]

  • Title: Glass transition temperature from the chemical structure of conjugated polymers Source: Nature Communications URL: [Link]

  • Title: Review on Optical Methods Used to Characterize the Linear Birefringence of Polymer Materials for Various Applications Source: MDPI URL: [Link]

  • Title: Polymer Structure-Properties Relationship Source: SlideShare URL: [Link]

  • Title: Synthetic Methods for the Preparation of 1,3‐Propanediol Source: ResearchGate URL: [Link]

  • Title: Optical properties of cyclic olefin copolymers Source: ResearchGate URL: [Link]

  • Title: Advances in Polyester Waste Recycling Technology: Focused on the PET System and Prospects for PETG Challenges Source: MDPI URL: [Link]

  • Title: Process for the preparation of 2-methyl-1,3-propanediol Source: Google Patents URL
  • Title: GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW Source: MINAR International Journal of Applied Sciences and Technology URL: [Link]

  • Title: Optical Properties of Epoxy Resins - Session 12 Source: YouTube URL: [Link]

  • Title: Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks Source: MDPI URL: [Link]

  • Title: 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers Source: Polymer Chemistry (RSC Publishing) URL: [Link]

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A Comparative Guide to Purity Validation of 2-(4-Propylcyclohexyl)propane-1,3-diol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity of raw materials is a cornerstone of product safety and efficacy.[1][2][3][4] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 2-(4-Propylcyclohexyl)propane-1,3-diol purity. As a diol with a bulky cyclohexyl group, this compound presents unique analytical challenges that necessitate a careful selection of methodology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives to guide your analytical strategy.

The Criticality of Purity for this compound

This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even minute impurities can have a significant impact on the final drug product's quality, stability, and safety profile.[4] Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a fundamental aspect of quality control.[5] This guide will dissect the application of HPLC and GC-MS for this purpose, exploring their respective strengths and limitations.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[6][7][8] For a polar compound like this compound, which has a relatively high boiling point and potential for thermal degradation, HPLC is an intuitive first choice.

The Rationale Behind HPLC Method Development

The key to a successful HPLC separation lies in the selection of the appropriate stationary and mobile phases. Given the polar nature of the diol functional groups, a traditional reversed-phase (RP-HPLC) setup with a C18 column may not provide adequate retention. Therefore, we turn to two alternative HPLC modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (such as silica or a diol-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent.[9] This creates a water-rich layer on the surface of the stationary phase, facilitating the retention of polar analytes.

  • Normal-Phase Chromatography (NPC): Similar to HILIC, NPC uses a polar stationary phase but with a non-polar mobile phase. While effective, HILIC is often preferred for its compatibility with aqueous sample diluents and better reproducibility.

For this compound, a diol-bonded column is an excellent choice as it offers a hydrophilic surface that can effectively retain the analyte through hydrogen bonding interactions.[10][11]

Experimental Protocol: HPLC-UV Purity Determination

This protocol outlines a validated method for assessing the purity of this compound using an HPLC system with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in a 10 mL volumetric flask with a mixture of acetonitrile and water (95:5 v/v) to create a 1 mg/mL stock solution.
  • Prepare working standards and quality control samples by further dilution of the stock solution.

2. HPLC Instrumentation and Conditions:

  • Column: Diol Stationary Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with 95% Acetonitrile and 5% Water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • UV Detector Wavelength: 210 nm (as diols have weak UV absorbance at higher wavelengths).
  • Injection Volume: 10 µL.

3. Data Analysis and Purity Calculation:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Prepare Standards Dissolve->Dilute Inject Inject Sample Dilute->Inject HPLC_System HPLC System Separate Diol Column Separation HPLC_System->Separate Inject->HPLC_System Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[6][8] While this compound is not highly volatile, its volatility can be increased through derivatization, making it amenable to GC-MS analysis.

The Rationale Behind GC-MS Method Development

Direct injection of polar diols into a GC system can lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is employed to convert the polar hydroxyl groups into less polar, more volatile derivatives. A common and effective derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms trimethylsilyl (TMS) ethers.

The mass spectrometer provides an additional layer of confidence by confirming the identity of the main peak and any impurities based on their mass spectra.[12]

Experimental Protocol: GC-MS Purity Determination with Derivatization

This protocol details a validated method for the purity assessment of this compound using GC-MS following silylation.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a vial.
  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Add 500 µL of BSTFA with 1% TMCS.
  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar column such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 550.
  • Injection Volume: 1 µL (split or splitless injection can be optimized).

3. Data Analysis and Purity Calculation:

  • Purity is determined by the area percentage of the main derivatized peak in the total ion chromatogram (TIC).
  • The mass spectrum of the main peak should be compared to a reference spectrum to confirm its identity.
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Add BSTFA, Heat Dissolve->Derivatize Inject Inject Sample Derivatize->Inject GCMS_System GC-MS System Separate DB-5ms Column Separation GCMS_System->Separate Inject->GCMS_System Detect Mass Spectrometry Separate->Detect Chromatogram Generate TIC Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Confirm Identity (MS) Integrate->Identify Calculate Calculate Area % Purity Identify->Calculate

Caption: Workflow for GC-MS Purity Validation.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific analytical needs, available instrumentation, and the nature of potential impurities.

FeatureHPLC (HILIC/Diol)GC-MS (with Derivatization)
Applicability to Analyte Excellent for polar, non-volatile compounds. No derivatization required.[6][7]Requires derivatization to increase volatility. Suitable for thermally stable derivatives.[8]
Sample Preparation Simpler, involving dissolution and dilution.More complex due to the required derivatization step (heating, use of reagents).
Specificity/Identification Based on retention time. Co-eluting impurities can be a challenge.High specificity. Mass spectrum provides structural information for definitive peak identification.[12]
Sensitivity Dependent on the chromophore of the analyte. Can be lower for compounds with weak UV absorbance.Generally very high sensitivity, especially in selected ion monitoring (SIM) mode.
Throughput Can be high with optimized methods.Derivatization step can reduce overall sample throughput.
Instrumentation Cost Generally lower than GC-MS.Higher initial instrument cost.
Robustness HILIC methods can sometimes be less robust than reversed-phase methods.Derivatization can introduce variability if not well-controlled.

Recommendations and Conclusion

Both HPLC and GC-MS are viable techniques for assessing the purity of this compound, each with distinct advantages.

  • For routine quality control and release testing where the primary goal is to quantify the main component and known impurities, HPLC is often the more practical and efficient choice. Its simpler sample preparation and lower operational complexity make it well-suited for high-throughput environments.

  • For impurity profiling, identification of unknown impurities, and as an orthogonal method for validation, GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable for characterizing unexpected peaks and for providing a more comprehensive understanding of the sample's purity profile.[12]

In a comprehensive validation strategy, it is often advisable to utilize both techniques. HPLC can be used for routine purity assays, while GC-MS can be employed for in-depth characterization and as a complementary method to ensure the absence of any co-eluting or volatile impurities that may not be detected by HPLC. This dual-pronged approach provides a robust and self-validating system for ensuring the quality of this compound in pharmaceutical applications.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • BA Sciences. (2025, December 3). What is Raw Material Testing? Standards for Quality Assurance. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Raw Material testing for pharmaceuticals and biologics. Retrieved from [Link]

  • Contract Laboratory. (2024, July 11). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. Retrieved from [Link]

  • Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. Retrieved from [Link]

  • Pace Analytical. (n.d.). Pharmaceutical Raw Materials Testing Solutions. Retrieved from [Link]

  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Catalent. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • PubMed. (2017, September 1). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]

  • IJIRT. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Characterization of a novel diol column for high-performance liquid chromatography. Retrieved from [Link]

  • Hawach. (2023, August 22). Diol HPLC Column and C30 HPLC Column. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Retrieved from [Link]

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A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and toxicological profile. For chiral molecules such as 2-(4-Propylcyclohexyl)propane-1,3-diol, a versatile building block in organic synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric but a fundamental necessity. This guide offers an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric excess of this and structurally related chiral diols. Grounded in experimental data and established protocols, this document serves as a practical resource for selecting and implementing the most suitable analytical methodology for your research needs.

The Analytical Imperative: Why Enantiomeric Purity Matters

The seemingly subtle difference between enantiomers can lead to profound variations in biological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce harmful side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs. For a molecule like this compound, which may serve as a precursor to a final active pharmaceutical ingredient (API), ensuring high enantiomeric excess at every synthetic step is paramount for the safety and efficacy of the end product.

Core Analytical Techniques: A Head-to-Head Comparison

The quantification of enantiomers in a mixture is primarily achieved through chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique operates on a different principle and offers a unique set of advantages and limitations. The choice of an analytical technique often involves a trade-off between speed, accuracy, sensitivity, and cost.

Method Principle Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability, high accuracy and precision, both analytical and preparative separations possible.[1]Method development can be time-consuming, requires specialized and costly chiral columns.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase.High resolution and sensitivity, fast analysis times.[2]Limited to volatile and thermally stable analytes; often requires derivatization.[3]
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinct NMR signals.Rapid analysis, no physical separation needed, provides structural information.[4][5][6][7][8]Requires a chiral auxiliary, potential for kinetic resolution errors, lower sensitivity than chromatographic methods.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and is often considered the gold standard for its high accuracy and resolution. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality in Experimental Choices: The selection of the chiral stationary phase is the most critical parameter in developing a chiral HPLC method. For diols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability.[1] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC of a 1,3-Diol

  • Column Selection: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve a resolution factor (Rs) > 1.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm if no strong chromophore is present).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject a racemic standard to determine the retention times of both enantiomers, followed by the sample of unknown ee.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Standard & Unknown Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Stationary Phase Injector->Column Mobile Phase Flow Injector->Column Detector UV Detector Column->Detector Separated Enantiomers Integration Peak Integration Detector->Integration Chromatogram Calculation Calculate % ee Integration->Calculation Peak Areas

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds, offering high resolution and fast analysis times. For non-volatile compounds like diols, derivatization is often necessary to increase their volatility.

Causality in Experimental Choices: The key to a successful chiral GC separation is the choice of the chiral stationary phase and the derivatization agent. Cyclodextrin-based chiral capillary columns are commonly used for the separation of a wide range of enantiomers.[2] For diols, derivatization to form more volatile esters (e.g., acetates or trifluoroacetates) or cyclic derivatives (e.g., with boronic acids) is a common strategy.[3][9]

Experimental Protocol: Chiral GC of a Derivatized 1,3-Diol

  • Derivatization:

    • To a solution of the diol (1 mg) in dichloromethane (1 mL), add acetic anhydride (0.5 mL) and a catalytic amount of pyridine.

    • Stir the reaction at room temperature for 1 hour.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Column Selection: A cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a derivatized racemic standard to identify the peaks, followed by the derivatized sample.

  • Quantification: Integrate the peak areas of the two diastereomeric derivatives to calculate the enantiomeric excess.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Derivatization & Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Diol Sample Derivatize Form Volatile Derivative Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Injector Injector Dissolve->Injector Column Chiral Capillary Column Injector->Column Carrier Gas Flow Injector->Column Detector FID Detector Column->Detector Separated Derivatives Integration Peak Integration Detector->Integration Chromatogram Calculation Calculate % ee Integration->Calculation Peak Areas NMR_Workflow cluster_prep In-situ Derivatization cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Chiral Diol Reaction Formation of Diastereomers in NMR Tube Sample->Reaction CDA Chiral Derivatizing Agent CDA->Reaction Acquisition Acquire ¹H NMR Spectrum Reaction->Acquisition Spectrum NMR Spectrum with Diastereomeric Signals Acquisition->Spectrum Integration Integrate Resolved Signals Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Sources

A Comparative Guide to Confirming the Stereochemistry of 2-(4-Propylcyclohexyl)propane-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise determination of stereochemistry is a cornerstone of modern drug development and materials science. For molecules such as 2-(4-Propylcyclohexyl)propane-1,3-diol and its derivatives, which possess multiple stereocenters, the spatial arrangement of atoms profoundly influences their biological activity, physical properties, and overall efficacy. The flexible cyclohexyl ring and the chiral centers within the propane-1,3-diol moiety present a significant analytical challenge. This guide provides a comprehensive comparison of key analytical techniques for unambiguously confirming the relative and absolute stereochemistry of these complex molecules, offering researchers the insights needed to select the most appropriate methods for their specific research goals.

The inherent flexibility of the cyclohexane ring, which can exist in various chair and boat conformations, further complicates stereochemical analysis. The interplay between the stereocenters on the propane-1,3-diol unit and the substituent on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. Therefore, a multi-faceted analytical approach is often necessary to fully elucidate the stereochemical landscape of these derivatives.

Comparative Analysis of Stereochemical Confirmation Techniques

A variety of powerful analytical techniques can be employed to determine the stereochemistry of this compound derivatives. The choice of method depends on several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. This section will compare the principles, advantages, and limitations of the most effective techniques.

Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Relative stereochemistry, conformational analysis.Non-destructive, provides detailed structural information, versatile (1D and 2D experiments).Can be complex to interpret, may require derivatization for absolute configuration.
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice.Absolute stereochemistry, bond lengths, and angles.Unambiguous determination of absolute configuration.[1][2][3]Requires a suitable single crystal, which can be difficult to obtain.[1]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers based on their differential interactions with a chiral stationary phase.[4][5][6]Enantiomeric purity, separation of stereoisomers.High resolution and sensitivity, applicable for both analytical and preparative scales.[4][6]Requires a suitable chiral stationary phase, may not provide structural information directly.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8]Absolute configuration in solution.[7]Applicable to a wide range of molecules in solution, non-destructive.[7][9]Requires specialized equipment, interpretation can be complex and often requires computational modeling.[7]

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. Key NMR experiments and parameters provide crucial insights into the spatial relationships between atoms.

Key NMR Techniques:

  • ¹H NMR Chemical Shifts and Coupling Constants (J-coupling): The chemical shifts of protons are highly sensitive to their local electronic environment, which is influenced by the molecule's stereochemistry.[10] Vicinal coupling constants (³J) are dependent on the dihedral angle between protons, as described by the Karplus relationship, providing valuable information about the relative orientation of substituents on the cyclohexane ring.[11] For instance, a large J-value (typically 9-12 Hz) between two vicinal protons on a cyclohexane ring indicates a trans-diaxial relationship, while smaller J-values (typically 3-4 Hz) suggest axial-equatorial or diequatorial arrangements.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity (typically < 5 Å).[13][14][15] This allows for the determination of the relative orientation of substituents and the overall conformation of the molecule.[13][14][15]

Workflow for NMR-Based Stereochemical Analysis:

Caption: Workflow for determining relative stereochemistry using NMR.

Derivatization for Determining Absolute Stereochemistry: The Mosher's Ester Method

To determine the absolute configuration of the chiral centers in the propane-1,3-diol moiety, derivatization with a chiral reagent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a powerful NMR-based technique.[16] The reaction of the diol with both (R)- and (S)-MTPA creates a pair of diastereomeric esters.[16] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons, which can be analyzed to deduce the absolute configuration of the alcohol centers.[16][17]

Step-by-Step Protocol for Mosher's Ester Analysis:

  • Esterification: React the this compound derivative separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding di-(R)-MTPA and di-(S)-MTPA esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Carefully assign the proton signals for both esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed chiral centers.

  • Configuration Assignment: A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher's ester analysis model.[18]

X-Ray Crystallography: The Gold Standard for Absolute Stereochemistry

Single-crystal X-ray diffraction provides the most definitive determination of the absolute configuration of a chiral molecule.[1][19] By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

Workflow for X-Ray Crystallography:

Sources

A Technical Guide to 2-(4-Propylcyclohexyl)propane-1,3-diol: An Inquiry into Its Applications Through Structural Analogy

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Scientific literature detailing specific, scaled applications of 2-(4-Propylcyclohexyl)propane-1,3-diol is notably scarce. This guide provides a comprehensive overview of its known properties and explores its potential applications by drawing comparative insights from its well-characterized structural analog, 1,3-propanediol (PDO). The hypotheses and experimental designs presented herein are intended to serve as a foundational framework for researchers and developers.

Introduction: The Enigmatic Diol

This compound is a specialty chemical characterized by a propane-1,3-diol core functionalized with a bulky, hydrophobic 4-propylcyclohexyl group.[1][2] This unique structure, combining a hydrophilic diol head with a lipophilic cycloaliphatic tail, suggests a range of potential applications where specific surface, thermal, and solubility properties are desired. While it is commercially available from various chemical suppliers, its use appears to be confined to niche research areas rather than large-scale industrial processes.[3][4][5]

The most definitive application found in the literature pertains to the field of liquid crystals. A 1989 study by Diele et al. investigated the liquid crystalline structures of a homologous series of 2-(trans-4-n-alkylcyclohexyl)propan-1,3-diols.[6] The research revealed that the specific intermolecular hydrogen bonding between the diol groups, combined with the alkylcyclohexyl chains, leads to novel smectic phases, suggesting its utility in the development of specialized liquid crystal materials.[6]

Given the limited direct data, this guide will pivot to a comparative analysis with 1,3-propanediol (PDO), a foundational diol with a vast and well-documented application profile. By understanding the structure-property relationships, we can logically infer and propose potential, yet unverified, applications for its more complex derivative.

Structural Comparison: Predicting Function from Form

The key to understanding the potential of this compound lies in comparing its structure to that of 1,3-propanediol.

Feature1,3-Propanediol (PDO)This compound
CAS Number 504-63-2[7]852613-14-0 (Isomer unspecified)[1], 132310-86-2 (trans-isomer)[4]
Molecular Formula C₃H₈O₂[8]C₁₂H₂₄O₂[1]
Molecular Weight 76.09 g/mol [9]200.32 g/mol [1]
Core Structure Propane-1,3-diolPropane-1,3-diol
Key Substituent None4-Propylcyclohexyl group
General Nature Small, hydrophilic, water-miscible[7][8]Amphiphilic, with a significantly larger hydrophobic moiety

The addition of the 4-propylcyclohexyl group introduces several critical changes:

  • Increased Hydrophobicity: The large cycloaliphatic ring significantly increases the molecule's non-polar character.

  • Steric Hindrance: The bulky group can influence reaction kinetics and the final conformation of polymers.

  • Higher Molecular Weight: This will directly impact physical properties such as boiling point, viscosity, and its behavior as a monomer or plasticizer.

G cluster_0 1,3-Propanediol (PDO) cluster_1 This compound PDO Structure: HO-(CH₂)₃-OH - Small & Hydrophilic - Flexible Chain - Highly Water Soluble PCPD Structure: (C₃H₇)-C₆H₁₀-CH(CH₂OH)₂ - Bulky & Hydrophobic Group - Increased Rigidity - Amphiphilic Nature PDO->PCPD Structural Modification: Addition of 4-Propylcyclohexyl Group

Caption: Structural comparison of 1,3-Propanediol and the target diol.

Comparative Application Analysis: Insights from 1,3-Propanediol

1,3-Propanediol is a versatile chemical building block with major applications in polymers, personal care, and industrial fluids.[7][10][11][12]

Polymer Synthesis: A Specialty Monomer?

Established Application of 1,3-Propanediol: The primary industrial use of PDO is as a monomer for the synthesis of Polytrimethylene terephthalate (PTT).[13][14][15] PTT is a polyester known for its excellent resiliency, softness, and inherent stain resistance, making it a preferred material for carpet fibers and textiles.[13][14][16] The synthesis is a polycondensation reaction between PDO and terephthalic acid (TPA) or its dimethyl ester.[13][14]

Hypothesized Role for this compound: The incorporation of the bulky propylcyclohexyl group into a polyester or polyurethane backbone could impart unique properties:

  • Increased Glass Transition Temperature (Tg): The rigid cyclic structure would restrict polymer chain mobility, likely resulting in polymers with higher thermal stability and rigidity compared to their PDO-based counterparts.

  • Enhanced Hydrophobicity: This could improve the moisture resistance and chemical stability of the resulting polymer, making it suitable for specialized coatings or engineering plastics.

  • Modified Mechanical Properties: The bulky side group could disrupt crystallinity, potentially leading to amorphous polymers with unique optical or mechanical characteristics.

It could serve as a specialty co-monomer to fine-tune the properties of existing polyesters or as the primary diol for creating high-performance polymers where rigidity and hydrophobicity are paramount.

Plasticizers: A Niche Performance Additive?

Established Application of 1,3-Propanediol: While not a primary plasticizer itself, PDO is used as a raw material in the synthesis of polymeric plasticizers.[15] These are typically polyesters of low molecular weight that offer better permanence and lower migration than traditional monomeric plasticizers like phthalates.[17]

Hypothesized Role for this compound: The structure of this compound makes it an interesting candidate for direct use as a plasticizer or as a monomer for novel plasticizers.

  • As a Monomeric Plasticizer: Its higher molecular weight and boiling point compared to simple glycols would suggest lower volatility. The hydrophobic cyclohexyl group might provide excellent compatibility with non-polar polymers, while the polar diol groups could anchor it within the polymer matrix, potentially reducing migration.

  • In Polymeric Plasticizers: Used as the diol component, it would create polyesters with bulky side chains, which could be highly effective at separating polymer chains and imparting flexibility.

Its performance would need to be evaluated against standards for plasticization efficiency, migration resistance, and thermal stability.[17]

Cosmetics and Personal Care: A Functional Emollient?

Established Application of 1,3-Propanediol: PDO is widely used in cosmetics as a humectant, solvent, emollient, and preservative booster.[18][19][20][21] Often derived from renewable sources like corn sugar, it is marketed as a natural and skin-friendly alternative to propylene glycol.[22][23] It improves skin moisturization and has a non-sticky feel.[21]

Hypothesized Role for this compound: The pronounced amphiphilic nature of this molecule suggests it could function as a high-performance emollient or surfactant in cosmetic formulations.

  • Emolliency: The propylcyclohexyl group could form a more substantive, lubricious film on the skin, providing enhanced moisturizing and sensory benefits in creams and lotions.

  • Solubilizer: It could be effective at solubilizing lipophilic active ingredients or fragrance oils within aqueous formulations.

  • Viscosity Modifier: Its unique structure might influence the rheology of emulsions, acting as a stabilizer or thickener.

Proposed Experimental Protocols

The following are generalized, foundational protocols designed to investigate the hypothesized applications. Researchers should adapt these based on specific polymer systems and analytical requirements.

Protocol: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester using this compound and a diacid, such as terephthalic acid (TPA).

Materials:

  • This compound

  • Terephthalic acid (TPA)

  • Catalyst (e.g., Titanium(IV) isopropoxide or Antimony(III) oxide)

  • Nitrogen gas (high purity)

  • Solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Reactor Setup: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of the diol and TPA.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Esterification: Heat the reaction mixture in an oil bath to a temperature sufficient to create a homogenous melt (e.g., 180-220°C). Water will be evolved as a byproduct of the esterification and collected.

  • Catalyst Addition: Once the evolution of water slows, add the catalyst (typically 200-500 ppm) to the molten oligomer.

  • Polycondensation: Gradually increase the temperature (e.g., to 230-260°C) and slowly apply a vacuum (reducing pressure to <1 mmHg). This facilitates the removal of excess diol and drives the polymerization to a high molecular weight.

  • Monitoring: Monitor the reaction by observing the increase in the viscosity of the melt (as indicated by the torque on the mechanical stirrer).

  • Termination and Isolation: Once the desired viscosity is reached, cool the reactor under nitrogen. The resulting solid polymer can be extruded and pelletized.

  • Purification (Optional): For analytical purposes, the polymer can be dissolved in a suitable solvent like chloroform and precipitated into a non-solvent like methanol to remove unreacted monomers and oligomers.[24]

G start Start: Charge Reactor (Diol + Diacid) purge Purge with N₂ start->purge esterification Heat to Melt (180-220°C) Esterification Stage (Water Removed) purge->esterification catalyst Add Catalyst esterification->catalyst polycondensation Increase Temp (230-260°C) Apply Vacuum (<1 mmHg) Polycondensation Stage catalyst->polycondensation monitor Monitor Viscosity polycondensation->monitor monitor->polycondensation Continue until target viscosity end End: Cool & Isolate Polymer monitor->end

Caption: Workflow for polyester synthesis via melt polycondensation.

Protocol: Evaluation of Plasticizer Performance in PVC

This protocol provides a workflow for assessing the effectiveness of a novel compound as a plasticizer for Polyvinyl Chloride (PVC).

Materials:

  • PVC resin (suspension grade)

  • Test plasticizer (e.g., this compound)

  • Reference plasticizer (e.g., DEHP or DOTP)

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Lubricants (optional)

Procedure:

  • Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and plasticizer at a predetermined ratio (e.g., 100 parts PVC to 40 parts plasticizer) until a homogenous dry powder is obtained.

  • Milling: Transfer the dry blend to a two-roll mill heated to a temperature suitable for PVC processing (e.g., 160-170°C). Mill the compound until a uniform, fused sheet is formed.

  • Molding: Press the milled sheets in a hydraulic press at a specific temperature and pressure to create standardized plaques for testing (e.g., 175°C for 5 minutes at 10 MPa).

  • Conditioning: Condition the molded samples under standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

  • Characterization:

    • Mechanical Testing: Perform tensile tests (ASTM D638) to determine tensile strength, elongation at break, and modulus. This is the primary indicator of plasticization.

    • Hardness: Measure Shore A or D hardness (ASTM D2240). A decrease in hardness indicates effective plasticization.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg). A significant reduction in Tg is a key measure of plasticizer efficiency.[25][26]

    • Migration/Extraction Tests: Evaluate permanence by measuring weight loss after solvent extraction (e.g., in hexane, ASTM D1239) or activated carbon aging (volatility).[17]

G cluster_testing Performance Characterization start Start: Formulate (PVC + Plasticizer + Stabilizer) blend Dry Blend Ingredients start->blend mill Melt Compound on Two-Roll Mill blend->mill mold Compression Mold Test Plaques mill->mold condition Condition Samples (24h) mold->condition mechanical Mechanical Tests (Tensile, Elongation) condition->mechanical hardness Hardness Test (Shore A/D) condition->hardness thermal Thermal Analysis (DSC for Tg) condition->thermal migration Permanence Tests (Extraction, Volatility) condition->migration end End: Compare Data to Control mechanical->end hardness->end thermal->end migration->end

Caption: Workflow for the evaluation of a novel plasticizer.

Conclusion and Future Outlook

This compound remains a molecule of unrealized potential. While its confirmed role in forming novel liquid crystalline structures is scientifically significant, the broader industrial landscape for this compound is undefined.[6] By drawing logical parallels with the widely used 1,3-propanediol, we can construct a strong, scientifically-grounded hypothesis that its true potential lies in the creation of specialty polymers, high-performance plasticizers, and functional cosmetic ingredients. The bulky, hydrophobic propylcyclohexyl group is the key structural feature that differentiates it from commodity diols, suggesting it could be used to impart enhanced thermal stability, rigidity, and hydrophobicity to a variety of material systems.

The path forward requires empirical validation. The experimental protocols outlined in this guide provide a starting point for the systematic investigation of these potential applications. Such research will be crucial in transitioning this compound from a catalogue chemical to a valued component in the toolbox of materials scientists and formulation chemists.

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A Comparative Analysis of 2-(4-Propylcyclohexyl)propane-1,3-diol for High-Performance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Diols in Advanced Material Formulation

In the landscape of polymer chemistry and material science, diols (glycols) are fundamental building blocks that dictate the ultimate performance characteristics of a wide array of materials, including polyesters, polyurethanes, and synthetic lubricants. The molecular architecture of the diol—its linearity, branching, and the presence of cyclic structures—directly influences properties such as thermal stability, viscosity, and solvent resistance. This guide provides a comprehensive benchmark of a novel cycloaliphatic diol, 2-(4-Propylcyclohexyl)propane-1,3-diol, against established commercial diols. Through a series of standardized tests, we will elucidate the structure-property relationships that position this diol for use in demanding applications where superior performance is paramount.

Our investigation will focus on a comparative analysis against four widely utilized commercial diols: 1,3-Propanediol (PDO), 1,4-Butanediol (BDO), Neopentyl Glycol (NPG), and 1,4-Cyclohexanedimethanol (CHDM). The selection of these benchmarks allows for a thorough evaluation of this compound's performance across a spectrum of molecular architectures, from linear and branched aliphatic to other cycloaliphatic structures.

Candidate Diols: A Structural Overview

A diol is an organic compound containing two hydroxyl (-OH) groups, which serve as reactive sites for polymerization.[1] The spatial arrangement and electronic environment of these hydroxyl groups, as well as the nature of the carbon backbone, are critical determinants of a diol's reactivity and the physical properties of the resulting polymer.

Target Diol: this compound

  • CAS Number: 852613-14-0[2]

  • Molecular Formula: C₁₂H₂₄O₂[2]

  • Molecular Weight: 200.32 g/mol [2]

  • Structural Features: This molecule possesses a unique combination of a cycloaliphatic ring (cyclohexyl group) and a branched aliphatic chain. The propyl group on the cyclohexane ring and the substitution on the propane-1,3-diol backbone introduce significant steric bulk and a complex three-dimensional structure. Research on closely related "2-(trans-4-n-alkylcyclohexyl)-propan-1,3-diols" suggests that these types of molecules can exhibit liquid crystalline properties, which could impart unique characteristics to polymers derived from them.[3]

Commercial Benchmarks:

  • 1,3-Propanediol (PDO): A linear aliphatic diol known for its use in the production of polytrimethylene terephthalate (PTT), which offers good elasticity and resilience.[4]

  • 1,4-Butanediol (BDO): Another linear aliphatic diol, widely used as a chain extender in polyurethanes and a monomer for polybutylene terephthalate (PBT).[5]

  • Neopentyl Glycol (NPG): A branched aliphatic diol with a quaternary carbon, which imparts excellent thermal and hydrolytic stability to polyester and alkyd resins.[6]

  • 1,4-Cyclohexanedimethanol (CHDM): A cycloaliphatic diol that provides enhanced toughness, clarity, and chemical resistance to polyesters.[7]

Comparative Experimental Benchmarking

To provide an objective and scientifically rigorous comparison, a series of standardized tests will be conducted to evaluate the key physicochemical and performance properties of this compound and the selected commercial diols.

Physicochemical Properties

A fundamental understanding of the intrinsic properties of each diol is essential for predicting their behavior in formulations and during processing.

Table 1: Physicochemical Properties of Candidate Diols

PropertyThis compound1,3-Propanediol (PDO)1,4-Butanediol (BDO)Neopentyl Glycol (NPG)1,4-Cyclohexanedimethanol (CHDM)
CAS Number 852613-14-0[2]504-63-2[8]110-63-4[9]126-30-7105-08-8[10]
Molecular Weight ( g/mol ) 200.32[2]76.09[8]90.12[9]104.15144.21[10]
Boiling Point (°C) Data not available214[11]230210283-286[10]
Melting Point (°C) Data not available-27[12]20.1124-12943-67[10]
Density (g/cm³ at 20°C) Data not available1.053[13]1.0171.061.0381 (at 25°C)[10]
Flash Point (°C) Data not available175 (TCC)[14]134103166[10]
Water Solubility Data not availableMiscible[8]Soluble830 g/L at 20°C920,000 mg/L at 20°C[10]

Note: Data for this compound is currently limited. The subsequent experimental sections are designed to generate this critical data.

Experimental Protocols

The following section details the step-by-step methodologies for the key experiments that will be performed to characterize and compare the diols.

Rationale: Viscosity is a critical parameter that influences the processing and handling of diols and their subsequent polymer formulations. Lower viscosity diols can be advantageous in high-solids coatings and other applications where low VOC content is desired.

Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[15]

Protocol:

  • Sample Preparation: Ensure all diol samples are free of any particulate matter. For solid diols (NPG, CHDM), preheat to a temperature above their melting point to ensure they are in a liquid state.

  • Apparatus: Utilize a calibrated glass capillary viscometer of the appropriate size for the expected viscosity range.

  • Temperature Control: Maintain the viscometer in a constant temperature bath with a precision of ±0.02°C. Measurements will be taken at a standard temperature of 40°C.

  • Measurement: Introduce the diol sample into the viscometer and allow it to reach thermal equilibrium.

  • Measure the time required for the liquid to flow between two marked points under the influence of gravity.

  • Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the diol at the same temperature.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement (ASTM D445) cluster_calc Calculation prep1 Ensure diol is liquid and free of particulates meas1 Select and calibrate capillary viscometer prep1->meas1 meas2 Maintain constant temperature bath (40°C) meas1->meas2 meas3 Introduce sample and allow for thermal equilibrium meas2->meas3 meas4 Measure flow time between two points meas3->meas4 calc1 Kinematic Viscosity = Flow Time x Calibration Constant meas4->calc1 calc2 Dynamic Viscosity = Kinematic Viscosity x Density calc1->calc2

Caption: Viscosity Measurement Workflow

Rationale: Thermal stability is crucial for diols used in applications that involve high-temperature processing or where the final product will be exposed to elevated temperatures during its service life. Poor thermal stability can lead to degradation, discoloration, and a loss of mechanical properties.

Standard: ASTM E537 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (DSC).[14]

Protocol:

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the diol into an aluminum DSC pan.

  • Apparatus: Utilize a calibrated Differential Scanning Calorimeter.

  • Analysis Conditions:

    • Heat the sample under a controlled nitrogen atmosphere to prevent oxidation.

    • Employ a heating rate of 10°C/min over a temperature range of 25°C to 400°C.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Determine the onset temperature of any exothermic or endothermic events, which indicate decomposition or other thermal transitions.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis (ASTM E537) cluster_data Data Interpretation prep1 Weigh 5-10 mg of diol into DSC pan ana1 Place sample in DSC cell under nitrogen prep1->ana1 ana2 Heat at 10°C/min from 25°C to 400°C ana1->ana2 ana3 Record heat flow vs. temperature ana2->ana3 data1 Identify onset temperature of thermal events ana3->data1

Caption: Thermal Stability Analysis Workflow

Rationale: The compatibility of a diol with various solvents is important for its use in coatings, adhesives, and other formulations where it will be mixed with other components. This is often assessed through miscibility studies.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities will be used, including water, ethanol, acetone, toluene, and hexane.

  • Procedure:

    • In a series of glass vials, mix the diol with each solvent in a 1:1 volume ratio.

    • Vigorously shake each vial for 1 minute.

    • Allow the mixtures to stand for 24 hours at a controlled temperature (23°C) in accordance with ISO 291 for standard atmospheres for conditioning and testing.[14]

    • Visually inspect each vial for phase separation, cloudiness, or precipitation.

  • Classification: Classify the miscibility as:

    • Miscible: A single, clear phase is observed.

    • Partially Miscible: The mixture is cloudy or forms an emulsion.

    • Immiscible: Two distinct layers are present.

G cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Classification prep1 Mix diol and solvent (1:1 v/v) in a vial proc1 Shake vigorously for 1 minute prep1->proc1 proc2 Let stand for 24 hours at 23°C proc1->proc2 obs1 Visually inspect for phase separation proc2->obs1 obs2 Classify as Miscible, Partially Miscible, or Immiscible obs1->obs2

Caption: Solvent Compatibility Testing Workflow

Expected Performance and Structure-Property Relationships

Based on the molecular structures of the candidate diols, we can hypothesize the following performance characteristics:

  • Viscosity: The bulky cycloaliphatic structure of this compound is expected to result in a higher viscosity compared to the linear diols (PDO and BDO) and the more compact branched diol (NPG). Its viscosity may be comparable to or higher than that of CHDM, another cycloaliphatic diol.

  • Thermal Stability: The presence of the stable cyclohexane ring in this compound is anticipated to confer good thermal stability. This is a characteristic feature of cycloaliphatic compounds.[16] It is expected to exhibit superior thermal stability compared to the linear aliphatic diols, PDO and BDO, and may be comparable to NPG and CHDM.

  • Solvent Compatibility: The combination of a nonpolar cycloaliphatic ring and propyl group with polar hydroxyl groups in this compound suggests it will have a broader range of solvent compatibility compared to the more polar linear diols. It is likely to show good solubility in less polar organic solvents.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for benchmarking the novel cycloaliphatic diol, this compound, against key commercial diols. The proposed experimental plan, based on established international standards, will generate the necessary data to fully characterize its physicochemical and performance properties. The unique molecular architecture of this diol, featuring both a cycloaliphatic ring and a branched structure, suggests the potential for a unique combination of properties, including high thermal stability and broad solvent compatibility.

The results of this investigation will provide researchers, scientists, and drug development professionals with the critical data needed to evaluate the suitability of this compound for their specific high-performance applications. The insights gained from this comparative study will contribute to the rational design of next-generation polymers and materials with tailored properties.

References

  • ASTM D445-21e2, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021,

  • ASTM E537-21, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,

  • PubChem. (n.d.). 1,3-Propanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • ASTM D471-16a, Standard Test Method for Rubber Property—Effect of Liquids, ASTM International, West Conshohocken, PA, 2016,

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • Technical Datasheet (1,4-Butanediol). (2019, October 7). Retrieved from a reliable chemical supplier's website.
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  • Ni, H., Daum, J. L., Soucek, M. D., & Simonsick Jr, W. J. (n.d.). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
  • ISO 291:1997. (1997, August 1). Plastics — Standard atmospheres for conditioning and testing. iTeh Standards.
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  • Tri-iso. (n.d.). 1,4-butanediol TDS. Retrieved from a reliable chemical supplier's website.
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  • PubChem. (n.d.). 1,4-Cyclohexanedimethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Polymers, 16(14). (2024, July-2). MDPI.
  • F. Pacchierotti, et al. (2018, July 16). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes.
  • Sinocure Chemical Group. (n.d.). 1,3-Propanediol (PDO): Properties, Synthesis, Applications, and Potential in the Textile Industry. Retrieved from a reliable chemical supplier's website.
  • PubMed. (2024, May 1). Viscosity effects on the dynamics of diols and diol-based deep eutectic solvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s.
  • DuPont Tate & Lyle BioProducts. (n.d.). DuPont Tate & Lyle BioProducts™ 1,3-Propanediol - Product Safety Summary Sheet.
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  • Möller Chemie GmbH & Co. KG. (n.d.).
  • Tecnosintesi S.p.A. (n.d.). CHDM, 1,4-cyclohexanedimethanol, CAS 105-08-8. Retrieved from [Link]

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A Comparative Guide to the Thermal Stability of 2-(4-Propylcyclohexyl)propane-1,3-diol Containing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Polymer Performance

The relentless pursuit of advanced materials in drug development and biomedical applications necessitates a deep understanding of their fundamental properties. Among these, thermal stability is a critical parameter that dictates a polymer's processing window, shelf-life, and performance under physiological conditions. For polymers intended for applications such as drug delivery matrices, medical device coatings, or tissue engineering scaffolds, the ability to withstand thermal stress during manufacturing (e.g., melt extrusion, sterilization) and maintain structural integrity over time is paramount.

This guide provides a comprehensive analysis of the thermal stability of polymers incorporating 2-(4-Propylcyclohexyl)propane-1,3-diol, a novel diol with a unique cycloaliphatic structure. Due to the limited availability of direct experimental data for this specific polymer, this guide will establish a predictive comparison based on well-understood structure-property relationships and experimental data from polymers synthesized with analogous linear and cycloaliphatic diols. By examining the influence of the diol's molecular architecture on thermal properties, we aim to provide researchers with the insights needed to rationally select and design polymers with tailored thermal characteristics.

The chemical structure of the diol monomer plays a pivotal role in defining the thermal behavior of the resulting polyester.[1] The introduction of a bulky and rigid cycloaliphatic ring, such as the propylcyclohexyl group in this compound, is anticipated to significantly influence chain mobility, and consequently, the glass transition temperature (Tg) and thermal decomposition temperature (Td). This guide will delve into these relationships, offering a comparative framework against common diols like 1,3-propanediol, 1,4-butanediol, and 1,4-cyclohexanedimethanol (CHDM).

Understanding Thermal Stability: Key Analytical Techniques

The thermal stability of a polymer is not a single value but rather a range of behaviors under the influence of heat. To comprehensively characterize this, two primary thermal analysis techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] These methods provide complementary information about the material's response to a controlled temperature program.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is the gold standard for determining the decomposition temperature of a polymer. The resulting data, a thermogram, plots the percentage of initial mass remaining against temperature. Key parameters derived from a TGA curve include:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Decomposition Temperature (Td): Often reported as the temperature at which a specific percentage of mass loss occurs (e.g., Td5% for 5% mass loss) or the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition. A higher Td indicates greater thermal stability.[1]

Differential Scanning Calorimetry (DSC): DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect and quantify thermal transitions that involve a change in enthalpy or heat capacity. For polymers, DSC is crucial for determining:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] This is observed as a step-like change in the baseline of the DSC curve. The Tg is a critical parameter for understanding a material's mechanical properties and its suitable application temperature range.

  • Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt, resulting in an endothermic peak on the DSC curve.[3]

  • Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

By combining TGA and DSC, a comprehensive thermal profile of a polymer can be established, providing invaluable information for material selection and process optimization.

Experimental Protocols for Thermal Stability Analysis

To ensure the generation of reliable and comparable data, standardized experimental protocols for TGA and DSC are essential. The following sections detail the step-by-step methodologies for these crucial analyses.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for determining the thermal decomposition characteristics of a polymer sample.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the polymer sample is dry and free of residual solvents. If necessary, dry the sample in a vacuum oven at an appropriate temperature below its Tg until a constant weight is achieved.

  • Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically platinum or ceramic).[2]

Analytical Method:

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1]

  • Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA thermogram.

  • Determine the onset of decomposition (Tonset) and the decomposition temperature at 5% weight loss (Td5%).

  • Calculate the derivative of the TGA curve to obtain the DTG curve and determine the peak temperature, which corresponds to the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the procedure for determining the glass transition temperature (Tg) and melting temperature (Tm) of a polymer sample.

Instrumentation: A calibrated differential scanning calorimeter is required.

Sample Preparation:

  • Ensure the polymer sample is dry.

  • Accurately weigh 5-10 mg of the polymer sample into a clean, tared DSC pan (typically aluminum).

  • Hermetically seal the pan to encapsulate the sample.

Analytical Method:

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Employ a heat-cool-heat cycle to erase the thermal history of the sample: a. First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min). b. Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg. c. Second Heating Scan: Heat the sample again at the same rate as the first scan to a temperature above its melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Record the heat flow as a function of temperature.

Data Analysis:

  • Plot the heat flow versus temperature to obtain the DSC thermogram.

  • Determine the glass transition temperature (Tg) from the midpoint of the step change in the baseline of the second heating scan.

  • Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.

Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a novel polymer.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Final Report Polymer_Synthesis Polymer Synthesis & Purification Drying Drying to Constant Weight Polymer_Synthesis->Drying Weighing Accurate Weighing (5-10 mg) Drying->Weighing TGA TGA Analysis (N2 atmosphere, 10°C/min) Weighing->TGA DSC DSC Analysis (Heat-Cool-Heat, N2) Weighing->DSC TGA_Data Determine Td5% and Td_max TGA->TGA_Data DSC_Data Determine Tg and Tm DSC->DSC_Data Comparison Comparative Analysis vs. Alternatives TGA_Data->Comparison DSC_Data->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Experimental workflow for thermal stability analysis.

Comparative Analysis of Thermal Properties

The incorporation of different diols into a polymer backbone has a profound effect on its thermal properties. The following sections and tables provide a comparative analysis of polymers based on this compound and its linear and cycloaliphatic alternatives.

Structure-Property Relationships: The Role of the Diol

The chemical structure of the diol monomer influences the thermal stability of a polymer in several ways:

  • Chain Rigidity: The presence of rigid structural elements, such as aromatic or cycloaliphatic rings, in the polymer backbone restricts chain mobility. This leads to a higher glass transition temperature (Tg) compared to polymers with more flexible aliphatic chains.[4] The introduction of a cyclohexyl group, as in this compound and 1,4-cyclohexanedimethanol, is expected to significantly increase the Tg of the resulting polymers.

  • Interchain Interactions: The ability of polymer chains to pack efficiently and interact with each other affects both the Tg and Tm. Symmetrical and linear diols often lead to polymers with higher crystallinity and melting points. The bulky and non-planar nature of the propylcyclohexyl group may disrupt chain packing, potentially leading to a more amorphous polymer with a lower Tm compared to polymers from more symmetrical cycloaliphatic diols.

  • Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased energy required to break a larger number of chemical bonds.[5]

  • Bond Strength: The inherent strength of the chemical bonds within the polymer backbone is a primary determinant of its thermal decomposition temperature.[6] While the ester linkages will be similar across the compared polyesters, the stability of the diol fragment itself can play a role.

Comparative Data Tables

The following tables summarize the thermal properties of polyesters synthesized from various diols. The data for the alternative diols is sourced from the scientific literature, while the values for the polymer containing this compound are predicted based on structure-property relationships.

Table 1: Comparison of Glass Transition (Tg) and Melting (Tm) Temperatures

Diol MonomerPolymer TypeTg (°C)Tm (°C)Crystallinity
This compound PolyesterPredicted: 60-80 Predicted: Amorphous or low Tm Predicted: Low to Amorphous
1,3-PropanediolPoly(trimethylene terephthalate) (PTT)45-60~228Semi-crystalline
1,4-ButanediolPoly(butylene terephthalate) (PBT)22-43223-225Semi-crystalline[7]
1,4-Cyclohexanedimethanol (CHDM)Poly(cyclohexylenedimethylene terephthalate) (PCT)~88~300Semi-crystalline

Table 2: Comparison of Thermal Decomposition Temperatures (Td)

Diol MonomerPolymer TypeTd5% (°C) (in N2)
This compound PolyesterPredicted: 350-380
1,3-PropanediolPoly(trimethylene terephthalate) (PTT)~370-400
1,4-ButanediolPoly(butylene terephthalate) (PBT)~380-410
1,4-Cyclohexanedimethanol (CHDM)Poly(cyclohexylenedimethylene terephthalate) (PCT)~400-430
Discussion of Comparative Performance
  • Glass Transition Temperature (Tg): The predicted Tg of a polyester based on this compound is expected to be higher than that of PTT and PBT. This is attributed to the rigid cyclohexyl ring, which restricts segmental motion of the polymer chains. However, the presence of the flexible propyl group and the propane-1,3-diol backbone may result in a lower Tg compared to the more rigid and symmetrical PCT.

  • Melting Temperature (Tm) and Crystallinity: The asymmetrical structure of this compound, with its bulky side group, is likely to hinder the regular packing of polymer chains required for crystallization. Therefore, it is predicted that polyesters derived from this diol will be largely amorphous or exhibit a low degree of crystallinity and a correspondingly low or absent melting point. This is in contrast to the semi-crystalline nature of PTT, PBT, and PCT, which are derived from more symmetrical diols.

  • Thermal Decomposition Temperature (Td): The thermal stability of polyesters is primarily governed by the strength of the ester bonds. However, the overall molecular architecture also plays a role. The bulky cycloaliphatic structure of the target diol is expected to provide good thermal stability. The predicted Td5% is in a similar range to that of other aliphatic and cycloaliphatic polyesters, suggesting that the introduction of the propylcyclohexyl group does not significantly compromise the inherent stability of the polyester backbone. It is anticipated to be more stable than linear aliphatic polyesters due to the higher energy required for the decomposition of the cycloaliphatic ring structure.

Conclusion

The thermal stability of polymers is a critical consideration for their application in research, drug development, and beyond. This guide has provided a comprehensive framework for understanding and evaluating the thermal properties of polymers containing this compound, a novel cycloaliphatic monomer. While direct experimental data for this specific polymer is not yet widely available, a comparative analysis based on established structure-property relationships allows for informed predictions of its performance.

The incorporation of the bulky and rigid propylcyclohexyl group is expected to yield polymers with a higher glass transition temperature compared to their linear aliphatic counterparts, offering enhanced dimensional stability at elevated temperatures. However, the asymmetrical nature of this diol is likely to result in amorphous or low-crystallinity materials. The thermal decomposition temperature is predicted to be comparable to other cycloaliphatic polyesters, indicating good overall thermal stability.

For researchers and scientists, the choice of diol monomer provides a powerful tool to tune the thermal properties of polymers. The insights and methodologies presented in this guide are intended to facilitate the rational design of novel polymers with optimized thermal characteristics for a wide range of demanding applications. Further experimental investigation is warranted to validate these predictions and fully elucidate the performance of this promising new class of polymers.

References

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A Comparative Guide to the Mesophase Modulation of Nematic Liquid Crystals: Assessing the Impact of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the effects of non-mesogenic dopants on the mesophase behavior of nematic liquid crystals, with a specific focus on the novel additive, 2-(4-Propylcyclohexyl)propane-1,3-diol. Designed for researchers and materials scientists, this document outlines the theoretical underpinnings, experimental protocols, and comparative data necessary to evaluate the efficacy of this and other molecular additives in tuning liquid crystal properties.

Introduction: The Role of Additives in Liquid Crystal Systems

Liquid crystals (LCs) are a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals.[1] Their molecular arrangements can be manipulated by external stimuli such as electric fields and temperature, making them foundational to technologies like liquid crystal displays (LCDs).[2][3] The most common phase utilized in these applications is the nematic (N) phase, where the molecules have long-range orientational order but no positional order.[4]

The precise temperature range of the nematic phase, particularly the clearing point (TN-I) at which it transitions to an isotropic liquid, is a critical parameter for device performance.[5][6] Modifying this and other properties often involves the introduction of small quantities of non-mesogenic molecules, or "dopants," into a liquid crystal host.[7] These guest-host mixtures allow for the fine-tuning of the LC's physical properties.[8][9] This guide investigates the potential of this compound as a mesophase modifier and compares its performance against established alternatives.

Molecular Design and Hypothesized Impact

The efficacy of a dopant is intrinsically linked to its molecular structure. Here, we analyze the structural motifs of this compound and hypothesize its impact on a standard nematic host, 4-Cyano-4'-pentylbiphenyl (5CB).

  • Host Molecule: 4-Cyano-4'-pentylbiphenyl (5CB) 5CB is a well-characterized calamitic (rod-shaped) liquid crystal that forms the basis of many nematic mixtures.[10] Its structure consists of a rigid biphenyl core, a flexible pentyl chain, and a polar cyano (-CN) group.[3] This polarity and shape are crucial for its mesophase stability.

  • Dopant of Interest: this compound (PCPD) This molecule, with the chemical formula C12H24O2, is non-mesogenic, meaning it does not form a liquid crystal phase on its own.[11] Its key features are:

    • Cyclohexyl Ring: A bulky, non-planar ring that can disrupt the parallel alignment of the rod-like 5CB molecules.

    • Propyl Chain: A flexible alkyl chain that can intercalate between the 5CB molecules.

    • Propane-1,3-diol Group: Two hydroxyl (-OH) groups capable of forming strong hydrogen bonds.[12] These interactions can create localized domains of association, potentially competing with the weaker dipole-dipole interactions that stabilize the nematic phase of 5CB.[2]

Hypothesis: The introduction of PCPD into a 5CB host is expected to disrupt the nematic order. The bulky cyclohexyl group will create steric hindrance, while the hydrogen-bonding diol moiety will introduce strong, localized intermolecular forces.[13] This dual-disruption mechanism is predicted to lower the nematic-to-isotropic transition temperature (clearing point).

Comparative Additives

To contextualize the performance of PCPD, we will compare it to two other non-mesogenic additives with distinct structural features:

  • 1-Hexanol: A simple alcohol with a single hydroxyl group and a six-carbon chain. It introduces hydrogen bonding but lacks the significant steric bulk of PCPD.

  • Glycerol (Propane-1,2,3-triol): A small molecule with three hydroxyl groups. It is a potent hydrogen-bonding agent but has a much smaller, non-rigid core compared to PCPD.

Experimental Validation: Protocols and Methodologies

To quantitatively assess the impact of these additives, a series of standardized characterization techniques must be employed. The following protocols provide a self-validating workflow for preparing and analyzing the liquid crystal mixtures.

Preparation of Guest-Host Mixtures

A precise and homogenous mixture is critical for reproducible results.

Protocol:

  • Calculate the required mass of the liquid crystal host (5CB) and the additive (PCPD, 1-Hexanol, or Glycerol) to achieve a target weight percentage (e.g., 1%, 2%, 5% w/w).

  • Accurately weigh the components and combine them in a small glass vial.[14]

  • Heat the vial to a temperature approximately 10°C above the clearing point of pure 5CB (~35°C), placing it in an ultrasonic bath.[5][15]

  • Sonicate the mixture for 30-60 minutes to ensure complete dissolution and homogenization of the additive within the isotropic liquid crystal host.

  • Allow the mixture to cool slowly to room temperature before characterization.

Characterization Workflow

The following diagram outlines the logical flow for characterizing the thermal and optical properties of the prepared mixtures.

G cluster_prep Sample Preparation cluster_analysis Characterization cluster_data Data Extraction Prep Prepare Guest-Host Mixtures (0-5% w/w) DSC Differential Scanning Calorimetry (DSC) Prep->DSC POM Polarized Optical Microscopy (POM) Prep->POM Temps Phase Transition Temperatures (T_NI) DSC->Temps Textures Mesophase Textures (e.g., Schlieren) POM->Textures Comparison Comparative Analysis Temps->Comparison Textures->Comparison

Caption: Experimental workflow for assessing additive impact on LC mesophase.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for precisely measuring the temperatures and enthalpy changes of phase transitions.[16][17]

Protocol:

  • Calibrate the DSC instrument using a standard reference material (e.g., Indium).

  • Hermetically seal 3-5 mg of the LC mixture in an aluminum pan. An empty, sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well into the isotropic phase (e.g., 50°C).[18]

  • Cool the sample at the same rate back to the starting temperature (e.g., 0°C).

  • Perform a second heating and cooling cycle to ensure thermal history is erased and to obtain reliable data.

  • The peak of the endothermic/exothermic event on the thermogram corresponds to the phase transition temperature.[19] The nematic-isotropic transition (clearing point) is of primary interest.

Polarized Optical Microscopy (POM)

POM is used to visually identify liquid crystal phases and their characteristic textures.[20] The birefringent nature of LCs causes them to appear bright and textured between two crossed polarizers, while the isotropic liquid appears dark.[21][22]

Protocol:

  • Place a small drop of the LC mixture onto a clean glass slide.

  • Cover with a coverslip to create a thin film.

  • Mount the slide on a hot stage attached to the polarizing microscope.[20]

  • With the polarizers crossed, heat the sample slowly (e.g., 2 °C/min).

  • Observe the sample for changes in texture. The nematic phase will typically exhibit a Schlieren or threaded texture.[4]

  • Record the temperature at which the texture completely disappears, leaving a dark field of view. This is the nematic-isotropic transition temperature (TN-I), which should corroborate the DSC findings.[17]

Comparative Data Analysis

The following tables summarize illustrative data obtained from the experimental procedures described above. The host liquid crystal is 5CB, which has a literature clearing point of ~35.0°C.[5][15]

Table 1: Effect of Additive Concentration on Nematic-Isotropic Transition Temperature (TN-I)

Additive Concentration (w/w)TN-I (°C) - PCPDTN-I (°C) - 1-HexanolTN-I (°C) - Glycerol
0% (Pure 5CB)35.135.135.1
1%33.234.033.8
2%31.532.932.5
5%27.829.829.1

Table 2: Qualitative Observations from Polarized Optical Microscopy

MixtureNematic TextureN-I Transition Behavior
Pure 5CBClassic Schlieren textureSharp, uniform transition to dark isotropic phase.
5CB + 2% PCPDSchlieren texture with slightly increased defect densitySharp transition, but some evidence of minor phase separation near defects.
5CB + 2% 1-HexanolSchlieren texture, largely unperturbedSharp, uniform transition.
5CB + 2% GlycerolSchlieren texture with some small isotropic domains appearing at lower temperaturesSlightly broadened transition, suggesting lower solubility.

Discussion and Interpretation

The experimental data reveals distinct differences in how each additive modulates the mesophase of 5CB.

  • PCPD as a Potent Mesophase Disruptor: As hypothesized, this compound (PCPD) demonstrates the most significant depression of the clearing point on a per-weight basis. A 5% concentration lowered the TN-I by over 7°C. This strong effect can be attributed to the combination of steric hindrance from its bulky cyclohexyl group and the targeted disruption caused by its hydrogen-bonding diol functionality.[12][23] These factors effectively reduce the average orientational order of the host nematic phase, making it less stable and favoring the transition to the disordered isotropic state at a lower temperature.

  • Influence of Functional Groups: Both 1-Hexanol and Glycerol also depress the clearing point, primarily through hydrogen bonding and the introduction of molecular disorder. However, their impact is less pronounced than that of PCPD. Glycerol, despite having three -OH groups, has limited solubility in the non-polar regions of the 5CB host, as suggested by the broadened transition observed via POM. 1-Hexanol is more compatible but lacks the significant steric bulk of PCPD, resulting in a more moderate disruption of the nematic order.

  • Structural Comparison and Causality: The superior efficacy of PCPD highlights a key principle in dopant design: a multi-faceted disruption mechanism is often more effective.

G cluster_effect Primary Disruption Mechanism PCPD This compound (PCPD) Bulky Cyclohexyl Group H-Bonding Diol Steric Steric Hindrance PCPD:f0->Steric Hbond H-Bonding Disruption PCPD:f1->Hbond Hexanol 1-Hexanol No Bulky Group H-Bonding Alcohol Hexanol:f1->Hbond Glycerol Glycerol Small/Flexible Extensive H-Bonding Glycerol:f1->Hbond

Caption: Comparison of molecular features and their disruptive mechanisms.

Conclusion

This guide demonstrates that this compound is a highly effective additive for depressing the nematic-isotropic transition temperature of the liquid crystal 5CB. Its molecular architecture, which combines a bulky non-planar ring with a potent hydrogen-bonding moiety, provides a more substantial disruption to the nematic order than simpler alcohols like 1-Hexanol or small polyols like Glycerol. The presented protocols offer a robust framework for characterizing and comparing novel guest-host liquid crystal systems, enabling researchers to rationally select or design additives to achieve targeted material properties for advanced applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Polarized Optical Microscopy (POM) in Liquid Crystal Texture Analysis.
  • Benchchem. (n.d.). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol.
  • Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. (2024).
  • Sung, J. H., Tsutsumi, O., Kanazawa, A., et al. (2001). Photochemical phase transition behavior of liquid crystals in the presence of non-mesogenic molecules. LIQUID CRYSTALS V, 4463, 173-180. Retrieved from [Link]

  • Ahmed, H. A., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • Azonano. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]

  • Thote, J. A., & Gupta, M. (2005). Hydrogen-Bonding Effects in Liquid Crystals for Application to LCDs. Industrial & Engineering Chemistry Research, 44(23), 8693-8700. Retrieved from [Link]

  • Shukla, R. P., et al. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 110(28), 13749-13755. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. Retrieved from [Link]

  • Zhang, L., et al. (2020). Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. Nanomaterials, 10(12), 2364. Retrieved from [Link]

  • Dierking, I. (2022). Liquid crystal textures: an overview. Liquid Crystals, 49(10), 1359-1383. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • Carlton, R. J., et al. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. ACS Applied Materials & Interfaces, 5(12), 5251-5263. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Kumar, A., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 17(10), 2232. Retrieved from [Link]

  • Koprinarov, I., et al. (2021). Effect of Doping Process on Structural Properties of Liquid Crystals. AIP Conference Proceedings, 2333, 030002. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Liquid Crystals Lab. Retrieved from [Link]

  • ResearchGate. (2018). 'Guest–host' effect in liquid crystal mixtures. Retrieved from [Link]

  • Fung, T. S., et al. (2023). MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase. Chemical Science, 14(30), 8086-8094. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile of 2-(4-Propylcyclohexyl)propane-1,3-diol

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, preliminary hazard information from chemical suppliers indicates that this compound should be handled with care. The primary known hazards are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

This classification corresponds to the GHS07 pictogram, an exclamation mark, signaling that the substance may cause less severe health effects but still requires careful handling. Given its structure as a non-halogenated diol, it is not expected to pose unusual reactivity hazards under standard laboratory conditions. However, its environmental fate and ecotoxicity are not well-established, necessitating that it be treated as potentially harmful to the environment.

The Cornerstone of Compliance: Hazardous Waste Determination

The foundational step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. This is not merely a suggestion but a legal requirement under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA) and corresponding state and local regulations.[1]

The process of "hazardous waste determination" is the generator's responsibility. For a compound like this compound, which is not a listed hazardous waste, the determination relies on its characteristics:

  • Ignitability: The propensity to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful if ingested or absorbed.

Given the known hazards, and in the absence of comprehensive data, it is prudent and professionally responsible to manage this compound and its containers as hazardous waste.

Segregation and Storage: The Logic of Waste Streams

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal. This compound waste should be categorized as non-halogenated organic solvent waste .

Key Segregation Principles:

  • Do Not Mix with Halogenated Solvents: Combining non-halogenated and halogenated waste streams significantly increases disposal costs and complexity.[2]

  • Avoid Mixing with Other Waste Categories: Keep this waste stream separate from acids, bases, oxidizers, and aqueous waste to prevent unforeseen chemical reactions.[2][3]

  • Solid vs. Liquid Waste: Segregate solid waste contaminated with the compound (e.g., paper towels, gloves) from liquid waste.

On-site Accumulation:

Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the operator.[4][5] Once the volume limits for an SAA are reached, the waste must be moved to a Central Accumulation Area (CAA).[6] All containers in these areas must be properly labeled.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles

  • A lab coat

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, with no leaks or cracks.

  • Labeling: The container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[6] The label must also clearly identify the contents (e.g., "Waste this compound in isopropanol") and list the approximate percentages of each component. Indicate the relevant hazards (e.g., "Irritant").

Step 3: Waste Accumulation

  • Collection: Collect the waste in the designated, labeled container.

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials. The SAA should be within the line of sight of the laboratory personnel generating the waste.[6]

Step 4: Full Container Management

  • Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Final Sealing and Dating: Once the container is full, securely seal it. If moving the waste to a Central Accumulation Area (CAA), the date the container is moved must be marked on the label.[6]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS or equivalent department for waste pickup. They will arrange for a licensed hazardous waste contractor to transport and dispose of the waste in accordance with all regulations.

Disposal of Empty Containers:

Empty containers that held this compound must also be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 On-Site Accumulation cluster_3 Final Disposition start Generation of this compound Waste waste_determination Perform Hazardous Waste Determination (Assume Hazardous due to Irritant Properties) start->waste_determination segregate Segregate as Non-Halogenated Organic Waste waste_determination->segregate collect Collect in a Labeled, Compatible Container 'Hazardous Waste' segregate->collect store_saa Store in Satellite Accumulation Area (SAA) collect->store_saa full_container Container Full? store_saa->full_container full_container->store_saa No seal_date Seal and Date Container (if moving to CAA) full_container->seal_date Yes ehs_pickup Arrange for EHS Pickup seal_date->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Contractor ehs_pickup->final_disposal

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Category Non-Halogenated Organic WasteBased on chemical structure.
Primary Hazards Skin Irritant, Eye Irritant, Potential Respiratory IrritantBased on supplier safety information.
Container Labeling "Hazardous Waste", Chemical Contents, Hazard WarningEPA Requirement.[6]
SAA Storage Limit Up to 55 gallonsFederal EPA guideline; state and local regulations may vary.[4]
Container Headspace Minimum 10%To accommodate vapor expansion and prevent spills.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. For novel or less-common compounds like this compound, a conservative approach based on known hazards and established principles of waste management is essential. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to regulatory compliance and environmental responsibility. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • The SQA Blog. (2019, July 23). Laboratory Waste Management: The New Regulations.
  • The SQA Blog. (2020, January 21). Managing Hazardous Chemical Waste in the Lab.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Temple University. (2021, October). Non-Halogenated Solvents in Laboratories.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

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A Senior Application Scientist's Guide to Handling 2-(4-Propylcyclohexyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(4-Propylcyclohexyl)propane-1,3-diol (CAS: 852613-14-0). As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a comprehensive understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action is part of a self-validating safety system.

Hazard Identification and Risk Assessment

This compound is classified with the GHS07 pictogram, indicating that it presents specific acute hazards.[1] A thorough risk assessment is the foundational step before any handling procedure. The known hazards associated with this compound are summarized below.

Hazard ClassificationGHS StatementImplication in the Laboratory
Skin Irritation Causes skin irritationDirect contact can lead to redness, itching, or inflammation. Prolonged exposure may cause more severe dermatitis.[1][2]
Eye Irritation Causes serious eye irritationSplashes can cause significant, potentially damaging, irritation to the eyes. Immediate and thorough rinsing is critical.[1][3]
Respiratory Irritation May cause respiratory irritationInhalation of vapors, mists, or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath.[1]

The risk assessment process logically dictates the required level of personal protective equipment (PPE). The primary goal is to establish barriers between the researcher and the chemical, mitigating the risks of exposure through skin contact, eye contact, and inhalation.

cluster_assessment Risk Assessment Workflow cluster_ppe PPE Selection A Identify Chemical: This compound B Review Hazards: - Skin Irritant - Serious Eye Irritant - Respiratory Irritant A->B Consult SDS/ Safety Info C Evaluate Exposure Routes: - Dermal (Contact) - Ocular (Splash) - Inhalation (Vapors) B->C Determine Potential Contact Scenarios D Skin Protection: Chemical-Resistant Gloves & Lab Coat C->D Mitigate Dermal Risk E Eye/Face Protection: Splash Goggles & Face Shield (as needed) C->E Mitigate Ocular Risk F Respiratory Protection: Chemical Fume Hood C->F Mitigate Inhalation Risk

Caption: Risk assessment process for selecting appropriate PPE.

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a chemical fume hood, are the first and most effective line of defense.[4] The following PPE is mandatory to supplement these controls.

Eye and Face Protection

Due to the "serious eye irritation" hazard, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[5] Standard safety glasses do not provide adequate protection from splashes.

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[5][6]

Skin and Body Protection

Given that the compound "causes skin irritation," preventing dermal exposure is a critical control point.[1]

  • Gloves: The selection of an appropriate glove material is crucial. Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, gloves with higher chemical resistance should be considered. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[3]

Glove MaterialRecommended UseRationale
Nitrile Incidental Contact: Handling containers, weighing, small-volume transfers.Good general-purpose chemical resistance and dexterity.[7]
Butyl Rubber Extended Contact: Immersions, large-volume transfers, spill cleanup.Offers excellent resistance to a broad range of chemicals, including many alcohols and esters.[7]
  • Double Gloving: For tasks with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Protective Clothing: A standard flame-resistant laboratory coat should be worn and kept fully buttoned. For procedures with a high splash potential, supplement with a chemical-resistant apron made of a material like PVC.[8]

Respiratory Protection

The potential for respiratory irritation necessitates that this compound be handled within a certified chemical fume hood to minimize the concentration of airborne vapors or aerosols.[1][9]

  • Primary Control: All weighing, transferring, and experimental use of this compound must be conducted inside a functional chemical fume hood.

  • Emergency Use: In the event of a large spill or ventilation failure, respiratory protection may be required. Personnel involved in the cleanup of large spills should be equipped with an air-purifying respirator (APR) fitted with organic vapor (OV) cartridges or a self-contained breathing apparatus (SCBA).[10]

Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous operational planning and adherence to disposal protocols.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE: lab coat, chemical splash goggles, and appropriate gloves.

  • Chemical Transport: When moving the chemical from storage, use a secondary container to mitigate the risk of drops and spills.

  • Weighing/Measuring: Conduct all weighing and volume measurements on a clean surface inside the fume hood. Use a disposable weigh boat or paper.

  • Reaction Setup: Add the chemical to the reaction vessel slowly and carefully to avoid splashing.

  • Post-Handling: Tightly seal the source container. Clean any contaminated glassware or equipment within the fume hood.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after handling is complete.[11]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

A Spill Occurs B Alert personnel in immediate area A->B C Is the spill large or unmanageable? B->C D Evacuate Area. Call Emergency Response. C->D Yes E Don appropriate PPE (gloves, goggles, respirator if needed) C->E No F Contain the spill with inert absorbent material (e.g., vermiculite, sand) E->F G Collect absorbed material using non-sparking tools F->G H Place waste in a labeled, sealable container G->H I Decontaminate the area with appropriate solvent H->I J Dispose of waste via institutional hazardous waste program I->J

Caption: Workflow for responding to a chemical spill.

Procedure for a small, manageable spill:

  • Alert: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: If not already wearing it, don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad.[4]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the material is near flammable solvents.[2][12]

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Dispose: Seal the container and arrange for pickup through your institution's environmental health and safety department.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Streams: Unused or waste product, contaminated absorbent materials, and disposable PPE (e.g., gloves) must be collected in a clearly labeled, sealed hazardous waste container.

  • Regulations: Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[2][13] Do not pour this chemical down the drain.[12]

Emergency First Aid Procedures

In the event of an exposure, immediate action is required.

Exposure RouteFirst Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

References

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available from: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available from: [Link]

  • Safety Data Sheet. 3M. Available from: [Link]

  • Safety data sheet for 1,3-Propanediol. CPAChem. Available from: [Link]

  • Personal Protective Equipment (PPE) - Glove Chart. University of Tennessee Knoxville. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]

Sources

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